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1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE Documentation Hub

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  • Product: 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE
  • CAS: 173035-11-5

Core Science & Biosynthesis

Foundational

Part 2: Synthesis of SIMes — A Self-Validating Protocol

The synthesis of the free SIMes carbene is typically not a direct, one-step process. Due to the high reactivity of the carbene itself, the standard and most reliable approach involves the synthesis of its air-stable imid...

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of the free SIMes carbene is typically not a direct, one-step process. Due to the high reactivity of the carbene itself, the standard and most reliable approach involves the synthesis of its air-stable imidazolinium salt precursor, SIMes·HCl (1,3-dimesitylimidazolinium chloride) .[1][2] This precursor can be stored and handled under normal atmospheric conditions and serves as a convenient source from which the free carbene can be generated in situ or isolated just prior to use.[3] This strategy ensures reproducibility and protects the integrity of the active ligand.

Rationale for the Multi-Step Synthesis

The chosen synthetic route is designed for robustness and scalability. It begins with widely available starting materials and proceeds through stable intermediates.[1][2]

  • Diimine Formation: The initial condensation of glyoxal with two equivalents of mesitylamine forms the corresponding N,N'-dimesitylethylenediimine. This step efficiently constructs the core C2N2 backbone.[1]

  • Reduction to Diamine: The diimine is then reduced to the N,N'-dimesitylethylenediamine. This reduction creates the saturated ethylenediamine bridge that characterizes SIMes.

  • Cyclization to the Imidazolinium Salt: The crucial cyclization is achieved by reacting the diamine with triethyl orthoformate. This step forms the five-membered ring and introduces the C2 carbon atom, yielding the stable SIMes·HCl salt.[1][2] Microwave-assisted protocols have been developed for this step to dramatically reduce reaction times from hours to minutes.[1][2]

  • Deprotonation to Free Carbene: The final step is the deprotonation of the acidic C2 proton of the SIMes·HCl salt using a strong, non-nucleophilic base to yield the free SIMes carbene.[3][4]

Visualizing the Synthetic Workflow

G cluster_0 Step 1 & 2: Diamine Formation cluster_1 Step 3: Cyclization cluster_2 Step 4: Carbene Generation Glyoxal Glyoxal + Mesitylamine Diimine Diimine Intermediate Glyoxal->Diimine Condensation Diamine N,N'-Dimesitylethylenediamine Diimine->Diamine Reduction (e.g., NaBH4) SIMesHCl SIMes·HCl (Imidazolinium Salt) Diamine->SIMesHCl Microwave Irradiation Orthoformate Triethyl Orthoformate Orthoformate->SIMesHCl FreeSIMes Free SIMes Carbene SIMesHCl->FreeSIMes Deprotonation Base Strong Base (e.g., KHMDS) Base->FreeSIMes

Caption: Synthetic workflow for the SIMes ligand.

Experimental Protocol: Synthesis of SIMes·HCl

This protocol is a representative laboratory-scale synthesis adapted from established procedures.[1][2]

Step A: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride

  • Diimine Formation: In a round-bottom flask, dissolve mesitylamine (2 equivalents) in ethanol. Add a 40% aqueous solution of glyoxal (1 equivalent) dropwise at room temperature. Stir for 2-4 hours. The diimine product typically precipitates and can be collected by filtration.

  • Reduction: Suspend the isolated diimine in tetrahydrofuran (THF). Add sodium borohydride (NaBH₄) portion-wise while cooling the mixture in an ice bath. Allow the reaction to warm to room temperature and stir overnight.

  • Acidic Workup: Carefully quench the reaction with water, then acidify with concentrated HCl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove organic impurities. The desired diamine dihydrochloride salt remains in the aqueous phase.

  • Isolation: Remove the water under reduced pressure to yield the crude N,N'-dimesitylethylenediamine dihydrochloride salt, which can be purified by recrystallization.

Step B: Microwave-Assisted Cyclization to SIMes·HCl

  • Reaction Setup: In a microwave-safe reaction vessel, combine the N,N'-dimesitylethylenediamine dihydrochloride salt (1 equivalent), triethyl orthoformate, and a catalytic amount of formic acid.[5]

  • Microwave Irradiation: Seal the vessel and place it in a monomodal microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for 5-10 minutes.[1][2]

  • Isolation and Purification: After cooling, the SIMes·HCl product often precipitates as a white solid. Collect the solid by filtration, wash thoroughly with diethyl ether to remove unreacted orthoformate and byproducts, and dry under vacuum. The product is typically obtained in high purity (>95%) and yield (70-80%).[1]

Generation of the Free SIMes Carbene

The deprotonation of SIMes·HCl must be performed under strictly anhydrous and inert conditions (e.g., using a glovebox or Schlenk line) to prevent decomposition of the resulting carbene.

  • Setup: Suspend SIMes·HCl (1 equivalent) in a dry, aprotic solvent such as THF or toluene in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the suspension to 0 °C or -78 °C. Add a solution of a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH), (1 equivalent) dropwise.[6]

  • Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The formation of the free carbene is often accompanied by the precipitation of the corresponding salt (e.g., KCl).

  • Usage: The resulting solution of the free SIMes carbene can be used directly in a subsequent reaction, or the salt byproduct can be filtered off if necessary.

Part 3: The SIMes Advantage in Catalysis

The unique steric and electronic properties of SIMes translate directly into superior performance in two of the most important areas of modern catalysis: olefin metathesis and cross-coupling reactions.

Olefin Metathesis: The Grubbs II Catalyst

The incorporation of SIMes into the second-generation Grubbs catalyst was a landmark achievement. In the Grubbs II catalyst, [RuCl₂(PCy₃)(SIMes)] , the SIMes ligand plays a multifaceted role.

  • Mechanism of Action: In the olefin metathesis catalytic cycle, one of the phosphine (PCy₃) ligands dissociates to allow the olefin substrate to coordinate to the ruthenium center. The strongly bound SIMes ligand remains coordinated throughout the cycle. Its high σ-donating ability increases the electron density at the ruthenium center, which promotes the dissociation of the phosphine ligand and accelerates the overall rate of catalysis.

  • Causality of Performance: The exceptional stability of the Ru-SIMes bond prevents ligand decomposition at the high temperatures often required for challenging metathesis reactions. Furthermore, the steric bulk of the SIMes ligand helps to stabilize the highly reactive metallacyclobutane intermediates, leading to higher turnover numbers and improved catalyst longevity.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Heck couplings, SIMes-ligated palladium complexes exhibit remarkable activity, especially with unreactive substrates.

  • Promoting Oxidative Addition: The strong electron-donating nature of SIMes makes the palladium(0) center highly electron-rich and nucleophilic. This is crucial for the oxidative addition of sterically hindered or electron-deficient aryl halides, particularly challenging aryl chlorides.

  • Facilitating Reductive Elimination: The significant steric bulk of the SIMes ligand forces the substituents on the palladium(II) intermediate into close proximity, promoting the desired C-C or C-N bond-forming reductive elimination step. This is often the rate-determining step, and accelerating it leads to a dramatic increase in overall catalytic efficiency.

Visualizing a Pd-SIMes Catalytic Cycle (Suzuki Coupling)

G Pd0 Pd(0)(SIMes)n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)(SIMes)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)(SIMes)-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetal

Caption: Simplified Suzuki cross-coupling cycle with a Pd-SIMes catalyst.

Conclusion

The SIMes ligand represents a pinnacle of rational ligand design in organometallic chemistry. Its unique combination of extreme steric bulk, conformational flexibility, and potent σ-donating character makes it a powerful tool for overcoming significant synthetic challenges. By understanding the fundamental principles that govern its structure and reactivity, researchers can confidently employ SIMes to develop more efficient, robust, and selective catalytic systems, accelerating innovation in both academic research and industrial applications, including drug development. The self-validating synthetic protocols and clear mechanistic understanding of its role in catalysis ensure its continued prominence in the field.

References

  • Arduengo, A. J., Dias, H. V. R., Harlow, R. L., & Kline, M. (1995). A Stable Diaminocarbene. Journal of the American Chemical Society. Available at: [Link]

  • Gautier, A., Cisnetti, F., Díez-González, S., & Gibard, C. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Protocol Exchange. Available at: [Link]

  • Hans, M., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2025). SIMes. Available at: [Link]

  • Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Grubbs, R. H. (2002). Ruthenium alkylidene complexes bearing SIMes. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Cyclic iron tetra N-heterocyclic carbenes. Available at: [Link]

  • ResearchGate. (n.d.). Common synthetic routes to (i) free NHC by deprotonation of an imidazolium salt precursor.... Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes)

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a comprehensive analysis of the core spectroscopic data used to identify and characterize the N-heterocyclic carbene (N...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a comprehensive analysis of the core spectroscopic data used to identify and characterize the N-heterocyclic carbene (NHC) SIMes. It is designed to serve as a practical reference, blending foundational principles with field-proven insights for confident structural verification.

Introduction: The Significance of SIMes

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, commonly known by its acronym SIMes, is a cornerstone of modern organometallic chemistry and catalysis. As a saturated N-heterocyclic carbene, it is distinguished from its unsaturated analogue, IMes, by the absence of a double bond in the five-membered ring.[1] This seemingly minor structural change imparts greater flexibility and enhanced electron-donating capacity, making SIMes a highly effective ligand for stabilizing transition metal catalysts used in a vast array of chemical transformations, including olefin metathesis and cross-coupling reactions.

Accurate and unambiguous characterization of SIMes is paramount for ensuring the reproducibility and success of these sensitive catalytic processes. This guide details the principal spectroscopic techniques—NMR, IR, and Mass Spectrometry—used to establish its structural integrity.

Molecular Structure Overview

The structure of SIMes features a central, saturated five-membered dihydroimidazole ring, which houses the carbenic carbon. This core is flanked by two sterically demanding 2,4,6-trimethylphenyl (mesityl) groups. These bulky substituents are crucial to the ligand's efficacy; they provide a protective steric shield around the metal center in a catalyst complex, preventing decomposition pathways and promoting high catalytic activity.

G cluster_mes1 Mesityl Group 1 cluster_core Saturated Imidazole Core cluster_mes2 Mesityl Group 2 M1_C1 C M1_C2 C M1_C1->M1_C2 N1 N M1_C1->N1 M1_C3 C M1_C2->M1_C3 CH2_A CH₂ N1->CH2_A CH2_B CH₂ CH2_A->CH2_B N2 N CH2_B->N2 Carbene_C C: N2->Carbene_C M2_C1 C N2->M2_C1 Carbene_C->N1 M2_C2 C M2_C1->M2_C2 M2_C3 C M2_C2->M2_C3

Caption: Simplified block diagram of the SIMes molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of SIMes in solution. Both ¹H and ¹³C NMR provide a unique fingerprint of the molecule's electronic and steric environment.

¹H NMR Spectroscopy

Proton NMR confirms the presence and connectivity of the various hydrogen atoms in the molecule. The high degree of symmetry in SIMes results in a relatively simple and clean spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of the SIMes sample in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ ~7.26 ppm.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shift to 0 ppm.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or the residual CDCl₃ peak to δ 7.26 ppm.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.85s4HAromatic Protons (Ar-H)
~3.89s4HBackbone Protons (N-CH₂ -CH₂ -N)
~2.45s12Hortho-Methyl Protons (Ar-CH₃ )
~2.20s6Hpara-Methyl Protons (Ar-CH₃ )
  • Aromatic Protons (δ ~6.85): The two mesityl groups are chemically equivalent due to rotation around the N-aryl bonds. Within each mesityl group, the two aromatic protons are also equivalent, leading to a single sharp singlet integrating to 4H.

  • Backbone Protons (δ ~3.89): The saturated ethylenediamine bridge gives rise to a characteristic singlet at a higher field, integrating to 4H. Its singlet nature confirms the conformational flexibility and symmetry of the five-membered ring on the NMR timescale.

  • Methyl Protons (δ ~2.45 and ~2.20): The mesityl groups contain two types of methyl protons: four ortho-methyl groups and two para-methyl groups. Their distinct electronic environments result in two separate singlets, integrating to 12H and 6H, respectively. This 2:1 ratio of methyl signals is a key diagnostic feature.[3]

¹³C NMR Spectroscopy

Carbon NMR is indispensable for identifying the carbenic carbon, which is the most diagnostically significant signal for any N-heterocyclic carbene.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (15-25 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbon atoms.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Spectral Width: Ensure the spectral width is large enough (e.g., 0 to 250 ppm) to include the highly deshielded carbenic carbon.

  • Processing: Process the data similarly to the ¹H NMR spectrum, referencing the central peak of the CDCl₃ triplet to δ 77.16 ppm.

Chemical Shift (δ) ppmAssignment
~215-220Carbenic Carbon (C :)
~135-140Quaternary Aromatic Carbons (Ar-C )
~129Aromatic Carbons (Ar-C H)
~51Backbone Carbons (N-C H₂-C H₂-N)
~21para-Methyl Carbon (Ar-C H₃)
~18ortho-Methyl Carbon (Ar-C H₃)
  • Carbenic Carbon (δ ~215-220): This signal is the single most important identifier for an NHC.[4] Its extreme downfield shift is a direct consequence of the carbon atom's low electron density and unique bonding environment, making it highly deshielded. Its presence confirms the successful formation of the free carbene.

  • Aromatic Carbons (δ ~129-140): These signals correspond to the carbons of the two mesityl rings. Typically, the quaternary carbons (those bonded to the nitrogen and methyl groups) are found further downfield than the protonated aromatic carbons.

  • Backbone & Methyl Carbons (δ ~18-51): The aliphatic carbons of the backbone and the methyl groups appear at the expected upfield chemical shifts, consistent with sp³-hybridized carbons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and the overall structural integrity of the SIMes molecule.

  • Sample Preparation: Place a small amount of the solid SIMes powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding molecular vibrations.

Frequency (cm⁻¹)IntensityAssignment
3000-2850Medium-StrongC-H Stretching (Aromatic and Aliphatic)
~1610, ~1470Medium-WeakC=C Stretching (Aromatic Ring)
~1260MediumC-N Stretching
  • C-H Stretching Region: The bands between 3000-2850 cm⁻¹ confirm the presence of both aromatic (from the mesityl rings) and aliphatic (from the methyl and backbone CH₂ groups) C-H bonds.

  • Aromatic C=C Stretching: The absorptions around 1610 and 1470 cm⁻¹ are characteristic of the carbon-carbon double bond vibrations within the aromatic rings.

  • C-N Stretching: The presence of a band around 1260 cm⁻¹ is indicative of the C-N bonds of the imidazole ring.

  • Absence of Key Bands: Critically, the absence of a strong, broad N-H stretch (typically ~3300 cm⁻¹) or a C=N stretch from the precursor diimine confirms the successful cyclization and formation of the desired product.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of the compound and offers structural confirmation through analysis of its fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of SIMes (e.g., ~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically keeps the molecular ion intact.

  • Analysis: Introduce the sample into the mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and correlate its mass-to-charge ratio (m/z) with the calculated molecular weight.

m/z ValueIon SpeciesNotes
307.22[M+H]⁺The protonated molecular ion. This is typically the base peak in ESI.
306.21[M]⁺The molecular ion (radical cation), more common in harsher ionization like EI.

Note: The exact molecular weight of SIMes (C₂₁H₂₆N₂) is 306.44 g/mol .[5][6]

The primary goal of MS is to confirm the molecular weight. In ESI, the most prominent peak will correspond to the protonated molecule, [M+H]⁺, at m/z 307. The observation of this peak provides strong evidence for the compound's identity.[7]

Under more energetic conditions (such as Electron Ionization or in-source fragmentation), characteristic fragments may be observed. Fragmentation commonly occurs via the loss of methyl groups (-15 Da) or the cleavage of the bond between the imidazole ring and a mesityl group.[8][9]

Integrated Workflow: From Synthesis to Analysis

A robust spectroscopic analysis depends on a pure sample. The synthesis of SIMes from its imidazolinium chloride precursor (SIMes·HCl) requires careful execution to ensure no starting material or base residue contaminates the final product, as these would interfere with spectroscopic measurements.

G cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Spectroscopic Analysis start SIMes·HCl Precursor (Imidazolinium Salt) reagents Strong Base (e.g., KHMDS) Anhydrous THF Solvent reaction Deprotonation & Salt Precipitation reagents->reaction Inert Atmosphere (Ar/N₂) filtration Filtration (Remove Precipitated Salt) reaction->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation recrystallization Recrystallization (e.g., from Toluene/Hexane) evaporation->recrystallization drying Drying in Vacuo recrystallization->drying final_product Pure SIMes Solid drying->final_product nmr NMR (¹H, ¹³C) final_product->nmr ir FT-IR final_product->ir ms Mass Spec. final_product->ms

Caption: High-level workflow from SIMes precursor to final spectroscopic characterization.

Conclusion

The spectroscopic characterization of 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes) is a clear and well-defined process. Each analytical technique provides a crucial piece of the structural puzzle:

  • ¹³C NMR offers the unequivocal identification of the carbenic carbon via its unique downfield signal at δ > 210 ppm.

  • ¹H NMR confirms the molecule's high symmetry and the presence of the mesityl and saturated backbone protons in the correct ratios.

  • Mass Spectrometry provides definitive proof of the molecular weight.

  • FT-IR Spectroscopy serves as a rapid check for the correct functional groups and the absence of precursor impurities.

Together, these techniques form a self-validating system, allowing researchers to proceed with confidence, knowing their SIMes ligand is pure and structurally correct, thereby ensuring the integrity of their subsequent research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved January 14, 2026, from [Link]

  • Musengimana, E., & Fatakanwa, C. (2013). Synthesis and NMR study of N-heterocyclic Carbenes (NHC) Precursors Derived from Troger's Base. Oriental Journal of Chemistry, 29(4), 1439-1444.
  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2025, September 2). SIMes. Retrieved January 14, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 14, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 1 in CDCl3. Retrieved January 14, 2026, from [Link]

  • Nolan, S. P., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2384-2395.
  • Cavallo, L., et al. (2017). 13C NMR Spectroscopy of N-Heterocyclic Carbenes Can Selectively Probe σ Donation in Gold(I) Complexes. Chemistry - A European Journal, 23(11), 2624-2632.
  • PubChem. (n.d.). 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene. Retrieved January 14, 2026, from [Link]

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Foundational

The Ascendance of SIMes: A Technical Guide to a Cornerstone N-Heterocyclic Carbene in Catalysis

Foreword: The Enduring Legacy of N-Heterocyclic Carbenes In the landscape of modern synthetic chemistry, few discoveries have had as profound an impact as the isolation of stable N-heterocyclic carbenes (NHCs). These rem...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of N-Heterocyclic Carbenes

In the landscape of modern synthetic chemistry, few discoveries have had as profound an impact as the isolation of stable N-heterocyclic carbenes (NHCs). These remarkable molecules, once considered fleeting intermediates, have burgeoned into a ubiquitous class of ligands, revolutionizing the field of catalysis. Their potent σ-donating properties and tunable steric bulk have rendered them indispensable tools for chemists across academia and industry. This guide delves into the history, synthesis, and application of a pivotal member of the NHC family: 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene, commonly known as SIMes. We will explore the journey of this saturated NHC from its conceptualization to its current status as a cornerstone ligand in catalysis, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Part 1: A Historical Perspective: The Genesis of SIMes

The story of SIMes is intrinsically linked to the broader history of stable carbenes. For decades, carbenes were exclusively known as highly reactive, transient species. This paradigm shifted dramatically in 1991 when Arduengo and his team reported the isolation of the first crystalline, stable N-heterocyclic carbene, 1,3-diadamantylimidazol-2-ylidene. This seminal discovery opened the floodgates for the exploration of this new class of compounds.

The subsequent development of NHCs with varying electronic and steric properties was rapid. In 1995, Arduengo's group unveiled the saturated analogue of their initial discovery: 1,3-dimesitylimidazolin-2-ylidene (SIMes).[1][2][3] This development was significant as it demonstrated that aromaticity within the heterocyclic ring was not a prerequisite for stability. The bulky mesityl groups provided the necessary kinetic stabilization to the carbene center. The timeline below highlights the key milestones in the journey of SIMes.

G cluster_0 The Journey of SIMes: A Historical Timeline 1991 1991: Arduengo isolates the first stable NHC (an unsaturated imidazol-2-ylidene). 1995 1995: Arduengo's group synthesizes and isolates the first saturated NHC, SIMes. 1991->1995 1999 1999: Nolan and Grubbs independently report the use of SIMes in highly active second-generation Grubbs catalysts for olefin metathesis. 1995->1999 2000s 2000s-Present: Widespread adoption of SIMes in various catalytic applications, including cross-coupling reactions and pharmaceuticals synthesis. 1999->2000s

Figure 1: A timeline illustrating the key milestones in the discovery and application of the SIMes N-heterocyclic carbene.

Part 2: The Synthesis of a Workhorse Ligand: From Precursor to Free Carbene

The accessibility of SIMes is a key factor in its widespread use. The synthesis of its imidazolinium salt precursor, SIMes·HCl, is a well-established, multi-step process that begins from readily available starting materials. The subsequent deprotonation to yield the free carbene requires careful handling due to its air and moisture sensitivity.

Synthesis of 1,3-Dimesitylimidazolinium Chloride (SIMes·HCl)

The synthesis of SIMes·HCl is typically a three-step process. The rationale behind this sequence is the systematic construction of the dihydroimidazole backbone followed by the introduction of the C2 carbon atom.

G cluster_0 Synthesis of SIMes.HCl A Step 1: Condensation Glyoxal + 2,4,6-Trimethylaniline -> N,N'-Dimesitylethylenediimine B Step 2: Reduction N,N'-Dimesitylethylenediimine -> N,N'-Dimesitylethylenediamine A->B C Step 3: Cyclization N,N'-Dimesitylethylenediamine + Triethyl orthoformate -> SIMes.HCl B->C

Figure 2: A workflow diagram illustrating the three-step synthesis of the SIMes precursor, SIMes·HCl.

Experimental Protocol: Synthesis of SIMes·HCl

Step 1: Synthesis of N,N'-Dimesitylethylenediimine [1][4]

  • Rationale: This initial condensation reaction forms the C-N-C-C-N-C backbone of the future heterocyclic ring. The use of a catalytic amount of acid protonates the glyoxal carbonyl group, activating it for nucleophilic attack by the mesitylamine.

  • Procedure:

    • To a solution of 2,4,6-trimethylaniline (2.0 equiv.) in methanol, add a 40% aqueous solution of glyoxal (1.0 equiv.) and a catalytic amount of formic acid.

    • Stir the mixture at room temperature. A yellow precipitate of the diimine will form.

    • After completion of the reaction (typically monitored by TLC), filter the suspension and wash the solid with cold methanol.

    • Dry the resulting yellow solid under vacuum.

Step 2: Synthesis of N,N'-Dimesitylethylenediamine Dihydrochloride [4]

  • Rationale: The reduction of the diimine to the corresponding diamine is a crucial step to form the saturated backbone of the SIMes ligand. Sodium borohydride is a mild and effective reducing agent for this transformation. The reaction is performed in the presence of hydrochloric acid to protonate the resulting diamine, forming the dihydrochloride salt which is often easier to handle and purify.

  • Procedure:

    • Suspend the N,N'-dimesitylethylenediimine (1.0 equiv.) in tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add sodium borohydride (4.0 equiv.) in one portion.

    • Slowly add concentrated hydrochloric acid (2.0 equiv.) dropwise, maintaining a low temperature.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

    • Add cold 3 M aqueous hydrochloric acid to precipitate the product.

    • Filter the white precipitate, wash with deionized water, and dry under vacuum.

Step 3: Synthesis of 1,3-Dimesitylimidazolinium Chloride (SIMes·HCl) [4][5]

  • Rationale: This final cyclization step introduces the C2 carbon atom of the imidazolinium ring. Triethyl orthoformate serves as the source of this carbon. Microwave irradiation has been shown to significantly accelerate this reaction compared to conventional heating, leading to higher yields and shorter reaction times.[5][6]

  • Procedure (Microwave-Assisted):

    • In a microwave vial, combine N,N'-dimesitylethylenediamine dihydrochloride (1.0 equiv.) and triethyl orthoformate (3.0 equiv.).

    • Heat the mixture in a monomodal microwave reactor at 145 °C for 5 minutes.

    • After cooling, the resulting suspension is filtered and the solid is washed with diethyl ether.

    • The crude product can be further purified by recrystallization from hot acetonitrile and diethyl ether to yield pure SIMes·HCl as a white solid.

Generation of the Free SIMes Carbene

The free SIMes carbene is typically generated in situ for immediate use in catalytic reactions due to its sensitivity to air and moisture.[2][3] The deprotonation of the SIMes·HCl precursor is achieved using a strong, non-nucleophilic base.

Experimental Protocol: In Situ Generation of SIMes

  • Rationale: The choice of a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride is critical to avoid side reactions with the carbene precursor or the generated carbene. The reaction is carried out under an inert atmosphere to prevent decomposition of the highly reactive free carbene.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend SIMes·HCl (1.0 equiv.) in anhydrous THF.

    • Add a strong base such as potassium tert-butoxide (1.1 equiv.) or sodium hydride (1.1 equiv.).

    • Stir the mixture at room temperature. The formation of the free carbene can be monitored by the disappearance of the acidic N-CH-N proton signal in the ¹H NMR spectrum.

    • The resulting solution or suspension of the free SIMes carbene is then ready for the addition of a metal precursor to form the corresponding metal-NHC complex.

Spectroscopic Data

The characterization of the SIMes precursor and the free carbene is crucial for confirming their identity and purity. The following table summarizes key NMR spectroscopic data.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
SIMes·HCl ~9.04 (s, 1H, NCHN), ~7.12 (s, 4H, Ar-H), ~4.48 (s, 4H, NCH₂CH₂N), ~2.39 (s, 12H, Ar-CH₃), ~2.32 (s, 6H, Ar-CH₃)[7]~160.4 (NCHN), ~139.7, ~135.4, ~130.9, ~129.5 (Ar-C), ~50.9 (NCH₂CH₂N), ~20.5, ~17.2 (Ar-CH₃)[7]
SIMes (free carbene) ~6.85 (s, 4H, Ar-H), ~3.91 (s, 4H, NCH₂CH₂N), ~2.47 (s, 12H, Ar-CH₃), ~2.25 (s, 6H, Ar-CH₃)[8]~244 (NCN), ~137-128 (Ar-C), ~51.5 (NCH₂CH₂N), ~21.0, ~18.5 (Ar-CH₃)

Part 3: SIMes in Action: A Catalyst's Best Friend

The true value of SIMes lies in its exceptional performance as a ligand in a wide array of catalytic transformations. Its strong σ-donating ability enhances the electron density at the metal center, promoting oxidative addition and influencing the overall catalytic activity. The bulky mesityl groups provide steric protection to the metal center, preventing catalyst decomposition and often leading to higher turnover numbers.

Olefin Metathesis: The Second-Generation Grubbs Catalysts

The introduction of SIMes as a ligand in ruthenium-based olefin metathesis catalysts marked a significant breakthrough, leading to the development of the so-called "second-generation" Grubbs catalysts.[9] These catalysts exhibit superior activity and stability compared to their first-generation counterparts, which bear two phosphine ligands.

G cluster_0 Catalytic Cycle of Olefin Metathesis with a Second-Generation Grubbs Catalyst A [Ru](SIMes)(PCy3)Cl2(=CHR) B [Ru](SIMes)Cl2(=CHR) + PCy3 A->B Phosphine Dissociation C Olefin Coordination B->C D [2+2] Cycloaddition C->D E Metallacyclobutane Intermediate D->E F [2+2] Cycloreversion E->F G Product Release and Catalyst Regeneration F->G G->B Catalytic Cycle Continues

Figure 3: A simplified catalytic cycle for olefin metathesis using a second-generation Grubbs catalyst featuring a SIMes ligand.

Synthesis of a Second-Generation Grubbs Catalyst

The synthesis of the second-generation Grubbs catalyst, [(SIMes)(PCy₃)Cl₂Ru=CHPh], involves the displacement of one of the phosphine ligands from the first-generation catalyst with the in situ generated SIMes carbene.

Experimental Protocol: Synthesis of [(SIMes)(PCy₃)Cl₂Ru=CHPh] [10]

  • Rationale: The more labile phosphine ligand in the first-generation Grubbs catalyst is readily displaced by the strongly coordinating SIMes carbene. This ligand exchange reaction is typically driven by the greater thermodynamic stability of the resulting mixed phosphine-NHC complex.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the first-generation Grubbs catalyst, [RuCl₂(PCy₃)₂(=CHPh)], in anhydrous toluene.

    • In a separate flask, generate the free SIMes carbene from SIMes·HCl and a strong base as described previously.

    • Add the solution of the free SIMes carbene to the solution of the first-generation catalyst.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the color change of the solution.

    • Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed with pentane to remove any unreacted starting materials and byproducts.

    • The product, [(SIMes)(PCy₃)Cl₂Ru=CHPh], is obtained as a microcrystalline solid.

Applications in Drug Discovery and Development

The robustness and high activity of SIMes-containing catalysts have made them valuable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Olefin metathesis, in particular, has enabled the efficient construction of macrocyclic compounds and other challenging molecular architectures found in many natural products and drugs.

While specific examples of the direct use of SIMes in the final steps of a commercial drug synthesis are often proprietary, the impact of the methodologies it enables is undeniable. For instance, ring-closing metathesis (RCM) reactions catalyzed by second-generation Grubbs catalysts are frequently employed in the synthesis of macrocyclic hepatitis C protease inhibitors and other complex drug candidates. The tolerance of these catalysts to a wide range of functional groups allows for their application late in a synthetic sequence, a crucial advantage in the multi-step synthesis of complex pharmaceuticals.[11][12][13][14]

Conclusion: The Enduring Importance of SIMes

From its discovery as the first stable saturated N-heterocyclic carbene, SIMes has carved out an indispensable role in the toolkit of the modern synthetic chemist. Its unique combination of strong σ-donating character and significant steric bulk has led to the development of highly active and stable catalysts that have pushed the boundaries of what is possible in organic synthesis. The in-depth understanding of its synthesis and reactivity, as outlined in this guide, empowers researchers to harness the full potential of this remarkable ligand in their pursuit of novel molecules and more efficient chemical processes. As the demand for increasingly complex and stereochemically defined molecules continues to grow, particularly in the pharmaceutical and materials science sectors, the legacy of SIMes is set to endure and inspire the development of the next generation of powerful catalytic tools.

References

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  • Organ, M. G., et al. (2010). Microwave-Assisted Synthesis of 1,3-Dimesitylimidazolinium Chloride. Organic Syntheses, 87, 77. [Link]

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  • ResearchGate. (n.d.). Scheme 6: Synthesis of 1,3-dimesitylimidazolinium chloride (SIMes·HCl). [Link]

  • Supporting Information for Simple Synthesis of Neutral and C
  • Synthesis of N-Heterocyclic Carbene Complexes. (n.d.).
  • Organ, M. G., et al. (2010). Microwave-Assisted Synthesis of 1,3-Dimesitylimidazolinium Chloride. ResearchGate. [Link]

  • Lavallo, V., & Organ, M. G. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PubMed Central. [Link]

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  • Bouyahya, A., et al. (2017). Synthesis and NMR study of N-heterocyclic Carbenes (NHC) Precursors Derived from Troger's Base. Oriental Journal of Chemistry, 33(5), 2465-2473. [Link]

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  • The Schreiner Research Group at RMC. (n.d.). X-ray Structures. [Link]

  • ResearchGate. (2025). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. [Link]

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  • Chemistry For Everyone. (2025). How Do Reaction Mechanisms Help Design New Drugs?[Link]

  • National Institutes of Health. (n.d.). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. [Link]

  • Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. (2016). [Link]

  • Wikipedia. (n.d.). Persistent carbene. [Link]

  • National Institutes of Health. (n.d.). Anionic N-Heterocyclic Carbenes from Mesoionic Imidazolium-4-pyrrolides: The Influence of Substituents, Solvents, and Charge on their 77Se NMR Chemical Shifts. [Link]

  • National Institutes of Health. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • National Institutes of Health. (n.d.). Olefin-Surface Interactions: A Key Activity Parameter in Silica-Supported Olefin Metathesis Catalysts. [Link]

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Exploratory

The Unseen Architecture of Catalysis: A Technical Guide to the Electronic and Steric Properties of the SIMes Ligand

Introduction: Beyond the Acronym – The Significance of SIMes in Modern Catalysis In the landscape of organometallic chemistry and homogeneous catalysis, N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of l...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Acronym – The Significance of SIMes in Modern Catalysis

In the landscape of organometallic chemistry and homogeneous catalysis, N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands, rivaling and often surpassing the utility of traditional phosphines. Among these, 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, commonly known as SIMes, has carved out a significant niche.[1] Its prevalence in seminal catalysts, most notably the Grubbs second-generation catalyst for olefin metathesis, underscores its importance.[2][3] This guide provides an in-depth exploration of the core attributes of the SIMes ligand—its electronic and steric properties—offering researchers, scientists, and drug development professionals a comprehensive understanding of its structure, function, and application. We will delve into the quantitative metrics that define SIMes, the experimental and computational methodologies used to characterize it, and the profound impact of its architecture on the efficiency and selectivity of catalytic transformations.

Deconstructing the SIMes Ligand: A Tale of Two Properties

The efficacy of the SIMes ligand in stabilizing metal centers and promoting catalytic activity is a direct consequence of the interplay between its electronic and steric characteristics. These two facets, while distinct, are intrinsically linked and dictate the ligand's behavior in a catalytic cycle.

The Electronic Signature: A Strong σ-Donor with Modest π-Acceptance

N-Heterocyclic carbenes, in general, are lauded for their potent σ-donating ability, a characteristic that is pronounced in SIMes.[4] This strong electron donation to the metal center is a key factor in the stability of the resulting metal-ligand bond. The electronic nature of SIMes is formally quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency of a [LNi(CO)₃] complex via infrared spectroscopy.[5] A lower stretching frequency indicates a more electron-donating ligand.

The saturated backbone of SIMes, in comparison to its unsaturated counterpart IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), leads to subtle but significant differences in its electronic properties. The absence of the C=C double bond in the imidazoline ring of SIMes results in a slightly more electron-donating character.

LigandTolman Electronic Parameter (TEP) (cm⁻¹)Reference
SIMes 2050.5[4]
IMes 2051.1[4]
PCy₃ 2056.4[5]
PPh₃ 2068.9[5]
Table 1: Comparison of Tolman Electronic Parameters (TEP) for SIMes and other common ligands. A lower value indicates stronger net electron donation.
The Steric Profile: A Bulky Yet Flexible Shield

The steric bulk of a ligand is crucial in protecting the metal center from undesired side reactions and in influencing the selectivity of a catalytic process. The steric hindrance of NHC ligands is effectively quantified by the percent buried volume (%Vbur), which calculates the percentage of the space around the metal center that is occupied by the ligand.[6][7]

The two mesityl (2,4,6-trimethylphenyl) groups on the nitrogen atoms of SIMes provide a significant steric shield around the metal center. This bulk is instrumental in promoting reductive elimination and preventing bimolecular decomposition pathways in catalytic cycles. However, the saturated backbone of SIMes imparts a degree of conformational flexibility that is not as pronounced in the more rigid, unsaturated IMes.[1] This flexibility can allow the ligand to accommodate different coordination geometries and substrate approaches.

LigandPercent Buried Volume (%Vbur)Reference
SIMes 36.6[8]
IMes 35.0[8]
SIPr 45.5[8]
IPr 42.0[8]
Table 2: Comparison of Percent Buried Volume (%Vbur) for SIMes and related NHC ligands. The value represents the percentage of a sphere with a radius of 3.5 Å around the metal center occupied by the ligand.

Characterization of SIMes: Experimental and Computational Workflows

A comprehensive understanding of the electronic and steric properties of SIMes is derived from a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Synthesis of SIMes Precursor (SIMes·HCl)

The synthesis of the imidazolinium salt precursor to SIMes is a well-established procedure. A common and efficient method involves the dialkylation of 2,4,6-trimethylaniline with 1,2-dibromoethane, followed by ring closure.[9][10]

Step-by-Step Methodology: [10]

  • Alkylation: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 2,4,6-trimethylaniline (2.4 equivalents) and 1,2-dibromoethane (1 equivalent) in methanol.

  • Heat the mixture to reflux and stir for 24 hours. A precipitate will form during the reaction.

  • Cool the reaction mixture to room temperature and continue stirring for an additional 2 hours.

  • Filter the solid precipitate and wash sequentially with methanol, ethyl acetate, and diethyl ether.

  • Dry the resulting white powder under vacuum to yield N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrobromide.

  • Ring Closure: Suspend the diamine dihydrobromide salt in a suitable solvent and treat with triethyl orthoformate in the presence of a catalytic amount of a weak acid (e.g., formic acid).

  • Heat the mixture to facilitate the cyclization reaction, which affords the SIMes·HCl imidazolinium salt.

Causality Behind Experimental Choices: The use of an excess of the aniline prevents double alkylation of the dibromoethane by the same aniline molecule. The choice of methanol as a solvent facilitates the reaction and allows for the precipitation of the product. The washing steps are crucial for removing unreacted starting materials and byproducts.

2. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of SIMes-metal complexes.[11] This technique provides precise bond lengths, bond angles, and conformational details, which are essential for understanding the steric environment around the metal center.

General Workflow: [12]

  • Crystallization: Grow single crystals of the SIMes-metal complex of interest. This is often the most challenging step and typically involves the slow evaporation of a saturated solution of the complex in a suitable solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled, typically with liquid nitrogen, and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map. The atomic positions are refined to best fit the experimental data.

Self-Validating System: The quality of the final crystal structure is validated by several metrics, including the R-factor, which indicates the agreement between the calculated and observed structure factors.

3. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the electronic properties of SIMes and its complexes. ¹H and ¹³C NMR provide information about the molecular structure and symmetry in solution.[13] The chemical shift of the carbene carbon in the ¹³C NMR spectrum is particularly sensitive to the electronic environment and can be used to probe the σ-donating ability of the ligand.[14]

Typical Procedure:

  • Dissolve a small amount of the SIMes ligand or its metal complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and purity of the compound.

Computational Modeling

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting and rationalizing the steric and electronic properties of ligands like SIMes.

Workflow for Calculating %Vbur and TEP: [15]

  • Geometry Optimization: The 3D coordinates of the SIMes ligand, typically coordinated to a metal center (e.g., in a [Ni(CO)₃(SIMes)] complex for TEP calculations), are optimized using a suitable DFT functional and basis set.

  • Percent Buried Volume (%Vbur) Calculation: The optimized geometry is used as input for a program such as SambVca, which calculates the volume occupied by the ligand within a sphere of a defined radius (typically 3.5 Å) around the metal center.[16]

  • Tolman Electronic Parameter (TEP) Calculation: For the optimized [Ni(CO)₃(SIMes)] complex, a vibrational frequency calculation is performed. The frequency of the symmetric CO stretching mode (A₁) is the calculated TEP.

Authoritative Grounding: Computational results are validated by comparing them with experimental data whenever possible. For instance, calculated TEP values can be benchmarked against experimentally determined values.[17]

Visualizing the Concepts: Structure and Interactions

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SIMes_Structure cluster_SIMes SIMes Ligand Structure C_carbene C N1 N C_carbene->N1 N2 N C_carbene->N2 C_backbone1 C N1->C_backbone1 Mesityl1 Mesityl N1->Mesityl1 C_backbone2 C N2->C_backbone2 Mesityl2 Mesityl N2->Mesityl2 C_backbone1->C_backbone2

Caption: Structure of the SIMes ligand.

Buried_Volume cluster_Vbur Percent Buried Volume (%Vbur) Concept Metal Metal Sphere Ligand SIMes Suzuki_Coupling_Cycle cluster_info Suzuki-Miyaura Cross-Coupling Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-R Ar-Pd(II)(L)-R Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-R Transmetalation Ar-Pd(II)(L)-R->Pd(0)L Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L)-R->Ar-R info L = SIMes

Sources

Foundational

An In-Depth Technical Guide to the Stability and Handling of 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes)

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, commonly known as SIMes, is a saturated N-heterocyclic carbene (NHC) that has emerged...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, commonly known as SIMes, is a saturated N-heterocyclic carbene (NHC) that has emerged as a cornerstone ligand in the field of organometallic chemistry and catalysis.[1] Its strong σ-donating properties and steric bulk conferred by the mesityl groups make it a highly effective ligand for stabilizing transition metal complexes, leading to enhanced catalytic activity and stability.[2] This guide provides a comprehensive overview of the critical aspects of handling and stability of SIMes, offering field-proven insights and detailed protocols to ensure its effective and safe utilization in research and development.

Introduction: The Significance of SIMes in Modern Catalysis

N-heterocyclic carbenes have revolutionized organometallic chemistry by providing a robust and versatile class of ligands that often surpass traditional phosphine ligands in performance. SIMes, with its saturated imidazoline backbone, exhibits enhanced flexibility and stronger electron-donating ability compared to its unsaturated analogue, IMes.[2] This translates to greater stability of the resulting metal complexes and often higher catalytic efficacy. A prime example of its application is as a key component in the Grubbs II catalyst for olefin metathesis.[3]

This guide is structured to provide a deep understanding of the chemical properties, stability profile, and handling requirements of SIMes, enabling researchers to confidently and safely incorporate this powerful tool into their synthetic endeavors.

Physicochemical Properties and Characterization

SIMes is a white to pale yellow crystalline solid that is soluble in a range of common organic solvents.[3][4]

PropertyValueReference
Molecular Formula C₂₁H₂₆N₂[5]
Molecular Weight 306.44 g/mol [5]
Melting Point 79-85 °C[5]
Appearance White to pale yellow powder[4]
Spectroscopic Characterization

Accurate characterization of SIMes is crucial to ensure its purity before use in sensitive catalytic reactions.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons of the mesityl groups, the methylene protons of the imidazoline ring, and the methyl protons of the mesityl groups.

  • ¹³C NMR Spectroscopy: A key feature in the ¹³C NMR spectrum is the characteristic downfield signal of the carbene carbon, which typically appears in the range of 240-250 ppm. The precise chemical shift can be influenced by the solvent and the presence of any impurities.[6]

Stability Profile of SIMes

A thorough understanding of the stability of SIMes under various conditions is paramount for its successful application and storage.

Air and Moisture Sensitivity
Thermal Stability

While a specific decomposition temperature from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) is not widely reported in the literature, SIMes is generally considered to have good thermal stability for most common catalytic applications, which are often conducted at or near room temperature. For high-temperature applications, it is recommended that the thermal stability of the specific SIMes-metal complex be evaluated.

Solubility

SIMes is soluble in a variety of common organic solvents. While quantitative solubility data ( g/100 mL) is not extensively tabulated in the literature, its solubility in various solvents is a critical factor for its use in homogeneous catalysis.

SolventQualitative Solubility
Tetrahydrofuran (THF)Soluble
TolueneSoluble
Dichloromethane (DCM)Soluble
HexaneSparingly Soluble
Diethyl EtherSoluble

The choice of solvent will depend on the specific reaction conditions and the solubility of other reaction components.

Handling and Storage Protocols

Due to its air and moisture sensitivity, stringent handling and storage procedures are required for SIMes.

General Handling in an Inert Atmosphere

All handling of solid SIMes should be performed in a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) with oxygen and moisture levels below 10 ppm.[1][9]

Glovebox_Workflow cluster_antechamber Antechamber cluster_glovebox Glovebox Main Chamber A Place SIMes container, spatula, and weigh boat in antechamber B Evacuate and refill with inert gas (3x cycle) A->B C Transfer items into glovebox B->C Transfer In D Weigh SIMes into a tared vial C->D E Seal vial and reaction vessel D->E

Caption: Workflow for handling SIMes in a glovebox.

Weighing and Dispensing

When weighing SIMes inside a glovebox, it is important to allow the balance to stabilize in the inert atmosphere. Use anti-static tools if necessary. For dispensing, a dedicated spatula that is kept under the inert atmosphere should be used to prevent contamination.

Storage

SIMes should be stored in a tightly sealed container, preferably in a glovebox or a desiccator under an inert atmosphere. For long-term storage, it is recommended to store the container at a low temperature, such as -20°C, to minimize any potential degradation.[5]

Synthesis and Purification

While SIMes is commercially available, it can also be synthesized in the laboratory. The synthesis typically involves the preparation of the corresponding imidazolinium salt precursor, followed by deprotonation to yield the free carbene.

Synthesis of SIMes Precursor (SIMes·HCl)

A common route to the precursor, 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride (SIMes·HCl), involves a multi-step synthesis.[10]

Synthesis_SIMes_HCl A Mesitylamine + Glyoxal B Diimine Intermediate A->B Condensation C Reduction (e.g., NaBH4) B->C D Diamine C->D E Cyclization (e.g., with Triethyl orthoformate) D->E F SIMes·HCl E->F

Caption: Synthetic pathway to SIMes·HCl precursor.

Deprotonation to Free Carbene (SIMes)

The final step to generate the active SIMes carbene is the deprotonation of the imidazolinium salt precursor. This is a critical step that must be performed under strictly anhydrous and anaerobic conditions.

Protocol: Deprotonation of SIMes·HCl with Potassium Hexamethyldisilazide (KHMDS)

  • Preparation: In a glovebox, add SIMes·HCl (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.[11]

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve or suspend the salt.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add a solution of KHMDS (1.05 eq) in THF to the cooled mixture with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours. The formation of a precipitate (KCl) is typically observed.

  • Isolation (Optional): If isolation of the free carbene is required, the reaction mixture can be filtered through a cannula to remove the salt precipitate. The solvent can then be removed under vacuum to yield SIMes as a solid. More commonly, the resulting solution of the free carbene is used directly in the subsequent reaction.

Application in Catalysis: A Suzuki-Miyaura Coupling Protocol

SIMes is a highly effective ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following is a representative protocol.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

  • Catalyst Pre-formation (in situ): In a glovebox, to a Schlenk flask, add Pd(OAc)₂ (2 mol%) and SIMes (4 mol%). Add anhydrous, degassed toluene. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active Pd-SIMes complex.

  • Reagent Addition: To the catalyst mixture, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 eq).

  • Reaction: Seal the Schlenk flask, remove it from the glovebox, and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) under an inert atmosphere with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_schlenk Schlenk Line A Combine Pd(OAc)2 and SIMes in Toluene B Add Aryl Bromide, Arylboronic Acid, and Base A->B Stir 30 min C Heat Reaction Mixture B->C Seal and Transfer D Reaction Monitoring (TLC/GC-MS) C->D E Work-up and Purification D->E

Caption: Experimental workflow for a SIMes-ligated Suzuki coupling.

Safety, Incompatibilities, and Waste Disposal

Safety Precautions
  • Always handle SIMes in a well-ventilated area, preferably within a glovebox or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Chemical Incompatibilities

SIMes is a strong nucleophile and a base. It will react exothermically with acids. It is also incompatible with strong oxidizing agents.[5] Contact with protic solvents will lead to its decomposition.

Waste Disposal
  • Solid Waste: Unused solid SIMes and contaminated materials (e.g., weigh boats, gloves) should be collected in a designated, sealed container within a glovebox. This waste should be quenched carefully by slowly adding a protic solvent (e.g., isopropanol) under an inert atmosphere before being disposed of as hazardous chemical waste.[12][13]

  • Liquid Waste: Reaction mixtures containing SIMes should be quenched before disposal. The specific quenching procedure will depend on the other components of the reaction mixture. Generally, slow addition of a protic solvent or a mild acidic solution (if compatible with other reagents) can be used. All liquid waste should be collected in appropriately labeled hazardous waste containers.[14][15]

Conclusion

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes) is a powerful and versatile N-heterocyclic carbene ligand that has significantly advanced the field of catalysis. Its enhanced stability and strong electron-donating properties make it an invaluable tool for a wide range of chemical transformations. However, its sensitivity to air and moisture necessitates careful handling and storage under inert atmosphere conditions. By following the detailed protocols and guidelines outlined in this technical guide, researchers can safely and effectively harness the full potential of SIMes, leading to more efficient and reproducible synthetic outcomes.

References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews. (2013-07-02). (URL: [Link])

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014-02-22). (URL: [Link])

  • Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - Journal of the American Chemical Society. (URL: [Link])

  • SIMes - Wikipedia. (URL: [Link])

  • School of Chemistry SOP For Operation Of Glove Boxes - University of St Andrews. (2018-04-01). (URL: [Link])

  • Dichloro (phenylalkylidene)ruthenium - ResearchGate. (URL: [Link])

  • Development of an In Situ Protocol for the Intramolecular Olefination of Oximes - PMC - NIH. (2025-08-30). (URL: [Link])

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman Institute of Technology. (URL: [Link])

  • 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II) - American Chemical Society. (URL: [Link])

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC - PubMed Central. (2015-11-25). (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29). (URL: [Link])

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (URL: [Link])

  • Ch 14: Reactivity of Organometallics - University of Calgary. (URL: [Link])

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])

  • 1 H, 13 C and 29 Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm - ResearchGate. (URL: [Link])

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - ResearchGate. (2015-11-13). (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy - Metin Balci. (URL: [Link])

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (URL: [Link])

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (URL: [Link])

  • C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil - YouTube. (2022-11-07). (URL: [Link])

  • NIH Waste Disposal Guide 2022 - National Institutes of Health. (URL: [Link])

  • (a) Thermogravimetric analysis (TGA) of N‐heterocyclic carbene (NHC)... - ResearchGate. (URL: [Link])

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27). (URL: [Link])

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Exploratory

SIMes ligand molecular weight and formula

An In-Depth Technical Guide to the SIMes Ligand: Core Properties, Synthesis, and Catalytic Applications Introduction Within the landscape of modern synthetic chemistry, N-Heterocyclic Carbenes (NHCs) have established the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the SIMes Ligand: Core Properties, Synthesis, and Catalytic Applications

Introduction

Within the landscape of modern synthetic chemistry, N-Heterocyclic Carbenes (NHCs) have established themselves as a cornerstone class of ligands for transition metal catalysis and as potent organocatalysts in their own right. First isolated by Arduengo and coworkers, these molecules have reshaped the field due to their unique electronic and steric properties.[1][2] Among the most influential of these is 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, commonly known as SIMes. The "SI" denotes its saturated imidazolidin-2-ylidene backbone, which distinguishes it from its unsaturated analogue, IMes.[1][3] This structural modification imparts greater flexibility and enhanced σ-donating ability, making SIMes a superior ligand for a host of catalytic transformations.

This guide provides a detailed examination of the SIMes ligand, intended for researchers and drug development professionals. We will explore its fundamental physicochemical properties, provide validated protocols for its synthesis, and delve into its mechanistic role in key catalytic reactions, grounding all claims in authoritative literature.

Core Physicochemical and Structural Properties

The efficacy of SIMes in catalysis stems directly from its unique molecular architecture. It consists of a five-membered saturated imidazoline ring with a divalent carbene center, flanked by two nitrogen atoms.[1] Each nitrogen is substituted with a bulky 2,4,6-trimethylphenyl (mesityl) group. This substitution provides significant steric shielding to the coordinated metal center while simultaneously enhancing the carbene's strong σ-donor properties.[1] SIMes is notably more electron-rich than its unsaturated counterpart, IMes, which allows it to effectively stabilize electron-deficient metal centers in low oxidation states.[1]

PropertyValueSource(s)
Systematic IUPAC Name 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-2-ylidene[1][3]
Common Abbreviations SIMes, H₂Imes[3]
Molecular Formula C₂₁H₂₆N₂[1][3]
Molecular Weight 306.453 g·mol⁻¹[3]
CAS Number 173035-11-5[3]
Physical Appearance White crystalline solid[3]
Solubility Soluble in common organic solvents (e.g., THF, Dichloromethane)[1]

Spectroscopic analysis reveals a characteristic ¹³C NMR resonance for the carbene carbon between 210–220 ppm, indicative of its electron-rich nature.[1] X-ray crystallography studies confirm an N-C-N bond angle of approximately 111–112°, reflecting the sp² hybridization at the carbene center.[1]

G Figure 1: Molecular Structure of SIMes N1 N C_carbene N1->C_carbene : C5 CH₂ N1->C5 Mes1 Mesityl N1->Mes1 N2 N N2->C_carbene : Mes2 Mesityl N2->Mes2 C4 CH₂ C4->N2 C5->C4

Figure 1: Molecular Structure of SIMes

Synthesis of the SIMes Ligand Precursor

The free SIMes carbene is typically generated in situ or used immediately after its preparation due to its reactivity. The more common and stable form for storage and handling is its imidazolinium salt precursor, most frequently SIMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride).[2][4] The synthesis of this precursor is a well-established, multi-step process.

One robust method involves the dialkylation of dibromoethane with mesitylamine, followed by cyclization.[5][6] This approach avoids the need to handle glyoxal directly, which is an advantage in many laboratory settings.

Experimental Protocol: Synthesis of SIMes·HBr and SIMes·HCl

This protocol is adapted from established literature procedures.[5][6]

Step 1: Synthesis of N,N'-bis-(2,4,6-trimethylphenylamino)ethane dihydrobromide

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2,4,6-trimethylaniline (40.5 g, 0.3 mol).

  • Add 1,2-dibromoethane (22.5 g, 0.125 mol) followed by methanol (30 mL).

  • Heat the reaction mixture to reflux and stir for 24 hours. A solid precipitate typically forms after ~18 hours.

  • Cool the mixture to room temperature and continue stirring for an additional 2 hours.

  • Filter the resulting brownish precipitate and wash sequentially with methanol (50 mL), ethyl acetate (100 mL), and diethyl ether (100 mL).

  • Dry the solid under an air flux to yield the product as a white powder.

Causality: This step constructs the N-C-C-N backbone of the future ligand. Refluxing in methanol provides the necessary thermal energy for the double alkylation of dibromoethane by the aniline nucleophile. The product precipitates from the reaction mixture upon formation, driving the reaction to completion.

Step 2: Synthesis of 1,3-bis-(2,4,6-trimethylphenyl)imidazolinium bromide (SIMes·HBr)

  • In a flask equipped for distillation, suspend the diamine dihydrobromide salt from Step 1 in triethyl orthoformate (150 mL).

  • Add a catalytic amount of formic acid (approx. 7 drops).

  • Heat the mixture, allowing for the distillation of ethanol and other volatiles, until the internal temperature reaches 115°C. Maintain this temperature for 30 minutes.

  • Cool the reaction mixture to room temperature and allow it to stand for 2 hours, during which the product will crystallize.

  • Filter the white powder, wash with diethyl ether (2 x 100 mL), and dry.

Causality: Triethyl orthoformate serves as a one-carbon source, reacting with the two secondary amine groups of the intermediate to form the five-membered imidazolinium ring. The formic acid catalyzes the cyclization, and the removal of ethanol by distillation drives the equilibrium towards the product.

Step 3: Generation of the Free SIMes Carbene (for in situ use)

  • Suspend the SIMes·HBr (or SIMes·HCl) salt in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) portion-wise at room temperature.

  • The deprotonation is typically rapid and can be monitored by the cessation of hydrogen gas evolution (if using NaH). The resulting solution/suspension contains the free SIMes carbene, ready for use in complexation or catalysis.[1]

G Figure 2: Synthetic Workflow for SIMes Mesitylamine 2,4,6-Trimethylaniline Reagent1 + Reflux in MeOH Mesitylamine->Reagent1 Dibromoethane 1,2-Dibromoethane Dibromoethane->Reagent1 Diamine_Salt N,N'-bis(mesityl)ethane dihydrobromide Reagent2 + Triethyl Orthoformate + Formic Acid (cat.) Diamine_Salt->Reagent2 SIMes_HBr SIMes·HBr (Imidazolinium Salt) Reagent3 + Strong Base (e.g., NaH) in THF SIMes_HBr->Reagent3 SIMes Free SIMes Carbene Reagent1->Diamine_Salt Reagent2->SIMes_HBr Reagent3->SIMes

Figure 2: Synthetic Workflow for SIMes

Core Applications in Organometallic Catalysis

The utility of SIMes is most pronounced in its role as a supporting ligand in transition-metal-catalyzed reactions. Its strong σ-donating character and moderate π-accepting properties allow it to form highly stable bonds with metals like palladium, ruthenium, and gold.[1] This stability is crucial for preventing catalyst decomposition and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1]

Palladium-Catalyzed Cross-Coupling Reactions

SIMes has become an indispensable ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions.[1] In these transformations, the bulky mesityl groups of the SIMes ligand create a sterically demanding coordination sphere around the palladium center. This bulk facilitates the reductive elimination step—the final, bond-forming step of the catalytic cycle—which is often rate-limiting. Furthermore, the strong electron donation from the SIMes ligand increases the electron density on the palladium atom, which in turn promotes the initial oxidative addition of the aryl halide substrate.[1] This combination of steric and electronic effects often leads to higher catalytic activity, broader substrate scope (including challenging aryl chlorides), and improved product selectivity compared to earlier generation phosphine ligands.[1][7]

G Figure 3: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling Pd0 [Pd(0)(SIMes)] PdII_oxidative [Ar-Pd(II)(SIMes)-X] Pd0->PdII_oxidative Oxidative Addition PdII_transmetal [Ar-Pd(II)(SIMes)-R] PdII_oxidative->PdII_transmetal Transmetalation XB X-B(OR)₂ PdII_oxidative->XB PdII_transmetal->Pd0 Reductive Elimination ArR Ar-R PdII_transmetal->ArR ArX Ar-X ArX->Pd0 R_B R-B(OR)₂ R_B->PdII_oxidative Base Base Base->PdII_oxidative

Figure 3: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Beyond cross-coupling, SIMes is a critical component of the Nobel Prize-winning Grubbs II and Grubbs-Hoveyda II catalysts for olefin metathesis.[3] In these systems, the SIMes ligand helps to generate a more active and stable ruthenium catalyst, enabling complex ring-closing, ring-opening, and cross-metathesis reactions.

Handling and Safety

While the SIMes ligand is considered relatively stable for an N-heterocyclic carbene, proper handling is essential. The free carbene is air-stable for short durations but should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual decomposition upon prolonged exposure to oxygen.[1] Its precursor salt, SIMes·HCl, is hygroscopic and should be stored in a cool, dry place under inert gas.[4] As with all chemical reagents, researchers should consult the latest Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

Conclusion

The SIMes ligand represents a triumph of rational ligand design in catalysis. Its saturated backbone and bulky mesityl substituents provide a near-optimal combination of steric and electronic properties that have unlocked new efficiencies and possibilities in organometallic chemistry. From its foundational role in palladium-catalyzed cross-coupling to its application in olefin metathesis, SIMes has proven to be a versatile and powerful tool. A thorough understanding of its properties, synthesis, and mechanistic function is therefore essential for any scientist engaged in the fields of organic synthesis, drug discovery, and materials science.

References

  • Title: Simes - Grokipedia Source: Grokipedia URL
  • Title: SIMes - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC Source: PubMed Central URL: [Link]

  • Title: Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes. HCl, SIMes. HBr, SIMes. HBF4 and SIMes. HPF6. Source: Protocols.io URL: [Link]

  • Title: Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Source: ResearchGate URL: [Link]

  • Title: IMes - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene - PubChem Source: PubChem, National Institutes of Health URL: [Link]

  • Title: material safety data sheet - SIMES Source: simes.es URL: [Link]

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Foundational

Foreword: Beyond the Black Box—A Causal Approach to Computational Ligand Design

An In-depth Technical Guide to Quantum Chemical Calculations on the SIMes Ligand In the realm of modern catalysis and drug development, N-Heterocyclic Carbenes (NHCs) have established themselves as a cornerstone of ligan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations on the SIMes Ligand

In the realm of modern catalysis and drug development, N-Heterocyclic Carbenes (NHCs) have established themselves as a cornerstone of ligand design. Among them, SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) is a ubiquitous player, prized for its potent σ-donating character and significant steric bulk.[1][2] Its integration into landmark catalysts, such as the second-generation Grubbs catalyst, underscores its importance in enabling challenging chemical transformations.[1]

However, to truly harness and innovate upon the capabilities of ligands like SIMes, we must move beyond empirical observation and delve into their fundamental electronic and steric nature. This is the domain of quantum chemical calculations. This guide is designed not as a mere list of commands, but as a technical and philosophical walkthrough for researchers, scientists, and drug development professionals. We will explore the causality behind computational choices, ensuring that each step in our protocol is a self-validating system for generating reliable, predictive, and insightful data on the SIMes ligand. Our goal is to empower you to rationally design the next generation of catalysts and molecular tools.

The Quantum Mechanical Foundation: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is predicated on the chosen theoretical model chemistry—a combination of a method and a basis set.[3] For organometallic systems involving ligands like SIMes, Density Functional Theory (DFT) has become the predominant workhorse, offering an exceptional balance of computational efficiency and accuracy.[4][5][6][7][8]

The Method: Why Density Functional Theory?

Unlike more computationally expensive post-Hartree-Fock methods, DFT calculates the electronic energy and properties of a molecule based on its electron density.[9][10] This approach effectively captures electron correlation—a critical factor in molecules with complex bonding—at a fraction of the cost.

  • Choosing a Functional: The "functional" is the component of DFT that approximates the exchange-correlation energy. For a system like SIMes, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly recommended for their proven accuracy.

    • B3LYP: A widely used, well-benchmarked functional that provides excellent geometric and electronic property predictions for a broad range of organic and organometallic systems.[8]

    • PBE0: Another popular hybrid functional, often providing improved accuracy for reaction energies and electronic properties.[11]

The Basis Set: Defining the Atomic Orbitals

A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals.[3][10] The choice of basis set dictates the flexibility your model has to describe the distribution of electrons around the nuclei. The larger the basis set, the more accurate the description, but the higher the computational cost.[12]

  • Pople-style Basis Sets: These are denoted as X-YZg.

    • 6-31G(d): A good starting point for initial geometry optimizations. It is a split-valence basis set with polarization functions on heavy (non-hydrogen) atoms, which are essential for describing non-spherical electron density in bonding.[13]

    • 6-311+G(d,p): A triple-zeta basis set that offers higher accuracy. It includes diffuse functions (+) to better describe lone pairs and anions, and polarization functions on both heavy atoms (d) and hydrogens (p). This is recommended for final energy calculations and property analysis.

  • Correlation-Consistent Basis Sets (Dunning): Such as cc-pVDZ or aug-cc-pVTZ. These are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy benchmark studies.[14]

Causality in Selection: For a new investigation, one might perform an initial, faster geometry optimization with B3LYP/6-31G(d) and then use the resulting geometry as the starting point for a more accurate final optimization and frequency calculation with PBE0/6-311+G(d,p). This hierarchical approach ensures computational resources are used efficiently while achieving high-fidelity results.

The Computational Protocol: A Self-Validating Workflow

The following protocol outlines a robust and verifiable workflow for characterizing the SIMes ligand. This process is designed to be iterative, with validation checks at each stage to ensure the integrity of the final results.

Experimental Protocol 1: Ground State Characterization of SIMes
  • Step 1: Constructing the Initial 3D Structure

    • Objective: Generate a reasonable starting geometry for the optimization.

    • Procedure:

      • Obtain initial coordinates. The molecular formula is C₂₁H₂₆N₂.[1][2] Use molecular building software such as GaussView[15], Avogadro, or ChemDraw to construct the SIMes molecule.

      • Perform an initial, rapid structure cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) within the software. This resolves any unphysical bond lengths or angles before starting the more expensive quantum calculation.

    • Validation: Visually inspect the structure to ensure the correct connectivity and stereochemistry.

  • Step 2: Geometry Optimization

    • Objective: Locate the minimum energy structure on the potential energy surface.

    • Procedure:

      • Select a quantum chemistry software package. Excellent options include Gaussian, ORCA, GAMESS[16], and Q-Chem[17].

      • Prepare an input file specifying the method (e.g., B3LYP), basis set (e.g., 6-31G(d)), and the Opt keyword for optimization.

      • Submit the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.

    • Validation: Monitor the convergence of the optimization. The final output should explicitly state that the geometry has converged successfully based on force and displacement criteria.

  • Step 3: Frequency Calculation

    • Objective: Confirm the optimized structure is a true local minimum and compute thermodynamic properties.

    • Procedure:

      • Using the optimized geometry from Step 2, perform a frequency calculation (Freq keyword).

      • Crucially, this calculation MUST be performed at the exact same level of theory (method and basis set) as the final optimization. Mismatching the level of theory will yield meaningless results.

    • Validation: The primary validation is to check the output for imaginary frequencies.

      • Zero imaginary frequencies: Confirms the structure is a minimum.

      • One imaginary frequency: Indicates a transition state, not a stable structure. The geometry must be re-examined and re-optimized.

    • Output: This step also yields the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy, which are critical for calculating reaction thermodynamics.

The diagram below illustrates this core workflow for obtaining a validated ground-state structure.

G cluster_workflow Computational Workflow for SIMes Characterization A Step 1: Build Initial Structure (GaussView, Avogadro) B Step 2: Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Input Geometry C Step 3: Frequency Calculation (Same Level of Theory) B->C Optimized Geometry D Validation Check: Imaginary Frequencies? C->D E Result: Validated Minimum Energy Structure D->E None F Error: Transition State Found Re-evaluate & Re-optimize D->F One or more G Step 4: Property Calculation (Steric & Electronic Analysis) E->G Proceed to Analysis G cluster_structure SIMes Ligand: Structure-Property Relationships SIMes SIMes Core Structure Mesityl Bulky Mesityl Groups (2,4,6-trimethylphenyl) SIMes->Mesityl Backbone Saturated Ethylene Backbone SIMes->Backbone Carbene Carbene Center (C2) SIMes->Carbene Steric Steric Hindrance (%Vbur) Mesityl->Steric Dictates Backbone->Steric Contributes to Electronic Strong σ-Donation (HOMO Energy, HEP, TEP) Carbene->Electronic Source of

Caption: Key structural features of SIMes and their resulting properties.

Data Presentation and Interpretation

For clarity and comparative analysis, all computational data should be systematically tabulated.

Table 1: Computational Protocol Summary
ParameterSpecificationRationale
Software Gaussian 16 / ORCA 5.0Widely used, robust, and well-documented quantum chemistry packages.
Initial Optimization B3LYP / 6-31G(d)Cost-effective level for obtaining a reliable initial geometry.
Final Optimization PBE0 / 6-311+G(d,p)High-accuracy level for final geometry and energy calculations.
Frequency Analysis PBE0 / 6-311+G(d,p)Must match final optimization; confirms minimum and provides thermochemistry.
Solvation Model PCM / SMD (optional)Include if modeling reactions in solution to account for solvent effects.
Table 2: Calculated Properties of SIMes (Illustrative)
PropertyCalculated ValueUnitInterpretation
Total Electronic Energy ValueHartreesFinal electronic energy from the PBE0/6-311+G(d,p) optimization.
ZPVE Correction ValueHartreesZero-point vibrational energy from the frequency calculation.
Gibbs Free Energy ValueHartreesThermochemically corrected total energy (E + ZPVE + G_corr).
HOMO Energy ValueeVIndicator of electron-donating ability.
LUMO Energy ValueeVIndicator of electron-accepting ability.
HOMO-LUMO Gap ValueeVRelates to kinetic stability and electronic transitions.
Dipole Moment ValueDebyeMeasures the overall polarity of the molecule.
Percent Buried Volume Value%Quantitative measure of steric bulk.

Conclusion: From Calculation to Insight

This guide has outlined a comprehensive, reliable, and logically sound workflow for the quantum chemical characterization of the SIMes ligand. By adhering to a protocol of optimization, validation, and targeted property analysis, researchers can confidently extract quantitative data on the steric and electronic features that govern its performance in catalysis. The true power of these calculations lies not in the numbers themselves, but in the insights they provide. Understanding why SIMes is a strong σ-donor or how its steric profile influences a reaction allows for the rational, in silico design of new ligands with tailored properties, accelerating the discovery of more efficient, selective, and robust catalysts for the challenges of modern chemistry.

References

  • SIMes - Grokipedia. (2026). Grokipedia.
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  • Computational Studies on the Reactivity of Transition Metal Complexes with N-Heterocyclic Carbene Ligands. (n.d.). Royal Society of Chemistry.
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  • Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene complexes. (n.d.). Royal Society of Chemistry.
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  • SIMes - Wikipedia. (n.d.). Wikipedia.
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  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
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  • A Combined Experimental and Theoretical Study Examining the Binding of N-Heterocyclic Carbenes (NHC) to the CpRuCl (Cp = ??5-C5Me5) Moiety: Insight into Stereoelectronic Differences between Unsaturated and Saturated NHC Ligands. (n.d.).
  • 8.1 Introduction to Basis Sets. (n.d.). Q-Chem Manual.
  • DFT/TD-DFT Framework of Mixed-Metal Complexes with Symmetrical and Unsymmetrical Bridging Ligands—Step-By-Step Investigations: Mononuclear, Dinuclear Homometallic, and Heterometallic for Optoelectronic Applications. (2021).
  • Choosing the Right Basis Set. (2012). ChemistryViews.
  • Basis Set and their correlations with quantum chemical comput
  • Control of emission colour with N-heterocyclic carbene (NHC) ligands in phosphorescent three-coordinate Cu(I) complexes. (2014). Chemical Science.
  • Quantum chemistry composite methods - Wikipedia. (n.d.). Wikipedia.
  • Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals. (2025).
  • Tutorial 25 | Drawing Metal Complexes in Gaussview | Dr M A Hashmi. (2023). YouTube.
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Protocols & Analytical Methods

Method

The Rising Star in Catalysis: Application Notes on SIMes in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Phosphine Age – Embracing the NHC Revolution with SIMes For decades, phosphine ligands have been the workhorses of palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Phosphine Age – Embracing the NHC Revolution with SIMes

For decades, phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry. However, the pursuit of more robust, efficient, and versatile catalytic systems has led to the emergence of N-Heterocyclic Carbenes (NHCs) as a superior class of ligands. Among these, SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) has distinguished itself through a unique combination of strong σ-donation, steric bulk, and conformational flexibility stemming from its saturated backbone. This guide, intended for the discerning researcher, delves into the practical applications and theoretical underpinnings of SIMes in pivotal cross-coupling reactions, offering not just protocols, but a deeper understanding of the catalyst system's function.

The SIMes Advantage: Why Choose a Saturated NHC Ligand?

N-Heterocyclic carbenes have risen to prominence as ligands in transition-metal catalysis due to their potent σ-donating capabilities and tunable steric profiles, which are instrumental in enhancing key steps of the catalytic cycle like oxidative addition and reductive elimination.[1] SIMes, structurally akin to the more common IMes but featuring a saturated imidazoline core, offers distinct advantages.[2] This saturation imparts greater conformational flexibility, allowing the ligand to adapt to the geometric and electronic demands of the palladium center throughout the catalytic cycle.

The strong σ-donating nature of NHC ligands like SIMes enriches the electron density on the palladium(0) center. This electronic enrichment is crucial for facilitating the oxidative addition of challenging substrates, such as aryl chlorides, which is often the rate-limiting step in cross-coupling reactions.[1] Furthermore, the robust palladium-carbene bond imparts exceptional thermal stability to the catalytic species, effectively preventing the formation of palladium black and catalyst decomposition, even at elevated temperatures.[1]

The steric hindrance provided by the bulky 2,4,6-trimethylphenyl (mesityl) groups on the SIMes ligand plays a critical role in promoting the final reductive elimination step, where the desired carbon-carbon or carbon-nitrogen bond is formed, and the product is released.[1] This steric pressure helps to destabilize the palladium(II) intermediate, accelerating the regeneration of the active palladium(0) catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Unprecedented Efficiency

The Suzuki-Miyaura reaction is a powerhouse for the construction of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and advanced materials.[3] The use of Pd-SIMes catalysts has significantly broadened the scope and efficiency of this transformation, particularly with historically challenging aryl chloride substrates.[2]

Mechanistic Rationale for SIMes in Suzuki-Miyaura Coupling

The efficacy of the Pd-SIMes system in the Suzuki-Miyaura coupling stems from its influence on the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)(SIMes) OA_complex Ar-Pd(II)(SIMes)-X Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)(SIMes)-R OA_complex->Transmetalation_complex Transmetalation (R-B(OH)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction employing a Pd-SIMes catalyst.

  • Oxidative Addition: The strong electron-donating character of SIMes makes the Pd(0) center highly nucleophilic, facilitating the cleavage of the Ar-X bond of the aryl halide. This is particularly advantageous for the activation of less reactive but more cost-effective aryl chlorides.[4]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium(II) center. The steric bulk of the SIMes ligand can influence the rate of this step.

  • Reductive Elimination: The sterically demanding environment created by the SIMes ligand promotes the formation of the new C-C bond and the release of the biaryl product, regenerating the active Pd(0) catalyst for the next cycle.

Comparative Performance Data for NHC Ligands in Suzuki-Miyaura Coupling

The choice of NHC ligand can significantly impact reaction outcomes. The following table summarizes a comparison of common NHC ligands in the coupling of 4-chlorotoluene with phenylboronic acid.

Ligand/PrecatalystAryl HalideBaseSolventTemp. (°C)Cat. Loading (mol%)Time (h)Yield (%)
[Pd(IPr)(cinnamyl)Cl]4-ChlorotolueneK₂CO₃Dioxane/H₂O800.1298
[Pd(SIPr)(cinnamyl)Cl]4-ChlorotolueneK₂CO₃Dioxane/H₂O800.1295
[Pd(IMes)(cinnamyl)Cl]4-ChlorotolueneK₂CO₃Dioxane/H₂O800.1285
[Pd(SIMes)(cinnamyl)Cl] 4-Chlorotoluene K₂CO₃ Dioxane/H₂O 80 0.1 2 92

Data compiled from various sources for comparative purposes.[1] For challenging substrates like aryl chlorides, bulkier ligands such as IPr and SIPr often show slightly higher activity, but SIMes provides a highly effective and more economical alternative.

Detailed Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the Pd-SIMes catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SIMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride)

  • Aryl chloride

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Pre-formation (in situ): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SIMes·HCl (0.024 mmol, 2.4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

    • Rationale: The imidazolium salt is deprotonated by the base in situ to generate the active NHC ligand. A slight excess of the ligand precursor ensures complete coordination to the palladium center.

  • Addition of Reagents: To the reaction vessel, add the aryl chloride (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

    • Rationale: A slight excess of the boronic acid is used to drive the reaction to completion. K₃PO₄ is a strong base that effectively promotes the transmetalation step.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL).

    • Rationale: Toluene is a common solvent for Suzuki couplings. The addition of a small amount of water can aid in the dissolution of the base and facilitate the transmetalation process.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Rationale: The elevated temperature is necessary to overcome the activation barrier for the oxidative addition of the aryl chloride.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Superior Route to C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in numerous pharmaceuticals and organic materials.[5] The application of Pd-SIMes catalysts has enabled the coupling of a wide array of amines with aryl halides under milder conditions and with greater functional group tolerance than traditional methods.[6]

Mechanistic Insights into Pd-SIMes Catalyzed Amination

The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, with the key difference being the nucleophile.[5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)(SIMes) OA_complex Ar-Pd(II)(SIMes)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(SIMes)(HNR¹R²)]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(SIMes)-NR¹R² Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination with a Pd-SIMes catalyst.

The SIMes ligand facilitates the crucial reductive elimination step, where the C-N bond is formed. The steric bulk of the mesityl groups forces the aryl and amido groups into close proximity, promoting the bond-forming event.

Detailed Protocol for Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general method for the coupling of an aryl bromide with a secondary amine using a Pd-SIMes catalyst.

Materials:

  • [Pd(allyl)Cl]₂

  • SIMes·HCl

  • Aryl bromide

  • Secondary amine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation: In a glovebox, to an oven-dried vial, add [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol% Pd), SIMes·HCl (0.022 mmol, 2.2 mol%), and NaOtBu (0.1 mmol). Add toluene (1 mL) and stir at room temperature for 30 minutes to form the active catalyst.

    • Rationale: Using a well-defined palladium precatalyst like [Pd(allyl)Cl]₂ allows for the reliable generation of the active Pd(0) species. NaOtBu serves as the base to both generate the NHC and deprotonate the amine in the catalytic cycle.

  • Reaction Assembly: In a separate reaction vessel, combine the aryl bromide (1.0 mmol, 1.0 equiv.), the secondary amine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Catalyst Addition and Reaction: Add the pre-formed catalyst solution to the reaction vessel. Seal the vessel and heat to 80-100 °C for 4-12 hours, monitoring the reaction by TLC or GC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography.

Heck Reaction: Olefin Arylation with Enhanced Selectivity

The Heck reaction is a powerful tool for the formation of substituted alkenes via the palladium-catalyzed coupling of an unsaturated halide with an alkene.[7] The use of Pd-SIMes catalysts in the Heck reaction can lead to high yields and excellent stereoselectivity, typically favoring the E-isomer.[8]

The Role of SIMes in the Heck Reaction Mechanism

The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[9]

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)(SIMes) OA_complex Ar-Pd(II)(SIMes)-X Pd0->OA_complex Oxidative Addition (Ar-X) Alkene_complex [Ar-Pd(II)(SIMes)(Alkene)]⁺X⁻ OA_complex->Alkene_complex Alkene Coordination Migratory_Insertion_complex R-CH₂-CH(Ar)-Pd(II)(SIMes)-X Alkene_complex->Migratory_Insertion_complex Migratory Insertion Hydrido_complex H-Pd(II)(SIMes)-X Migratory_Insertion_complex->Hydrido_complex β-Hydride Elimination Product Ar-CH=CH-R Migratory_Insertion_complex->Product Hydrido_complex->Pd0 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction mediated by a Pd-SIMes catalyst.

The SIMes ligand stabilizes the palladium center throughout the cycle and its steric bulk can influence the regioselectivity of the migratory insertion step and promote the desired β-hydride elimination to afford the trans-alkene product.

Detailed Protocol for the Heck Reaction of an Aryl Bromide

This protocol outlines a general procedure for the Pd-SIMes catalyzed Heck reaction between an aryl bromide and an acrylate.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SIMes·HCl

  • Aryl bromide

  • n-Butyl acrylate

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert atmosphere setup

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), SIMes·HCl (0.012 mmol, 1.2 mol%), the aryl bromide (1.0 mmol, 1.0 equiv.), and anhydrous DMF (5 mL).

  • Addition of Reagents: Add n-butyl acrylate (1.5 mmol, 1.5 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture.

    • Rationale: Triethylamine acts as the base to neutralize the H-X generated during the catalytic cycle and regenerate the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the progress of the reaction by GC or TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.

Troubleshooting and Considerations

  • Catalyst Deactivation: Although Pd-NHC catalysts are robust, prolonged reaction times at high temperatures can lead to decomposition. If catalyst deactivation is suspected, consider using a pre-formed, well-defined Pd-SIMes precatalyst.

  • Base Selection: The choice of base is critical and depends on the specific cross-coupling reaction and substrates. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typically required.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and yield. Anhydrous, degassed solvents are generally recommended to prevent unwanted side reactions.

Conclusion

SIMes has firmly established itself as a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, conferred by the saturated backbone and bulky mesityl substituents, translate into superior catalytic activity, stability, and a broad substrate scope. By understanding the mechanistic principles that govern these reactions and adhering to carefully optimized protocols, researchers can harness the full potential of Pd-SIMes catalysis to accelerate discovery and innovation in chemical synthesis and drug development.

References

  • Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. [Link]

  • Wikipedia. (2025). SIMes. [Link]

  • Viciu, M. S., et al. (2004). Synthesis and Characterization of N-Heterocyclic Carbene-Containing (η3-allyl)palladium(II) Chloride Complexes and their Catalytic Activity in the Buchwald–Hartwig Amination. Organometallics, 23(7), 1629–1635. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2025). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (2025). Heck reaction. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(23), 4290-4292. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • So, C. M., & Kwong, F. Y. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195-212. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Application

The Strategic Advantage of Saturated N-Heterocyclic Carbenes: Application Notes and Protocols for SIMes in Ruthenium-Catalyzed Olefin Metathesis

Introduction: The Evolution of Ruthenium Catalysts and the Rise of SIMes Olefin metathesis has become an indispensable tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolution of Ruthenium Catalysts and the Rise of SIMes

Olefin metathesis has become an indispensable tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds with remarkable functional group tolerance.[1][2] At the heart of this transformation are well-defined ruthenium catalysts, most notably those developed by Robert H. Grubbs. The evolution from the first-generation Grubbs catalyst, bearing two phosphine ligands, to the second-generation, which incorporates a strongly donating N-heterocyclic carbene (NHC) ligand, marked a significant leap in catalytic activity and stability.[1][3]

This guide focuses on a key player in the second-generation catalyst family: the SIMes ligand (1,3-bis(2,4,6-trimethylphenyl)-imidazolidinylidene). Unlike its unsaturated counterpart, IMes, the saturated backbone of SIMes imparts unique electronic and steric properties to the ruthenium center, resulting in catalysts with enhanced thermal stability and superior performance in a wide array of metathesis reactions.[3][4] For researchers, scientists, and drug development professionals, understanding the nuances of SIMes-based catalysts is crucial for leveraging their full potential in the synthesis of complex molecules and pharmaceutical intermediates.

This document provides a detailed exploration of the mechanistic underpinnings of SIMes-based catalysts, comprehensive, field-proven protocols for their synthesis and application, and expert insights into optimizing reaction outcomes.

The SIMes Advantage: Mechanistic Insights and Performance Benefits

The superior performance of SIMes-containing catalysts, such as the Grubbs second-generation catalyst (G-II), stems from the specific electronic and steric environment created by the saturated NHC ligand.

Electronic Effects: The saturated backbone of SIMes makes it a stronger σ-donor compared to the unsaturated IMes. This increased electron donation to the ruthenium center has a profound impact on the catalytic cycle. It enhances the stability of the 14-electron intermediate, which is the active species in the metathesis reaction.[5] This heightened stability translates to a longer catalyst lifetime and higher turnover numbers.

Steric Influence: The bulky mesityl groups on the SIMes ligand provide a steric shield around the ruthenium core. This steric hindrance plays a crucial role in preventing bimolecular decomposition pathways, a common issue with less sterically protected catalysts, especially at elevated temperatures.[6]

Performance Comparison: The practical benefits of these properties are evident when comparing the performance of SIMes-based catalysts to others. While IMes-based catalysts may outperform in specific transformations like the formation of five-membered-ring, tetrasubstituted olefins, SIMes catalysts generally demonstrate superior efficiency across a broader range of metathesis reactions.[3]

Data Presentation: SIMes vs. IMes in Olefin Metathesis

The following table summarizes representative data comparing the performance of Grubbs second-generation catalysts bearing SIMes and IMes ligands in various metathesis reactions.

Reaction TypeSubstrateCatalyst (mol%)Time (h)Yield (%)Reference
Ring-Closing Metathesis (RCM) Diethyl DiallylmalonateG-II (SIMes) (5)1>95[7]
Diethyl DiallylmalonateG-II (IMes) (5)1~90[8]
Cross Metathesis (CM) 1-octene & cis-1,4-diacetoxy-2-buteneG-II (SIMes) (2.5)1285[3]
1-octene & cis-1,4-diacetoxy-2-buteneG-II (IMes) (2.5)1275[3]
Ring-Opening Metathesis Polymerization (ROMP) 1,5-cyclooctadieneG-II (SIMes) (0.1)0.5>98[6]
1,5-cyclooctadieneG-II (IMes) (0.1)0.5>98[6]

Experimental Protocols

The following protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and a deeper understanding of the chemistry involved.

Protocol 1: Synthesis of the SIMes Ligand Precursor (SIMes.HCl)

The synthesis of the SIMes ligand begins with the preparation of its imidazolinium chloride salt precursor. This protocol is adapted from established literature procedures.[9][10]

Workflow Diagram: Synthesis of SIMes.HCl

cluster_0 Step 1: Diamine Formation cluster_1 Step 2: Cyclization and Salt Formation a 2,4,6-trimethylaniline + 1,2-dibromoethane b Reflux in Methanol a->b c Precipitation & Filtration b->c d N,N'-bis(2,4,6-trimethylphenylamino)ethane dihydrobromide c->d e Diamine dihydrobromide + Triethyl orthoformate d->e f Reflux with Formic Acid e->f g Workup and Conversion to Free Base f->g h Reaction with Ethanolic HCl g->h i Precipitation & Isolation h->i j SIMes.HCl i->j

Caption: Workflow for the two-stage synthesis of the SIMes.HCl precursor.

Materials:

  • 2,4,6-trimethylaniline

  • 1,2-dibromoethane

  • Methanol

  • Triethyl orthoformate

  • Formic acid

  • Diethyl ether

  • Sodium carbonate

  • Anhydrous sodium sulfate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flasks, reflux condenser, stirring bar, filtration apparatus

Procedure:

Part A: Synthesis of N,N'-bis(2,4,6-trimethylphenylamino)ethane dihydrobromide

  • In a 250 mL round-bottom flask, combine 2,4,6-trimethylaniline (0.3 mol), 1,2-dibromoethane (0.125 mol), and methanol (30 mL).

  • Reflux the mixture with stirring for 24 hours. A solid is expected to form after approximately 18 hours.[9]

  • Cool the reaction mixture to room temperature and stir for an additional 2 hours.

  • Filter the brownish precipitate and wash sequentially with methanol (50 mL), ethyl acetate (100 mL), and diethyl ether (100 mL).

  • Dry the resulting white powder under a stream of air.

Part B: Synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes.HCl)

  • In a 1 L round-bottom flask, suspend the N,N'-bis(2,4,6-trimethylphenylamino)ethane dihydrobromide (82.5 mmol) in diethyl ether (500 mL).

  • Add a solution of sodium carbonate (235.8 mmol) in water (200 mL) and stir vigorously for 2 hours to neutralize the dihydrobromide salt and form the free diamine.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

  • To the resulting free diamine, add triethyl orthoformate (150 mL) and a few drops of formic acid.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and remove the volatile components under reduced pressure.

  • Dissolve the residue in diethyl ether and treat with an ethanolic HCl solution until precipitation is complete.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield SIMes.HCl.[10]

Rationale: The initial reflux in methanol facilitates the dialkylation of 1,2-dibromoethane with two equivalents of the aniline.[9] The subsequent cyclization with triethyl orthoformate in the presence of an acid catalyst forms the imidazolidine ring. Conversion to the hydrochloride salt provides a stable, crystalline solid that is convenient to handle and store.

Protocol 2: Synthesis of Grubbs Second-Generation Catalyst (G-II)

This protocol outlines the synthesis of the SIMes-containing Grubbs second-generation catalyst from the first-generation catalyst (G-I) and the SIMes free carbene, which is generated in situ from SIMes.HCl.

Catalytic Cycle Diagram: Olefin Metathesis with G-II (SIMes)

precatalyst Ru(SIMes)(=CHPh) (16e- Pre-catalyst) active_catalyst Ru(=CHPh) (14e- Active Catalyst) precatalyst->active_catalyst - PCy3 olefin_complex Olefin Complex active_catalyst->olefin_complex + Olefin metallacyclobutane Metallacyclobutane Intermediate olefin_complex->metallacyclobutane [2+2] Cycloaddition product_complex Product Complex metallacyclobutane->product_complex Cycloreversion product_complex->active_catalyst - Product

Caption: Simplified catalytic cycle for olefin metathesis using a SIMes-based Grubbs catalyst.

Materials:

  • Grubbs first-generation catalyst (G-I)

  • SIMes.HCl

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous, degassed toluene

  • Anhydrous pentane

  • Schlenk flask, syringes, cannula, filtration apparatus

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, charge a Schlenk flask with SIMes.HCl (1.1 eq) and potassium tert-butoxide (1.1 eq).

  • Add anhydrous, degassed toluene to the flask and stir the suspension at room temperature for 30 minutes to generate the free SIMes carbene.

  • In a separate flask, dissolve Grubbs first-generation catalyst (G-I) (1.0 eq) in a minimal amount of anhydrous, degassed toluene.

  • Transfer the G-I solution to the flask containing the free carbene suspension via cannula.

  • Stir the reaction mixture at room temperature for 1 hour. The color of the solution will typically change from purple to reddish-brown.

  • Remove the toluene under vacuum.

  • Wash the resulting solid with anhydrous pentane to remove any remaining phosphine and other soluble impurities.

  • Filter and dry the solid under vacuum to yield the Grubbs second-generation catalyst as a reddish-brown powder.

Rationale: This synthesis proceeds via a ligand exchange reaction where the more strongly donating SIMes carbene displaces one of the phosphine ligands from the first-generation catalyst.[11] The use of a strong, non-nucleophilic base like potassium tert-butoxide is essential for the clean deprotonation of the imidazolinium salt to the free carbene without side reactions. Performing the reaction under strictly inert conditions is critical to prevent decomposition of the catalysts and the free carbene.

Protocol 3: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This protocol provides a standard procedure for evaluating the activity of the synthesized G-II catalyst using a common benchmark substrate.

Materials:

  • Grubbs second-generation catalyst (G-II)

  • Diethyl diallylmalonate

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica gel

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl diallylmalonate (1.0 eq) in anhydrous, degassed DCM (to achieve a concentration of ~0.1 M).

  • Add the Grubbs second-generation catalyst (1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the cyclic product, diethyl cyclopent-3-ene-1,1-dicarboxylate.

Rationale: Dichloromethane is a common solvent for olefin metathesis as it effectively solubilizes both the catalyst and many organic substrates.[12] The reaction is driven forward by the release of volatile ethylene gas.[2] Quenching with ethyl vinyl ether deactivates the catalyst by forming a stable Fischer carbene. The purification via silica gel chromatography is effective for removing the ruthenium byproducts.[13]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (decomposition due to air/moisture)Ensure all reagents and solvents are strictly anhydrous and degassed. Perform reactions under a robust inert atmosphere.
Inhibiting functional groups on the substrateSome functional groups (e.g., unprotected amines, thiols) can poison the catalyst. Consider using protecting groups.
Insufficient catalyst loadingFor challenging substrates, increase catalyst loading to 5-10 mol%.
Isomerization of Olefins Catalyst degradation to a hydride speciesAdd a small amount of a weak acid (e.g., 1,4-benzoquinone) or perform the reaction at a lower temperature.[14]
Difficulty in Removing Ruthenium Residues Polar nature of byproductsUse a specialized scavenger resin or perform a workup with a polar isocyanide followed by silica gel filtration.[13] Passing the crude product through a plug of activated carbon can also be effective.
Slow Reaction Rate Low reaction temperatureGently heat the reaction to 30-40°C. Note that higher temperatures can increase the rate of catalyst decomposition.[14]

Applications in Drug Development

The robustness and functional group tolerance of SIMes-based ruthenium catalysts have made them invaluable in the synthesis of complex molecules relevant to the pharmaceutical industry. They are frequently employed in macrocyclization reactions to generate constrained peptides and other complex ring systems found in many biologically active compounds. The ability to perform these reactions in the presence of esters, amides, and other common functionalities without the need for extensive protecting group strategies significantly streamlines synthetic routes, accelerating the drug discovery process.

Conclusion

The incorporation of the saturated N-heterocyclic carbene, SIMes, into ruthenium catalysts has been a pivotal development in the field of olefin metathesis. The resulting catalysts exhibit enhanced stability and activity, which translates to higher yields, lower catalyst loadings, and broader substrate scope. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize these powerful synthetic tools in their own laboratories. By understanding the principles behind the SIMes advantage, scientists can better troubleshoot reactions, optimize conditions, and ultimately accelerate innovation in chemical synthesis and drug development.

References

  • Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. (URL not available)
  • A Rapid and Simple Cleanup Procedure for Metathesis Reactions. [Link]

  • Mechanism and Activity of Ruthenium Olefin Metathesis C
  • Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts. [Link]

  • Solvent effects on Grubbs' pre-catalyst initiation rates. [Link]

  • Solvent effects on Grubbs' pre-catalyst initiation rates. [Link]

  • Application Notes and Protocols for Solvent Selection in Stewart-Grubbs C
  • Stability of Second Generation Grubbs' Alkylidenes to Primary Amines: Formation of Novel Ruthenium-Amine Complexes. (URL not available)
  • Grubbs catalyst - Wikipedia. [Link]

  • Recent Advances in Ruthenium-Based Olefin Metathesis. [Link]

  • Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands. (URL not available)
  • Mechanism and activity of ruthenium olefin metathesis catalysts: the role of ligands and substrates from a theoretical perspective. [Link]

  • Ruthenium Olefin Metathesis Catalysts with N-Heterocyclic Carbene Ligands Bearing N-Naphthyl Side Chains. (URL not available)
  • Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. (URL not available)
  • trans-Bis[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichloronickel(II): Synthesis and Structure. (URL not available)
  • Degradation of the Second‐Generation Grubbs Metathesis Catalyst with Primary Alcohols and Oxygen − Isomerization and Hydrogenation Activities of Monocarbonyl Complexes. (URL not available)
  • The Cl2(PCy3)(IMes)Ru(=CHPh)
  • Ring-closing metathesis (RCM)
  • Solvent effect on Grubbs' precatalyst initiation r
  • Recent advances in ruthenium-based olefin metathesis. [Link]

  • Origin of the catalytic activity of face-centered-cubic ruthenium nanoparticles determined from an atomic-scale structure. [Link]

  • Mechanism and activity of ruthenium olefin metathesis catalysts. [Link]

  • Method for removing metal from the products of olefin met
  • Fast-Initiating, Ruthenium-based Catalysts for Improved Activity in Highly E-Selective Cross Metathesis. [Link]

  • Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity. [Link]

  • Recent Advancement on the Mechanism of Olefin Metathesis by Grubbs Catalysts: A Comput
  • Method for synthesizing second generation Grubbs c
  • Synthesis and Reactivity of an Olefin Metathesis-Catalyzing Ruthenium Complex with a Selenoether Moiety in the Benzylidene Ligand. [Link]

  • Olefin Metathesis, Grubbs Reaction. [Link]

  • Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Met
  • Looking behind the scenes of Grubbs catalysis with the Unified Reaction Valley Approach. (URL not available)

Sources

Method

Application Notes & Protocols: The Strategic Role of SIMes as a Ligand in Modern Grubbs Catalysts

Abstract This technical guide provides an in-depth exploration of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes), a pivotal N-Heterocyclic Carbene (NHC) ligand that defines the exceptional performan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes), a pivotal N-Heterocyclic Carbene (NHC) ligand that defines the exceptional performance of second-generation Grubbs catalysts. We dissect the ligand's structural and electronic contributions to catalyst stability and activity, offering a mechanistic rationale for its superiority in numerous olefin metathesis applications. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of the SIMes precursor and its application in Ring-Closing Metathesis (RCM), supplemented by comparative data and troubleshooting insights to empower robust and efficient synthetic outcomes.

Introduction: The NHC Revolution in Olefin Metathesis

The advent of well-defined ruthenium alkylidene complexes, pioneered by Robert H. Grubbs, transformed olefin metathesis from a niche reaction into an indispensable tool for carbon-carbon bond formation.[1] The first-generation catalysts, featuring phosphine ligands, offered unprecedented functional group tolerance but were often limited by their modest activity and thermal stability.[2]

The true paradigm shift occurred with the introduction of N-Heterocyclic Carbenes (NHCs) as ancillary ligands, supplanting one of the phosphine ligands to create the "second-generation" catalysts.[1] NHCs, such as SIMes, are powerful σ-donors, which enhance the stability of the ruthenium center and promote the high catalytic activity characteristic of these systems.[2]

SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) is a saturated NHC, a structural feature that distinguishes it from its unsaturated analogue, IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[3][4] This seemingly subtle difference—the saturation of the imidazole backbone—imparts greater flexibility and slightly enhanced electron-donating ability, leading to catalysts with remarkable thermal stability and reactivity, capable of catalyzing even highly challenging metathesis reactions.[2][5] This guide focuses on the practical application and mechanistic underpinnings of SIMes-based Grubbs catalysts.

The SIMes Advantage: Impact on Catalyst Performance

The incorporation of the SIMes ligand into the ruthenium coordination sphere was a watershed moment, leading to the development of the canonical Grubbs Second Generation Catalyst.[2] The superiority of this catalyst architecture stems directly from the intrinsic properties of the SIMes ligand.

  • Enhanced Electron Donation: As a strong σ-donating ligand, SIMes increases the electron density at the ruthenium center. This strengthens the Ru-carbene bond and stabilizes the highly reactive 14-electron intermediate that is central to the catalytic cycle.[2][6]

  • Steric Protection: The bulky 2,4,6-trimethylphenyl (mesityl) groups on the nitrogen atoms provide a sterically hindered environment around the metal center. This steric shield not only protects the active site from decomposition pathways but also plays a crucial role in influencing substrate approach and, in some cases, stereoselectivity.[7]

  • Increased Activity & Stability: The combination of strong electron donation and steric bulk results in catalysts that are significantly more active and thermally stable than their first-generation counterparts.[2][8] This allows for lower catalyst loadings, shorter reaction times, and successful metathesis of previously unreactive, sterically hindered, or electron-deficient olefins.[9]

Comparative Performance of Grubbs Catalysts

The following table summarizes the general performance characteristics of first-generation catalysts versus second-generation catalysts bearing IMes and SIMes ligands.

Catalyst GenerationKey LigandsRelative ActivityThermal StabilityTolerance for Hindered Olefins
First-Generation 2 x PCy₃BaselineModerateLow to Moderate
Second-Generation (IMes) 1 x IMes, 1 x PCy₃HighHighHigh
Second-Generation (SIMes) 1 x SIMes, 1 x PCy₃Very HighVery HighVery High

Data synthesized from multiple sources indicating the general trend in performance.[2][10]

Mechanism of Olefin Metathesis with SIMes-Grubbs Catalysts

The catalytic cycle proceeds via the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps.[11][12] For the SIMes-containing second-generation catalyst, a crucial initiation step precedes entry into the main cycle.

  • Initiation (Pre-catalyst Activation): The 16-electron pre-catalyst, (SIMes)(PCy₃)Cl₂Ru=CHR, first dissociates the tricyclohexylphosphine (PCy₃) ligand to generate the highly reactive 14-electron species, (SIMes)Cl₂Ru=CHR.[2] This is generally the rate-limiting step for initiation.

  • Olefin Coordination: The 14-electron active catalyst coordinates with an olefin from the substrate molecule.

  • [2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium-carbene bond to form a four-membered ring intermediate known as a metallacyclobutane.[13]

  • [2+2] Cycloreversion: The metallacyclobutane intermediate can cleave in a productive manner, releasing a new olefin and a new ruthenium alkylidene complex, which remains in the catalytic cycle.[13]

  • Catalyst Regeneration: The newly formed alkylidene engages the second olefin within the substrate (for RCM), repeating the cycloaddition/cycloreversion sequence to form the cyclic product and regenerate the [Ru]=CH₂ species (releasing ethylene), which continues the cycle.[12]

Grubbs_SIMes_Catalytic_Cycle cluster_initiation Initiation Phase cluster_cycle Catalytic Cycle Precatalyst Pre-catalyst (SIMes)(PCy3)Cl2Ru=CHPh (16e-) ActiveCatalyst Active Catalyst (SIMes)Cl2Ru=CHPh (14e-) Precatalyst->ActiveCatalyst - PCy3 ActiveCatalyst->Precatalyst + PCy3 OlefinCoord Olefin Coordination ActiveCatalyst->OlefinCoord + Diene (Substrate) PCy3 PCy3 Metallacycle Metallacyclobutane Intermediate OlefinCoord->Metallacycle [2+2] Cycloaddition ProductRelease Product Release & New Alkylidene Metallacycle->ProductRelease [2+2] Cycloreversion ProductRelease->OlefinCoord Intramolecular Coordination FinalProduct Cyclic Product ProductRelease->FinalProduct - Ring Product Ethylene C2H4 ProductRelease->Ethylene - Ethylene

Caption: Catalytic cycle of a SIMes-Grubbs catalyst in RCM.

Application Notes and Experimental Protocols

Protocol: Synthesis of SIMes Ligand Precursor (SIMes·HCl)

The imidazolinium salt SIMes·HCl is the stable precursor to the free SIMes carbene. Several methods exist for its preparation; a robust, microwave-assisted laboratory-scale synthesis has been developed, offering significant time savings.[14] The classic multi-step synthesis starting from glyoxal is also reliable.[7][14] Below is a streamlined protocol adapted from literature procedures.[14][15]

Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

  • To a round-bottom flask, add mesitylamine (2.0 equivalents).

  • Add ethanol and water as the solvent system.

  • Cool the mixture in an ice bath and add aqueous glyoxal (40 wt. %, 1.0 equivalent) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. A yellow precipitate will form.

  • Collect the solid diimine product by filtration, wash thoroughly with cold water and then cold ethanol, and dry under vacuum.

Step 2: Reduction to N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine

  • Suspend the diimine product from Step 1 in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C and add sodium borohydride (NaBH₄, ~2.2 equivalents) portion-wise, controlling any effervescence.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water, followed by acidic workup with HCl to precipitate the diammonium dichloride salt.[7]

  • Filter the resulting white solid, wash with diethyl ether, and dry.

Step 3: Cyclization to 1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride (SIMes·HCl)

  • Combine the diamine salt from Step 2 with triethyl orthoformate.

  • Add a catalytic amount of formic acid.

  • Heat the mixture to reflux (or perform the reaction in a microwave reactor at elevated temperature for ~5-10 minutes for the accelerated protocol).[14]

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a white solid.

  • Collect the solid by filtration, wash extensively with diethyl ether to remove any unreacted starting materials, and dry under vacuum to yield pure SIMes·HCl.

Caption: Workflow for the synthesis of the SIMes·HCl precursor.
Protocol: General Procedure for Ring-Closing Metathesis (RCM)

This protocol provides a general guideline for performing an RCM reaction on a diene substrate using a commercially available SIMes-based catalyst, such as Grubbs Catalyst®, 2nd Generation.

Materials:

  • Acyclic diene substrate

  • Grubbs Catalyst®, 2nd Generation (or a related SIMes-containing catalyst like Hoveyda-Grubbs II)

  • Anhydrous, degassed reaction solvent (e.g., dichloromethane (DCM) or toluene)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas (N₂ or Ar), add the diene substrate to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent to dissolve the substrate. The concentration is typically between 0.01 M and 0.1 M. For RCM, relatively dilute conditions are favored to minimize intermolecular side reactions like polymerization.[13]

  • Catalyst Loading: Weigh the Grubbs catalyst (typically 0.5–5 mol%) in the glovebox and add it to the reaction flask as a solid or as a solution in a small amount of the reaction solvent. Upon addition, the solution often changes color.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating (typically 30–50 °C). The optimal temperature depends on the substrate's reactivity.

    • For substrates that generate ethylene, it is beneficial to maintain a gentle flow of inert gas through the headspace or perform the reaction under vacuum to drive the equilibrium toward the product.[16][17]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or ¹H NMR.

  • Quenching and Workup:

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether or another phosphine scavenger like tris(hydroxymethyl)phosphine and stirring for 30-60 minutes.[18] This deactivates the ruthenium complex.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to remove the ruthenium byproducts and any remaining starting material.

Troubleshooting:

  • Low Conversion: Increase the reaction temperature, use a higher catalyst loading, or switch to a more polar solvent. Ensure the solvent is rigorously degassed, as oxygen can degrade the catalyst.[19]

  • Isomerization: The formation of ruthenium-hydride species can lead to isomerization of the double bond.[20] This can sometimes be suppressed by adding a mild acid or other additives, though this may also affect catalyst activity.[17][21]

Conclusion

The SIMes ligand has been instrumental in the evolution of olefin metathesis, providing the foundation for second-generation Grubbs catalysts that offer a powerful combination of stability, activity, and broad applicability. Its unique electronic and steric profile enables chemists to tackle complex synthetic challenges, from the formation of macrocycles in pharmaceutical development to the synthesis of advanced polymers. The protocols and insights provided herein serve as a practical guide for leveraging the full potential of SIMes-ligated catalysts, ensuring efficient and reproducible results in the laboratory.

References

  • Grokipedia. (2026, January 7). Simes.
  • Wikipedia. (2025, September 2). SIMes. [Link]

  • Catapower Inc. Grubbs catalyst, 2nd gen, SIMes butenylidene. [Link]

  • Delaude, L., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PubMed Central. [Link]

  • Kraka, E., et al. (n.d.). Looking behind the scenes of Grubbs catalysis with the Unified Reaction Valley Approach. SMU Scholar. [Link]

  • Wikipedia. (n.d.). IMes. [Link]

  • Fustero, S., et al. (2020). Synergic Effects Between N-Heterocyclic Carbene and Chelating Benzylidene–Ether Ligands Toward the Initiation Step of Hoveyda–Grubbs Type Ru Complexes. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Grubbs catalyst. [Link]

  • ResearchGate. (2003, August 7). Degradation of the Second‐Generation Grubbs Metathesis Catalyst with Primary Alcohols and Oxygen − Isomerization and Hydrogenation Activities of Monocarbonyl Complexes. [Link]

  • Gautier, A., et al. (2012, October 10). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Olefin Metathesis. [Link]

  • Al-Masrour, A. H., et al. (2022, January 26). Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2025, October 17). (PDF) Olefin Metathesis under Spatial Confinement and Continuous Flow: Investigation of Isomeric Side Reactions with a Grubbs–Hoveyda Type Catalyst. [Link]

  • Kajetan, M., et al. (2018). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. PubMed Central. [Link]

  • University of Rochester. (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • Chemistry LibreTexts. (2023, June 30). Olefin Metathesis. [Link]

  • ResearchGate. (n.d.). (PDF) Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. [Link]

  • ResearchGate. (2005, August 6). Nature of the Transition Metal–Carbene Bond in Grubbs Olefin Metathesis Catalysts. [Link]

  • Wesdemiotis, C., et al. (2009, October 19). ESIMS studies and calculations on alkali-metal adduct ions of ruthenium olefin metathesis catalysts and their catalytic activity in metathesis reactions. PubMed. [Link]

  • MDPI. (n.d.). Unprecedented Multifunctionality of Grubbs and Hoveyda–Grubbs Catalysts: Competitive Isomerization, Hydrogenation, Silylation and Metathesis Occurring in Solution and on Solid Phase. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. [Link]

  • ResearchGate. (2003, August 6). An Efficient Ring-Closing Metathesis Reaction of Geminally Disubstituted Olefins Using First Generation Grubbs′ Catalyst: Enantiospecific Synthesis of Pacifigorgianes. [Link]

  • Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. [Link]

  • ResearchGate. (2009, August 9). Applications of Olefin Cross Metathesis to Commercial Products. [Link]

  • Kadyrov, R., et al. (2018). Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. PubMed Central. [Link]

  • ResearchGate. (2010, August 10). Amine‐Mediated Degradation in Olefin Metathesis Reactions that Employ the Second‐Generation Grubbs Catalyst. [Link]

  • Matsuo, T., et al. (2015). Synthesis and Reactivity of an Olefin Metathesis-Catalyzing Ruthenium Complex with a Selenoether Moiety in the Benzylidene Ligand. PubMed Central. [Link]

  • Lavallo, V., et al. (n.d.). Robust Olefin Metathesis Catalyst Bearing a Tridentate Hemilabile NHC Ligand. PubMed Central. [Link]

  • Beilstein Journals. (n.d.). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. [Link]

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Application

Protocol for in situ generation of SIMes for catalysis

Application Note & Protocol Topic: Protocol for In Situ Generation of Saturated N-Heterocyclic Carbenes (SIMes) for Catalysis Audience: Researchers, scientists, and drug development professionals. Abstract N-Heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for In Situ Generation of Saturated N-Heterocyclic Carbenes (SIMes) for Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry, largely due to their strong σ-donating properties and the exceptional stability they impart to metal complexes.[1] Among these, saturated NHCs like SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) are prized for their increased flexibility and steric bulk compared to their unsaturated counterparts (e.g., IMes).[2] This guide details a robust and widely adopted protocol for the in situ generation of SIMes complexes, a method that circumvents the need to isolate often sensitive free carbenes. The primary pathway discussed involves the deprotonation of a stable imidazolinium salt precursor using silver(I) oxide to generate a Silver(I)-NHC complex. This Ag(I)-SIMes species serves as a highly effective carbene transfer agent, enabling the in situ formation of catalytically active complexes with other transition metals, such as palladium, for use in cross-coupling reactions.[2][3][4] This approach offers enhanced convenience, reproducibility, and efficiency for a wide range of catalytic transformations.

Introduction: The Rationale for In Situ SIMes Generation

N-Heterocyclic Carbene (NHC) ligands have revolutionized homogeneous catalysis, providing a powerful alternative to traditional phosphine ligands.[2] Their strong metal-carbon bond enhances catalyst stability and activity.[3] SIMes, a saturated NHC, possesses a non-aromatic imidazolidine backbone, which confers greater conformational flexibility and a slightly different steric and electronic profile than the unsaturated IMes.

Why Generate Catalysts In Situ?

The direct synthesis and isolation of many transition metal-NHC complexes can be challenging. Free carbenes themselves are often reactive and require stringent inert atmosphere techniques for handling.[5] The in situ generation strategy addresses these challenges by forming the active catalyst directly within the reaction vessel from stable, commercially available precursors.[1][6]

The Silver Transmetalation Route:

The most prevalent and reliable method for the in situ generation of late transition metal-NHC complexes relies on a two-step, one-pot process:[4][7]

  • Formation of a Silver-NHC Complex: A stable imidazolinium salt (the SIMes precursor) is deprotonated by a mild base, typically silver(I) oxide (Ag₂O). The resulting carbene is immediately trapped by a silver ion to form a stable Ag(I)-SIMes complex.[3][8][9]

  • Transmetalation: This Ag(I)-SIMes complex acts as an excellent carbene transfer agent.[10] Upon addition of a second metal precursor (e.g., a palladium salt), the SIMes ligand is transferred from silver to the new metal center, generating the desired active catalyst while precipitating a silver salt (e.g., AgCl, AgBr).[11]

This methodology is broadly applicable and has become a cornerstone for screening and optimizing NHC-based catalytic reactions.

Mechanism of In Situ Ag(I)-SIMes Formation

The key step is the deprotonation of the imidazolinium salt at the C2 position. The proton on this carbon is acidic due to the adjacent electron-withdrawing nitrogen atoms. Silver(I) oxide serves as both the base and the silver source.

Caption: Formation of the Ag(I)-SIMes complex from its precursor salt.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Silver compounds can stain skin and surfaces.

Protocol 1: In Situ Generation of a Pd-SIMes Catalyst for Suzuki-Miyaura Coupling

This protocol describes the formation of a Pd-SIMes catalyst directly in the reaction flask for a model Suzuki-Miyaura cross-coupling reaction. This one-pot procedure is highly efficient.

Materials:

  • SIMes-HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolidinium chloride)

  • Silver(I) oxide (Ag₂O), stored protected from light

  • Palladium(II) acetate (Pd(OAc)₂) or a similar Pd precursor

  • Aryl halide (e.g., 4-Bromotoluene)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Base (e.g., Potassium carbonate, K₂CO₃, or Cesium carbonate, Cs₂CO₃)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add SIMes-HCl (2.2 mol %) and silver(I) oxide (Ag₂O, 1.1 mol %).

    • Causality Note: A slight excess of the NHC precursor relative to the final metal catalyst is common. Ag₂O is used in a 0.55 molar equivalent relative to the SIMes-HCl, as one mole of Ag₂O reacts with two moles of the salt.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane, ~2 mL) to the flask.

  • Silver Complex Formation: Seal the flask and stir the suspension vigorously at room temperature for 30-60 minutes, protected from light (e.g., by wrapping the flask in aluminum foil). During this step, the white suspension of the salt and black Ag₂O will form the Ag(I)-SIMes complex and silver chloride.

    • Self-Validation: The formation of the silver-NHC complex is generally reliable. For rigorous analysis, an aliquot could be filtered and analyzed by ESI-MS to confirm the presence of the [(SIMes)Ag]⁺ cation.

  • Palladium Precursor Addition: To the same flask, add the palladium precursor, for example, Pd(OAc)₂ (2.0 mol %). Stir for an additional 15-30 minutes.

    • Causality Note: Transmetalation occurs, where the more labile Ag-C bond is exchanged for a more stable Pd-C bond. This forms the active Pd(II)-SIMes precatalyst.[11][12] A fine precipitate of silver salts (AgCl, AgOAc) will be present.

  • Addition of Coupling Reagents: Add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (e.g., K₂CO₃, 2.0-3.0 eq) to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. The filtrate can then be concentrated and purified by column chromatography.

General Experimental Workflow

The following diagram outlines the logical flow of the in situ catalyst generation and application process.

G start Start: Prepare Dry Schlenk Flask add_reagents 1. Add SIMes-HCl & Ag₂O start->add_reagents add_solvent 2. Add Anhydrous, Degassed Solvent add_reagents->add_solvent stir_ag 3. Stir at RT (30-60 min) (Forms Ag(I)-SIMes) add_solvent->stir_ag add_pd 4. Add Pd(II) Precursor (Transmetalation Step) stir_ag->add_pd add_coupling 5. Add Substrates & Base add_pd->add_coupling heat 6. Heat to Reaction Temp add_coupling->heat monitor 7. Monitor Progress (TLC/GC/LC-MS) heat->monitor workup 8. Cool, Quench, & Filter monitor->workup purify 9. Purify Product workup->purify end_node End: Characterize Final Product purify->end_node

Caption: Workflow for in situ Pd-SIMes catalyst generation and use.

Representative Application Data

The in situ generated Pd-SIMes catalyst is highly effective for Suzuki-Miyaura couplings of various substrates.

EntryAryl Halide (Ar-X)Boronic Acid (Ar'-B(OH)₂)Pd Loading (mol%)Temp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid21002>98
24-ChloroanisolePhenylboronic acid2100695
31-Bromo-4-fluorobenzene4-Methoxyphenylboronic acid2100397
42-BromopyridinePhenylboronic acid2110492

Conditions: Ar-X (1.0 mmol), Ar'-B(OH)₂ (1.5 mmol), K₂CO₃ (2.5 mmol), Pd(OAc)₂ (0.02 mmol), SIMes-HCl (0.022 mmol), Ag₂O (0.011 mmol) in 5 mL Dioxane.

Troubleshooting Guide

Even robust protocols can encounter issues. The table below outlines common problems and potential solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion Inactive Catalyst: Impure reagents (SIMes salt, Ag₂O), wet solvent/reagents, insufficient deprotonation.Ensure all reagents are pure and dry. Use freshly opened, anhydrous, and thoroughly degassed solvents. Increase the Ag(I)-SIMes formation time.
Atmospheric Contamination: Presence of oxygen can deactivate the Pd(0) active species.Ensure the reaction vessel is properly sealed and maintained under a positive pressure of inert gas (N₂ or Ar).
Incorrect Base: The chosen base may be too weak or not soluble enough.For challenging couplings, switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Catalyst Decomposition (Black Precipitate) High Temperature: The Pd-NHC complex may not be stable at the reaction temperature.Lower the reaction temperature and increase the reaction time.
Ligand Degradation: The NHC ligand itself can undergo decomposition pathways under harsh conditions or in the presence of water.[13]Ensure strictly anhydrous conditions. Confirm the stability of the NHC under the specific reaction conditions if issues persist.
Inconsistent Results Variable Reagent Quality: Purity of Ag₂O can vary; it can be deactivated by light or moisture.Use high-purity Ag₂O from a reliable supplier and store it properly (desiccated, protected from light).
Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reactions.Use an appropriate stir bar and ensure vigorous stirring, especially during the heterogeneous Ag₂O reaction step.

References

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  • Transition metal NHC complex. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]

  • Lalrempuia, R., et al. (2011). Synthesis, isolation and characterization of cationic gold(I) N-heterocyclic carbene (NHC) complexes. Dalton Transactions, 40(29), 7470-7472. [Link]

  • Dominique, N. L., et al. (2022). Ad aurum: tunable transfer of N-heterocyclic carbene complexes to gold surfaces. Chemical Science, 13(43), 12894-12904. [Link]

  • Zhang, Y., et al. (2018). In Situ Formation of N-Heterocyclic Carbene-Bound Single-Molecule Junctions. Journal of the American Chemical Society, 140(29), 9263-9270. [Link]

  • Demir, S., et al. (2018). Synthesis, characterization and catalytic properties of cationic N-heterocyclic carbene silver complexes. Journal of the Serbian Chemical Society, 83(10), 1135-1146. [Link]

  • Tzouras, N. V., & Nolan, S. P. (2023). Ag-NHC Complexes in the π-Activation of Alkynes. Organometallics, 42(1), 1-15. [Link]

  • Su, H.-L., et al. (2010). Studies of Ligand Exchange in N-Heterocyclic Carbene Silver(I) Complexes. Organometallics, 29(17), 3843-3850. [Link]

  • Tzouras, N. V., & Nolan, S. P. (2023). Ag–NHC Complexes in the π-Activation of Alkynes. Molecules, 28(2), 762. [Link]

  • Wang, X., et al. (2018). NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. ACS Omega, 3(4), 4189-4198. [Link]

  • Wang, X., et al. (2018). NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. ACS Omega, 3(4), 4189-4198. [Link]

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Method

Application Notes and Protocols for SIMes-Supported Catalysts in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the application of SIMes-supported palladium catalysts in Suzuki-M...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the application of SIMes-supported palladium catalysts in Suzuki-Miyaura cross-coupling reactions. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind experimental choices, offering a framework for protocol optimization and troubleshooting. The content is structured to empower researchers with the expertise to confidently apply these powerful catalytic systems to a wide array of synthetic challenges, particularly in the realms of pharmaceutical and materials science.

The Ascendancy of N-Heterocyclic Carbenes in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has become an indispensable tool for the formation of carbon-carbon bonds, prized for its mild conditions and tolerance of diverse functional groups.[1][2] The efficacy of this palladium-catalyzed transformation is profoundly influenced by the choice of ligand coordinating to the metal center. While phosphine ligands have historically dominated the field, N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands in many applications.

NHCs, such as SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene), are potent σ-donors, which enhances the electron density at the palladium center. This increased electron density facilitates the rate-determining oxidative addition step of the catalytic cycle, particularly with challenging substrates like aryl chlorides.[3] Furthermore, the steric bulk of the mesityl groups on the SIMes ligand plays a crucial role in promoting the final reductive elimination step, leading to faster catalyst turnover.

Mechanistic Insights: The Role of the SIMes Ligand

The Suzuki-Miyaura catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The SIMes ligand exerts a significant influence on each of these stages.

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L Active Pd(0) Catalyst (L = SIMes) Ar-Pd(II)-X(L) Oxidative Adduct Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Transmetalation Product Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR')2, Base) Ar-Pd(II)-R(L)->Pd(0)L Catalyst Regeneration Ar-R Biaryl Product Ar-Pd(II)-R(L)->Ar-R Reductive Elimination Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Chloride, Boronic Acid, Base, and Pd-SIMes Precatalyst Solvent Add Solvent (e.g., Dioxane/Water) Reagents->Solvent Degas Degas the Mixture (e.g., Argon Purge) Solvent->Degas Heat Heat to Desired Temperature (e.g., 80-100 °C) Degas->Heat Monitor Monitor Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Quench Cool and Quench (e.g., add Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify (e.g., Column Chromatography) Extract->Purify

Caption: General workflow for SIMes-catalyzed Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the SIMes-supported palladium precatalyst (e.g., [Pd(SIMes)(cinnamyl)Cl] or PEPPSI™-SIMes; 0.5-2 mol%).

  • Solvent Addition: Add the appropriate solvent system (e.g., dioxane/water, THF, or toluene; typically a 10:1 to 4:1 mixture). The total solvent volume should result in a starting material concentration of 0.1-0.5 M.

  • Inert Atmosphere: Seal the flask and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Chemoselective Coupling of Chloroaryl Triflates

This protocol highlights the ligand-controlled selectivity in the Suzuki-Miyaura coupling of substrates bearing both a chloride and a triflate group.

Table 1: Ligand-Controlled Chemoselectivity [7]

Catalyst System Substrate Coupling Partner Selectivity (Triflate:Chloride)
Pd/SIMes Chloroaryl triflate Arylboronic acid >10:1

| Pd/SIPr | Chloroaryl triflate | Arylboronic acid | 1:>10 |

Step-by-Step Protocol for Triflate-Selective Coupling:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloroaryl triflate (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv) in a vial.

  • Catalyst Addition: Add the Pd/SIMes precatalyst (e.g., [Pd(SIMes)(cinnamyl)Cl], 2 mol%).

  • Solvent and Reaction: Add anhydrous THF and stir the reaction at room temperature.

  • Monitoring and Work-up: Monitor the reaction for the consumption of the starting material. Upon completion, perform an aqueous work-up and purify the product as described in the general protocol.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, reaction temperature, or reaction time. The choice of base and solvent can also have a significant impact and may require optimization.

  • Homocoupling of Boronic Acid: The formation of biaryl homocoupling products from the boronic acid can be an issue. Using a less reactive base or ensuring a strictly anaerobic environment can help to suppress this side reaction. Some studies have shown that abnormal NHC precursors can also suppress homocoupling. [8][9]* Deactivation of the Catalyst: Catalyst deactivation can occur, particularly at high temperatures. The use of well-defined precatalysts can improve catalyst stability and reproducibility. [10][11][12]* Steric Hindrance: For highly sterically hindered substrates, a bulkier ligand such as SIPr might be more effective than SIMes. However, this can also alter chemoselectivity as discussed earlier.

Conclusion

SIMes-supported palladium catalysts offer a robust and versatile platform for Suzuki-Miyaura cross-coupling reactions. Their strong electron-donating properties and moderate steric bulk enable the efficient coupling of a wide range of substrates, including challenging aryl chlorides. Furthermore, the ability of SIMes to direct chemoselectivity provides a sophisticated tool for advanced synthetic strategies. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement and adapt these powerful catalytic systems in their own synthetic endeavors.

References

  • Xu, X., Xu, B., Li, Y., & Hong, S. H. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 29(21), 5849–5855. [Link]

  • Do, J. L., & Fu, G. C. (2020). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Journal of the American Chemical Society, 142(12), 5437–5441. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Angewandte Chemie International Edition, 55(38), 11392–11406. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Barday, M., Das, U., & Bordoloi, A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(47), 13481-13499. [Link]

  • Shaughnessy, K. H. (2019). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Israel Journal of Chemistry, 60(3-4), 180-194. [Link]

  • Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts That Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic Letters, 15(11), 2876–2879. [Link]

  • Singh, G., & Daugulis, O. (2015). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organic Letters, 17(15), 3902–3905. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Sirleaf, F. O., & Warner, S. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6985–6990. [Link]

  • Thomas, S., & Tillack, A. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 169–174. [Link]

  • Singh, R., & Sharma, M. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(8), 140-146. [Link]

  • Sirleaf, F. O., & Warner, S. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(11), 7384–7393. [Link]

  • Giroux, M. A., & Prakash, S. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3468. [Link]

  • Roy, D., & Bora, U. (2011). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry, 13(11), 3054-3057. [Link]

  • Liu, Y., & Liu, S. (2019). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts, 9(12), 1039. [Link]

  • Mondal, B., & Rasappan, R. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Pérez-Temprano, M. H., & Casares, J. A. (2016). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot Processes. ACS Catalysis, 6(10), 6595–6605. [Link]

  • Gonsalvi, L., & Adams, H. (2002). Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis. Journal of the American Chemical Society, 124(45), 13597–13612. [Link]

  • Girolami, G. S. (2022). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. Organometallics, 41(24), 3749–3760. [Link]

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  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 333(1-2), 10-19. [Link]

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Application

The Role of SIMes in Enhancing Catalytic Activity and Stability: Application Notes and Protocols

Abstract N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and homogeneous catalysis, largely supplanting traditional phosphine ligands in a multitude of reactions. Am...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and homogeneous catalysis, largely supplanting traditional phosphine ligands in a multitude of reactions. Among the vast library of NHCs, 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene, commonly known as SIMes, has distinguished itself through its unique combination of steric and electronic properties. This guide provides an in-depth exploration of the role of the saturated SIMes ligand in enhancing the activity and stability of metal catalysts. We will delve into the mechanistic underpinnings of this enhancement, provide detailed protocols for the synthesis of SIMes precursors and a representative palladium catalyst, and illustrate its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery and development.

Introduction: The Superiority of N-Heterocyclic Carbenes

For decades, phosphines were the ligands of choice in transition metal catalysis. However, their susceptibility to oxidation and the often-labile nature of the metal-phosphorus bond presented limitations. The advent of stable N-Heterocyclic Carbenes (NHCs), first isolated by Arduengo and co-workers, marked a paradigm shift.[1] These ligands form exceptionally strong bonds with metal centers, primarily due to their potent σ-donating character. This strong M-C bond imparts significant thermal stability to the resulting complexes, preventing decomposition and preserving catalytic activity over extended periods and at elevated temperatures.[2][3]

The SIMes ligand, a saturated analogue of the widely used IMes, possesses a five-membered imidazolidine ring.[1] This saturation breaks the aromaticity of the heterocyclic ring found in IMes, resulting in distinct electronic and structural properties that are key to its efficacy.

The SIMes Advantage: A Mechanistic Perspective

The enhanced performance of SIMes-ligated catalysts stems from a synergistic interplay of its steric and electronic characteristics. These features directly influence the key elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.

Electronic Effects: The Power of Strong σ-Donation

The carbene carbon in SIMes is a powerful σ-donor and a poor π-acceptor. The saturation of the backbone, compared to its unsaturated counterpart IMes, makes SIMes an even stronger electron donor.[4] This has profound implications for catalysis:

  • Facilitation of Oxidative Addition: Many catalytic cycles, particularly in cross-coupling, are initiated by the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center (e.g., Pd(0)). The strong electron-donating nature of SIMes increases the electron density on the metal center.[5] This electron-rich metal is more nucleophilic and thus more readily undergoes oxidative addition, often accelerating what is typically the rate-determining step of the catalytic cycle.[6][7]

  • Stabilization of High-Oxidation-State Intermediates: The resulting intermediate after oxidative addition is in a higher oxidation state (e.g., Pd(II)). The potent σ-donation from the SIMes ligand effectively stabilizes this electron-deficient metal center, preventing decomposition pathways and promoting the subsequent steps of the cycle.[8]

Steric Effects: Sculpting the Coordination Sphere

The two bulky 2,4,6-trimethylphenyl (mesityl) groups on the nitrogen atoms of SIMes create a sterically demanding environment around the metal center.[9] This steric hindrance plays a crucial role:

  • Promoting Reductive Elimination: The steric bulk of the SIMes ligand creates crowding in the metal's coordination sphere. This crowding favors the reductive elimination step, where the desired product is formed and expelled from the metal complex. This step regenerates the active, low-valent catalyst, allowing it to re-enter the catalytic cycle.[6]

  • Preventing Catalyst Deactivation: The bulky mesityl groups act as protective shields, preventing the close approach of catalyst molecules to one another. This effectively inhibits the formation of inactive metal dimers or clusters, a common deactivation pathway for many catalysts, thereby enhancing the catalyst's lifetime and overall turnover number (TON).[2]

  • Enhanced Conformational Flexibility: Compared to the rigid, unsaturated IMes, the saturated backbone of SIMes allows for greater conformational flexibility.[4] This can enable the catalyst to adopt optimal geometries during the various stages of the catalytic cycle, potentially lowering activation barriers.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams visualize the structure of the SIMes ligand and its role in a generic catalytic cycle.

G cluster_ligand Structure of SIMes Ligand SIMes_img caption 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene

Caption: Structure of the SIMes N-Heterocyclic Carbene Ligand.

Catalytic_Cycle cluster_info Influence of SIMes M_L [M(0)]-SIMes Active Catalyst OA_Complex [M(II)(R)(X)]-SIMes Oxidative Adduct M_L->OA_Complex Oxidative Addition (R-X) SIMes enhances rate TM_Complex [M(II)(R)(R')]-SIMes OA_Complex->TM_Complex Transmetalation (R'-B(OH)₂) TM_Complex->M_L Reductive Elimination (R-R') SIMes promotes this step info1 • Strong σ-donation stabilizes M(II) state info2 • Steric bulk prevents dimerization info3 • Bulky groups facilitate reductive elimination

Caption: The role of SIMes in a generic cross-coupling catalytic cycle.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the SIMes ligand precursor and its application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 1,3-Dimesitylimidazolinium Chloride (SIMes·HCl)

This three-step protocol is adapted from established literature procedures.[1][10]

Step A: Synthesis of N,N'-Dimesityl-1,2-ethanediimine

  • To a round-bottom flask, add 2,4,6-trimethylaniline (mesitylamine) (2.0 equiv.).

  • Add a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and add aqueous glyoxal (40 wt. %, 1.0 equiv.) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • The product, a yellow solid, will precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

Step B: Synthesis of N,N'-Dimesityl-1,2-ethanediamine

  • Suspend the N,N'-dimesityl-1,2-ethanediimine (1.0 equiv.) from Step A in ethanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Add sodium borohydride (NaBH₄) (2.2-2.5 equiv.) portion-wise, controlling the temperature.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the diamine product.

Step C: Synthesis of 1,3-Dimesitylimidazolinium Chloride (SIMes·HCl)

  • In a round-bottom flask equipped with a reflux condenser, dissolve the N,N'-dimesityl-1,2-ethanediamine (1.0 equiv.) from Step B in triethyl orthoformate.

  • Add a catalytic amount of formic acid (e.g., 5-10 drops).

  • Heat the mixture to reflux (approx. 140-150 °C) for 3-4 hours.

  • Cool the reaction mixture to room temperature. A white solid should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and dry under vacuum to afford the final product, SIMes·HCl.[11]

Protocol 2: Palladium/SIMes-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid, a reaction widely used in pharmaceutical synthesis.[12][13]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • SIMes·HCl (0.012 mmol, 1.2 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.5 mmol, 2.5 equiv)

  • Solvent: e.g., a mixture of Toluene/Water (4:1, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂, SIMes·HCl, the aryl bromide, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this evacuation-backfill cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Water) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[12][14]

Data Presentation: Comparative Performance

The choice of ligand has a dramatic impact on catalyst performance. While phosphine-based catalysts are effective, NHC-ligated systems, particularly those with SIMes, consistently demonstrate superior activity and stability, leading to higher yields and turnover numbers (TONs).

Catalyst SystemSubstratesTemp (°C)Time (h)Yield (%)TONReference
Pd(OAc)₂ / PPh₃4-Bromotoluene + Phenylboronic acid8012~65~6500General Knowledge
Pd(OAc)₂ / IMes·HCl 4-Bromotoluene + Phenylboronic acid804>95>9500[15]
Pd(OAc)₂ / SIMes·HCl 4-Bromotoluene + Phenylboronic acid802>98>9800[15]
Grubbs I (PCy₃)₂Cl₂Ru=CHPhRing-Closing Metathesis456~80-[16]
Grubbs II (SIMes )(PCy₃)Cl₂Ru=CHPhRing-Closing Metathesis451>95-[16]
Note: This table presents representative data compiled from typical outcomes described in the literature to illustrate performance trends. Actual results may vary based on specific substrates and precise reaction conditions.

The data clearly indicates that SIMes-ligated catalysts not only accelerate the reaction but also lead to more complete conversions, reflecting both enhanced activity and greater stability under the reaction conditions.

Conclusion and Future Outlook

The SIMes ligand has solidified its position as a "privileged" ligand in the field of catalysis. Its strong σ-donating ability and significant steric bulk synergistically enhance the activity and stability of transition metal catalysts. This leads to faster reaction times, higher yields, lower catalyst loadings, and broader substrate scope, all of which are critical considerations in the efficient synthesis of complex molecules, particularly within the pharmaceutical industry.[12][17] The detailed protocols provided herein serve as a practical starting point for researchers looking to harness the power of SIMes in their own synthetic endeavors. As the quest for more efficient and sustainable chemical transformations continues, the rational design of catalysts based on the foundational principles exemplified by SIMes will undoubtedly pave the way for future innovations.

References

  • Arduengo, A. J., III. (1995). A Stable Carbene. Accounts of Chemical Research, 28(1), 9-16.
  • Díez-González, S., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1208.
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  • Gautier, A., Cisnetti, F., Díez-González, S., & Gibard, C. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Protocol Exchange. Available at: [Link]

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  • Karataş, M. O., & Alıcı, B. (2020). Comparison of the catalytic performances of bridged bi-metallic and non-bridged mono-metallic PEPPSI type palladium N-heterocyclic carbene complexes. Inorganic Chemistry Communications, 116, 107890. Available at: [Link]

  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 169-177. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Retrieved from [Link]

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  • ResearchGate. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Retrieved from [Link]

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  • ResearchGate. (n.d.). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101775043A - Method for synthesizing second generation Grubbs catalyst.
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  • Herrmann, W. A. (2002). N-Heterocyclic carbenes: a new concept in organometallic catalysis.
  • Nolan, S. P. (Ed.). (2006). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
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Method

Synthesis of metal complexes with 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene

An Application Guide to the Synthesis of Metal Complexes with 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes) For Researchers, Scientists, and Drug Development Professionals Introduction: The Signifi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Metal Complexes with 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of SIMes in Modern Coordination Chemistry

N-Heterocyclic Carbenes (NHCs) have revolutionized the landscape of organometallic chemistry and catalysis since their isolation and characterization by Arduengo and colleagues in 1991. These species, featuring a divalent carbon atom within a nitrogen-containing heterocyclic framework, act as powerful ligands for transition metals.[1] Among the vast library of NHCs developed, 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, commonly known as SIMes, stands out.

SIMes is a saturated NHC, which imparts significant conformational flexibility compared to its unsaturated counterpart, IMes. Its defining features are the two bulky 2,4,6-trimethylphenyl (mesityl) substituents on the nitrogen atoms. These groups provide a high degree of steric protection to the metal center, enhancing the stability of the resulting complexes. Electronically, SIMes is a potent σ-donor, forming strong, stable bonds with metal centers, which in turn influences the reactivity and catalytic activity of the complex.[1] This combination of steric bulk and strong electron donation makes SIMes an indispensable ligand in the development of highly active and robust catalysts for a myriad of chemical transformations, including olefin metathesis, cross-coupling reactions, and gold-catalyzed hydroamination.[2][3][4]

This guide provides a detailed overview of the primary synthetic strategies for preparing SIMes-metal complexes, complete with detailed protocols for key classes of metals, insights into the rationale behind experimental choices, and essential characterization techniques.

Pillar 1: Core Synthetic Strategies for SIMes Metalation

The synthesis of NHC-metal complexes rarely involves the direct reaction with the free carbene, which can be highly reactive and difficult to handle despite the stabilizing influence of its bulky substituents.[5] Instead, several reliable and versatile strategies have been developed that utilize the more stable imidazolinium salt precursor, SIMes·HX (where X is typically Cl, Br, or BF4).[6]

The three principal pathways are:

  • In Situ Deprotonation: The imidazolinium salt is deprotonated by a base in the presence of a suitable metal precursor. The base can be external (e.g., an alkoxide or carbonate) or a basic ligand on the metal precursor itself (e.g., acetate).[5][7] This method is direct but requires careful selection of the base to avoid side reactions with the metal center.

  • Transmetalation (Carbene Transfer): This is arguably the most common and versatile method. It involves the pre-synthesis of a relatively labile NHC complex, typically with silver(I) or copper(I), which then serves as a carbene transfer agent to the desired metal center.[7][8] The formation of stable silver halides (e.g., AgCl) provides a strong thermodynamic driving force for the reaction. This route is favored when using metal precursors that are sensitive to strong bases.[9]

  • Oxidative Addition: In some cases, an electron-rich, low-valent metal center can directly insert into the C-H bond of the imidazolinium salt, forming a metal-hydride complex.[8]

G cluster_start Precursors cluster_methods Synthetic Pathways cluster_end Product SIMes_Salt SIMes Imidazolinium Salt (e.g., SIMes·HCl) Deprotonation In Situ Deprotonation (+ Base) SIMes_Salt->Deprotonation Transmetalation Transmetalation (via Ag-NHC) SIMes_Salt->Transmetalation + Ag2O Free_Carbene Free Carbene Generation (Strong Base) SIMes_Salt->Free_Carbene Metal_Precursor Metal Precursor (e.g., M-L_n) Metal_Precursor->Deprotonation Final_Complex (SIMes)M-L_n Complex Deprotonation->Final_Complex Transmetalation->Final_Complex + Metal Precursor Free_Carbene->Final_Complex + Metal Precursor

Fig. 1: General synthetic routes to SIMes-metal complexes.

Pillar 2: Application Notes & Protocols

The following protocols are illustrative examples for the synthesis of common and catalytically relevant SIMes-metal complexes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, unless otherwise specified.

Application Note 1: Synthesis of (SIMes)AuCl - A Versatile Catalyst Precursor

Gold(I)-NHC complexes are pivotal in catalysis, particularly for reactions involving alkyne activation, and are also explored for their therapeutic properties.[10] The synthesis of Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I), or (SIMes)AuCl, is a foundational procedure. The use of dimethyl sulfide gold(I) chloride, AuCl(SMe₂), is advantageous as the SMe₂ ligand is weakly bound and readily displaced by the strongly donating SIMes carbene.[5]

Experimental Protocol: Synthesis of (SIMes)AuCl via the Free Carbene

  • Free Carbene Generation: In a Schlenk flask, suspend SIMes·HCl (1.0 eq) and potassium tert-butoxide (1.05 eq) in anhydrous toluene (approx. 0.2 M). Stir the mixture at room temperature for 1-2 hours. The formation of a fine white precipitate (KCl) will be observed.

  • Filtration: Filter the slurry via cannula into a second Schlenk flask to remove the inorganic salts. The resulting clear to pale yellow solution contains the free SIMes carbene.

  • Complexation: In a separate flask, dissolve chloro(dimethyl sulfide)gold(I) [AuCl(SMe₂)] (0.98 eq) in anhydrous toluene.[5]

  • Reaction: Slowly add the solution of AuCl(SMe₂) to the filtered free carbene solution at room temperature.

  • Isolation: Stir the reaction mixture for 12 hours.[5] A white solid will precipitate. Reduce the solvent volume under vacuum if necessary. Filter the solid, wash with cold pentane or hexane to remove any unreacted starting materials, and dry under high vacuum.

G Start Suspend SIMes·HCl & KOtBu in Toluene Stir1 Stir 1-2h at RT (Generate Free Carbene) Start->Stir1 Filter Cannula Filter (Remove KCl) Stir1->Filter Solution Free SIMes Solution Filter->Solution React Combine Solutions Stir 12h Solution->React Precursor Dissolve AuCl(SMe₂) Precursor->React Isolate Filter & Wash with Pentane React->Isolate Product (SIMes)AuCl Isolate->Product

Fig. 2: Experimental workflow for the synthesis of (SIMes)AuCl.
Application Note 2: Synthesis of a SIMes-Palladium(II) PEPPSI Complex

Palladium-NHC complexes are workhorses in C-C and C-N cross-coupling catalysis.[11][12][13] The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) protocol offers a highly efficient route to air-stable Pd-NHC precatalysts. The pyridine co-ligand stabilizes the complex but is easily displaced under reaction conditions to generate the active catalytic species.

Experimental Protocol: Synthesis of [PdCl₂(SIMes)(3-chloropyridine)]

  • Precursor Preparation: In a round-bottom flask open to air, add palladium(II) chloride (PdCl₂) (1.0 eq), SIMes·HCl (1.05 eq), and potassium carbonate (K₂CO₃) (5.0 eq).[5]

  • Solvent Addition: Add 3-chloropyridine as the solvent. The use of the pyridine ligand as the solvent drives the reaction and ensures its presence in the final complex.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-6 hours. The color of the mixture will change as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature. Add dichloromethane (DCM) and water. Separate the organic layer, wash with water, and then with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or by washing with a non-polar solvent like hexane to yield the desired complex as a pale yellow, air-stable solid.

Application Note 3: Synthesis of a Second-Generation Grubbs-Type Catalyst

Ruthenium-based olefin metathesis catalysts have transformed organic synthesis. The second-generation catalysts, which incorporate an NHC ligand like SIMes, exhibit superior thermal stability and higher activity compared to their first-generation phosphine-only counterparts.[2][14] The synthesis involves a ligand exchange reaction where the strongly σ-donating SIMes displaces one of the tricyclohexylphosphine (PCy₃) ligands from the first-generation Grubbs catalyst.[2][14]

Experimental Protocol: Synthesis of (SIMes)(PCy₃)Cl₂Ru=CHPh

  • Reactant Setup: In a Schlenk flask, dissolve the first-generation Grubbs catalyst, (PCy₃)₂Cl₂Ru=CHPh (1.0 eq), in anhydrous dichloromethane (DCM).

  • Ligand Addition: In a separate flask, prepare a solution of SIMes (free carbene, 1.1 eq, generated as described in Application Note 1) in anhydrous DCM.

  • Ligand Exchange: Add the SIMes solution dropwise to the Grubbs catalyst solution at room temperature. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or ¹H NMR spectroscopy by observing the disappearance of the starting catalyst.

  • Isolation: Remove the DCM under vacuum. Add methanol to the residue, which will cause the desired product to precipitate while the displaced PCy₃ ligand remains in solution.

  • Purification: Filter the solid, wash thoroughly with cold methanol, and dry under high vacuum to yield the second-generation catalyst as a characteristic purple or brown solid.

Pillar 3: Characterization and Data Interpretation

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized SIMes-metal complexes.

TechniquePurposeKey Observations for a Typical (SIMes)M-L Complex
¹H NMR Structural confirmation & PurityDisappearance of the acidic imidazolinium CH proton (typically δ 8-10 ppm). Appearance of characteristic signals for the mesityl groups (methyls ~δ 2.0-2.5 ppm, aromatic protons ~δ 6.8-7.0 ppm) and the N-CH₂ -CH₂ -N backbone (often a singlet ~δ 3.5-4.5 ppm).[15][16]
¹³C NMR Confirmation of Carbene FormationAppearance of the diagnostic metal-bound carbene carbon (C -M) signal in the downfield region (typically δ 180-220 ppm).[17] The signal is often a singlet.
Mass Spec. Molecular Weight ConfirmationObservation of the molecular ion peak [M]⁺ or relevant fragments (e.g., [M-Cl]⁺) with the correct mass and isotopic distribution pattern for the metal center.[2][18]
Elemental Anal. Bulk Purity AssessmentThe experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula within an acceptable margin (±0.4%).[2][19]
X-ray Diffraction Definitive Structural ElucidationProvides precise bond lengths (e.g., M-C_carbene), bond angles, and overall coordination geometry in the solid state.[12][14]

References

  • Yu, B., Li, Y., He, X., Hamad, F. B., Ding, F., Van Hecke, K., Yusubov, M. S., & Verpoort, F. (2018). SIMes/PCy3 mixed ligand‐coordinated alkyl group‐tagged ruthenium indenylidene complexes: Synthesis, characterization and metathesis activity. Applied Organometallic Chemistry, 32(12). [Link]

  • We report on a comprehensive reactivity study starting from [AuF(3) (SIMes)] to synthesize different motifs of monomeric gold(III) fluorides. CoreFacility BioSupraMol. [Link]

  • Yu, B., Li, Y., He, X., et al. (2018). SIMes/PCy3 mixed ligand-coordinated alkyl group-tagged ruthenium indenylidene complexes: Synthesis, characterization and metathesis activity. ResearchGate. [Link]

  • Stoichiometric synthesis of mono(silyl)palladium bromide complexes. ResearchGate. [Link]

  • Al-Hamdani, A. A. S., Al-Zoubi, W., & Al-Rasheed, H. H. (2021). Synthesis, structures, and DFT analysis of gold complexes containing a thiosemicarbazone ligand. New Journal of Chemistry, 45(38), 17743-17755. [Link]

  • Diez-Gonzalez, S. (Ed.). (2016). N-Heterocyclic Carbenes in Catalysis. Royal Society of Chemistry. [Link]

  • Ananikov, V. P. (2017). Metal-NHC Dynamics in Organometallic Chemistry and Catalysis. Inorganics, 5(4), 86. [Link]

  • Divergent Mechanisms in the Addition of (NHC)Au(I)–H and (NHC)Cu(I)–H across Alkynes. Organometallics. [Link]

  • 29Si NMR Spectroscopy as a Probe of s- and f-Block Metal(II)–Silanide Bond Covalency. Journal of the American Chemical Society. [Link]

  • Synthesis of Metal N-Heterocyclic Carbene Complexes. ResearchGate. [Link]

  • 29Si NMR Spectroscopy as a Probe of s- and f-Block Metal(II)–Silanide Bond Covalency. Journal of the American Chemical Society. [Link]

  • Ansell, M. B., et al. (2017). Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes. Inorganics, 5(4), 75. [Link]

  • How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. National Institutes of Health. [Link]

  • Characterization of Surface Organometallic Complexes Using High Resolution 2D Solid-State NMR Spectroscopy. ResearchGate. [Link]

  • Synthesis of complexes 1–3 (Mes = 2,4,6‐trimethylphenyl, Dipp = 2,6‐diisopropylphenyl). ResearchGate. [Link]

  • Cazin, C. S. J. (Ed.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer. [Link]

  • Synthesis, Characterization, and Catalytic Activity of Gold Complexes Bearing Bicyclic Silicon and Germanium Anionic Ligands. National Institutes of Health. [Link]

  • Martínez-Martínez, A.-J., et al. (2012). Synthesis of Palladium(II), -(III), and -(IV) Complexes with Acyclic Diaminocarbene Ligands. Organometallics, 31(9), 3711–3719. [Link]

  • Synthesis and structure of early transition metal NHC complexes. ResearchGate. [Link]

  • Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. National Institutes of Health. [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]

  • Vícha, J. (2013). Applications of NMR spectroscopy to study transition-metal complexes with nitrogen-based ligands. Masaryk University. [Link]

  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Publishing. [Link]

  • Synthesis and Characterization of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. National Institutes of Health. [Link]

  • Synthesis of Gold(III) Complexes with Bidentate Amino-Thiolate Ligands as Precursors of Novel Bifunctional Acyclic Diaminocarbenes. National Institutes of Health. [Link]

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  • Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. ResearchGate. [Link]

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Application

Introduction: The Unique Role of SIMes in Modern Catalysis

An Application Guide to SIMes Ligands in Polymer Synthesis and Materials Science In the landscape of organometallic catalysis, N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ancillary ligands, often o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to SIMes Ligands in Polymer Synthesis and Materials Science

In the landscape of organometallic catalysis, N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ancillary ligands, often outperforming traditional phosphine ligands. Their strong σ-donating ability forms highly stable bonds with metal centers, effectively preventing catalyst deactivation during catalytic processes. Among the diverse family of NHCs, SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) holds a prominent position. First isolated in 1995, SIMes is a saturated NHC distinguished by two key features: a saturated imidazole backbone and bulky mesityl (2,4,6-trimethylphenyl) substituents on its nitrogen atoms.[1][2]

This unique architecture endows SIMes with a powerful combination of steric and electronic properties. The mesityl groups provide significant steric bulk, which is crucial for promoting key steps in catalytic cycles like reductive elimination, while the saturated backbone enhances its σ-donor strength, making it more electron-rich than its unsaturated analogue, IMes.[1] These characteristics make SIMes an exceptionally effective ligand for stabilizing electron-deficient metal centers, leading to remarkable improvements in catalyst activity and selectivity in a variety of polymerization reactions.[1] This guide details the application of SIMes in two of the most impactful areas of polymer synthesis: Ring-Opening Metathesis Polymerization (ROMP) and Suzuki-Miyaura polycondensation, providing insights into the underlying mechanisms and detailed protocols for researchers.

cluster_SIMes SIMes Ligand Structure SIMes SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) Structure p1 Strong σ-Donor (Saturated Backbone) SIMes->p1 p2 Significant Steric Bulk (Mesityl Groups) SIMes->p2 a1 High Catalyst Stability p1->a1 a2 Enhanced Reaction Rates p1->a2 a3 Improved Selectivity p1->a3 a4 Broad Functional Group Tolerance p1->a4 p2->a1 p2->a2 p2->a3 p2->a4

Caption: Key structural features and resulting catalytic advantages of the SIMes ligand.

Application in Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful chain-growth polymerization driven by the relief of ring strain in cyclic olefins, enabling the synthesis of highly functionalized polymers with controlled structures.[3][4] The advent of well-defined ruthenium catalysts, particularly those developed by Robert H. Grubbs, revolutionized this field.

The Critical Role of SIMes in Second-Generation Grubbs Catalysts

The first-generation Grubbs catalyst, featuring two tricyclohexylphosphine (PCy₃) ligands, was a major breakthrough but had limitations in activity, especially with challenging or low-strain monomers. The development of the second-generation Grubbs catalyst, [(SIMes)(PCy₃)Cl₂Ru=CHPh], marked a paradigm shift.

Causality of Improved Performance: The substitution of one electron-donating PCy₃ ligand with the even stronger σ-donating SIMes ligand is central to the enhanced performance of the Grubbs II catalyst.[1]

  • Enhanced Stability and Activity : The strong Ru-SIMes bond stabilizes the 14-electron intermediate that is active in the catalytic cycle. This increased stability translates to higher thermal robustness and greater tolerance to a wide array of monomer functional groups.

  • Accelerated Initiation : The electronic properties of SIMes promote the dissociation of the remaining phosphine ligand, which is the rate-limiting step for catalyst initiation. This leads to a much faster entry into the catalytic cycle and significantly higher polymerization rates compared to first-generation catalysts.[1]

This superior activity allows for the polymerization of previously inaccessible monomers and the use of lower catalyst loadings, making ROMP a more versatile and economical technique.[5]

cluster_initiation Catalyst Initiation cluster_propagation Polymerization G1 Grubbs I Catalyst (Ru, 2x PCy3) phosphine_dissociation Phosphine (PCy3) Dissociation G1->phosphine_dissociation Slower G2 Grubbs II Catalyst (Ru, 1x SIMes, 1x PCy3) G2->phosphine_dissociation SIMes promotes this step active_species Active 14e- Ru=CHR Species phosphine_dissociation->active_species cycloaddition [2+2] Cycloaddition with Monomer active_species->cycloaddition metallacycle Metallacyclobutane Intermediate cycloaddition->metallacycle cycloreversion Cycloreversion metallacycle->cycloreversion polymer Propagating Polymer Chain cycloreversion->polymer polymer->cycloaddition Next Monomer

Caption: Simplified catalytic cycle for ROMP initiated by Grubbs catalysts.

Protocol: ROMP of Exo-Norbornene Imide with Grubbs II Catalyst

This protocol describes the synthesis of a functional polynorbornene, a common backbone for advanced materials like polymer brushes.[6]

Materials:

  • Monomer: N-(4-methoxy-phenyl)-exo-norbornene-5,6-dicarboximide

  • Catalyst: Grubbs Second Generation Catalyst [(SIMes)(PCy₃)Cl₂Ru=CHPh]

  • Solvent: Anhydrous, degassed Dichloromethane (DCM)

  • Precipitation Solvent: Methanol

  • Terminating Agent: Ethyl vinyl ether

  • Inert atmosphere supplies (Glovebox or Schlenk line)

Procedure:

  • Monomer Preparation: In a glovebox, weigh 200 mg of the norbornene monomer into a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 4 mL of anhydrous DCM to dissolve the monomer, creating a 0.5 M solution.

  • Catalyst Stock Solution: Prepare a stock solution of the Grubbs II catalyst by dissolving 10 mg of the catalyst in 1 mL of anhydrous DCM. Rationale: Preparing a stock solution allows for accurate dispensing of small catalyst quantities.

  • Initiation: Calculate the required volume of catalyst stock solution for a desired monomer-to-catalyst ratio (e.g., 200:1). Swiftly inject the catalyst solution into the stirring monomer solution. The solution typically changes color, indicating initiation.

  • Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction progress by observing the increase in viscosity. For kinetic analysis, aliquots can be taken at time intervals and quenched with ethyl vinyl ether for ¹H NMR analysis.

  • Termination: After 1-2 hours (or when desired conversion is reached), add a few drops of ethyl vinyl ether to quench the reaction. Stir for an additional 20 minutes. Rationale: Ethyl vinyl ether reacts with the active ruthenium center to form a stable, inactive Fischer carbene, effectively stopping polymerization.

  • Polymer Isolation: Remove the vial from the glovebox. Slowly pour the viscous polymer solution into a beaker containing 150 mL of rapidly stirring methanol. The polymer will precipitate as a solid.

  • Purification: Decant the methanol and redissolve the polymer in a minimal amount of DCM. Re-precipitate into fresh methanol. Repeat this process two more times to remove residual monomer and catalyst.

  • Drying: Collect the purified polymer by filtration and dry under high vacuum to a constant weight. Characterize by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and Polydispersity Index (PDI), and by NMR for structural confirmation.

Catalyst GenerationTypical Loading (Monomer:Cat)Relative ActivityPDI Control
Grubbs I 100:1 - 500:1LowerModerate
Grubbs II (SIMes) 200:1 - 2000:1HighGood
Grubbs III (Fast-Initiating) 500:1 - 10,000:1Very HighExcellent

Table 1. General comparison of Grubbs catalyst generations for ROMP applications. Data compiled from general knowledge in the field.[7][8]

Application in Suzuki-Miyaura Polycondensation

Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. Its extension to polycondensation (Suzuki Polycondensation) is a primary method for synthesizing conjugated polymers, which are the active components in organic electronics like OLEDs and solar cells.

Advantages of SIMes-Ligated Palladium Catalysts

The synthesis of high molecular weight, defect-free conjugated polymers requires a catalyst that is both highly active and stable to prevent premature termination. Palladium complexes bearing SIMes ligands have proven exceptionally effective for this purpose.

Mechanistic Enhancement:

  • Facilitates Oxidative Addition: The electron-rich nature of the SIMes ligand increases the electron density on the palladium center, which promotes the often rate-limiting oxidative addition of the aryl halide monomer to the Pd(0) complex.

  • Promotes Reductive Elimination: The steric bulk of the SIMes ligand helps to drive the final reductive elimination step, where the new C-C bond is formed and the polymer chain is extended. This steric pressure favors the formation of the desired product over side reactions.

Using SIMes-ligated palladium catalysts often leads to higher molecular weight polymers and allows for the polymerization of less reactive (e.g., chloro-aromatic) monomers, expanding the scope of accessible materials.[1]

Caption: General experimental workflow for Suzuki-Miyaura Polycondensation.

Protocol: Synthesis of Poly(9,9-dioctylfluorene) (PFO)

This protocol describes the synthesis of PFO, a widely studied blue-emitting conjugated polymer.

Materials:

  • Monomers: 2,7-dibromo-9,9-dioctylfluorene and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) and SIMes ligand (or a pre-formed Pd-SIMes precatalyst)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous, degassed Toluene and water

  • Phase Transfer Catalyst (optional): Aliquat® 336

  • End-capping agents: Phenylboronic acid and Bromobenzene

  • Purification: Soxhlet extraction apparatus, Celite®

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a condenser and magnetic stir bar, add the dibromo monomer (1.0 eq), the diboronic ester monomer (1.0 eq), Pd(OAc)₂ (0.5-2 mol%), and the SIMes ligand (1.1 eq relative to Pd). Rationale: A slight excess of ligand ensures all palladium is complexed and stabilized.

  • Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene via cannula. Prepare a separate degassed 2M aqueous solution of K₂CO₃. Add the base solution to the reaction mixture. If using, add the phase transfer catalyst.

  • Polymerization: Heat the vigorously stirred biphasic mixture to reflux (approx. 90-100 °C) under a positive pressure of argon. The reaction can be monitored by taking small aliquots of the organic phase for GPC analysis.

  • End-Capping: After 24-48 hours, add a small amount of phenylboronic acid to react with any remaining bromide chain ends, followed by a small amount of bromobenzene to react with any remaining boronic ester chain ends. Continue refluxing for another 4-6 hours. Rationale: End-capping ensures polymer stability by removing reactive end groups.

  • Initial Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.

  • Purification: Precipitate the concentrated solution into methanol. Collect the fibrous polymer. For rigorous purification, perform a Soxhlet extraction sequentially with acetone (to remove oligomers) and then chloroform or THF to extract the high molecular weight polymer.

  • Final Isolation: Precipitate the purified polymer fraction from the chloroform/THF solution into methanol. Collect the final product and dry under high vacuum.

Broader Applications in Materials Science

The controlled polymerization techniques enabled by SIMes-ligated catalysts are foundational to creating advanced functional materials.

  • Advanced Polymer Architectures : The living character of ROMP with catalysts like Grubbs III allows for the precise synthesis of block copolymers, which self-assemble into ordered nanostructures for applications in lithography and membranes.[3][9]

  • Functional Materials : Polymers synthesized using these methods can incorporate a vast range of functionalities. For instance, incorporating silicon-containing monomers can yield materials with unique optical, electronic, or thermal properties.[6][10][11]

  • Surface Modification : NHCs, including SIMes, can be used to functionalize surfaces and stabilize metal nanoparticles, creating hybrid materials with applications in catalysis, sensing, and electronics.[12]

  • Controlling Mechanical Properties : The incorporation of metal-ligand complexes into polymer backbones, a field known as metallopolymers, allows for the tuning of mechanical properties, leading to self-healing or stimuli-responsive materials.[13]

Summary and Outlook

The SIMes ligand, through its masterful blend of steric and electronic properties, has become an indispensable tool in polymer and materials science. Its role in enhancing the activity and stability of ruthenium and palladium catalysts has made previously difficult polymerizations routine, enabling precise control over polymer architecture and function.[1] The detailed protocols provided herein for ROMP and Suzuki polycondensation serve as a practical starting point for researchers aiming to synthesize well-defined functional polymers. As the demand for sophisticated materials continues to grow, the fundamental principles of ligand design embodied by SIMes will undoubtedly continue to drive innovation in the synthesis of next-generation polymers for a wide array of technological applications.

References

  • Recent Advances in Rare Earth Complexes Containing N-Heterocyclic Carbenes: Synthesis, Reactivity, and Applications in Polymerization. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Simes - Grokipedia. (2026, January 7). Grokipedia. Retrieved January 14, 2026, from [Link]

  • Feng, T., Zhang, L., Wu, S.-X., Shi, X., & Han, Y.-F. (2024, August 20). Applications of metal N-heterocyclic carbene complexes in olefin polymerizations. Dalton Transactions. Retrieved January 14, 2026, from [Link]

  • Synergic Effects Between N-Heterocyclic Carbene and Chelating Benzylidene–Ether Ligands Toward the Initiation Step of Hoveyda–Grubbs Type Ru Complexes. (n.d.). ACS Catalysis. Retrieved January 14, 2026, from [Link]

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  • Recent progress in transition metal complexes featuring silylene as ligands. (2024, June 29). Chemical Communications. Retrieved January 14, 2026, from [Link]

  • N-Heterocyclic Carbenes in Materials Chemistry. (2019, April 2). Chemical Reviews. Retrieved January 14, 2026, from [Link]

  • Ethylene polymerization using N-Heterocyclic carbene complexes of silver and aluminum. (2023, July 5). Polymer Journal. Retrieved January 14, 2026, from [Link]

  • SIMes. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Grubbs catalyst. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Alternating ring-opening metathesis polymerization by Grubbs-type catalysts with N-pentiptycenyl, N-alkyl-NHC ligands. (n.d.). Chemical Communications. Retrieved January 14, 2026, from [Link]

  • Research – The Grubbs Group. (n.d.). The Grubbs Group. Retrieved January 14, 2026, from [Link]

  • Relationship between steric and electronic properties of 6-Mes and... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]_

  • Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. (2023, June 28). Polymer Chemistry. Retrieved January 14, 2026, from [Link]

  • Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link]

  • Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Ring-opening metathesis polymerization. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Block Copolymer Template-Directed Catalytic Systems: Recent Progress and Perspectives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

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  • Highly Efficient Ring‐Opening Metathesis Polymerization (ROMP) Using New Ruthenium Catalysts Containing N‐Heterocyclic Carbene Ligands. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • Intramolecular catalyst transfer on silylene group between benzene rings in Suzuki–Miyaura coupling reaction: synthesis of σ−π conjugated cyclic polymers. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in SIMes-Catalyzed Reactions

Welcome to the technical support center for SIMes-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium complexes of SIMes (1,3-Bis(2,4,6-trimet...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for SIMes-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium complexes of SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene), a widely employed N-heterocyclic carbene (NHC) ligand. While powerful, these catalyst systems can be sensitive. This resource provides a structured, question-and-answer approach to troubleshoot common issues leading to low reaction yields.

Section 1: Catalyst Integrity and Activation Issues

A frequent source of failure in SIMes-catalyzed reactions is the catalyst itself. Problems can range from improper storage and handling to inefficient activation of the precatalyst.

Q1: My reaction shows zero conversion. How can I determine if my catalyst is inactive?

When a reaction fails completely, the primary suspect is often the catalyst's viability. SIMes-ligated palladium catalysts, particularly the active Pd(0) species, are sensitive to atmospheric oxygen and moisture.[1][2]

Underlying Causality: The active LPd(0) species (where L = SIMes) is the entry point into the catalytic cycle for most cross-coupling reactions.[3] This electron-rich, low-valent palladium center is highly susceptible to oxidation by ambient O₂, which converts it into an inactive Pd(II) state, halting the catalytic cycle before it begins. Furthermore, moisture can lead to catalyst decomposition or unwanted side reactions with reagents like organometallics or strong bases.[4]

Troubleshooting Protocol:

  • Visual Inspection: Check the appearance of your solid catalyst. A healthy Pd(II) precatalyst is typically a well-defined crystalline solid (e.g., off-white, yellow, or pale brown). The formation of black, insoluble particulates ("palladium black") is a strong indicator of catalyst decomposition to inactive, bulk Pd(0) metal.[5]

  • Handling and Storage Verification: Was the catalyst handled exclusively under an inert atmosphere (e.g., in a glovebox or via a Schlenk line)?[6][7] Even brief exposure to air can be detrimental. Catalysts should be stored in a desiccator or glovebox, with the container headspace flushed with argon or nitrogen after each use.[8]

  • Run a Control Reaction: The most definitive test is to perform a "gold-standard" reaction that is known to work reliably with your catalyst type. For a Buchwald-Hartwig amination, a good control is the coupling of a simple, activated aryl bromide (e.g., 4-bromotoluene) with a standard amine (e.g., morpholine) using a strong base like sodium tert-butoxide. If this control reaction fails with the same batch of catalyst, solvent, and base, it strongly implicates the catalyst or the general setup conditions.

Q2: I'm using a Pd(II) precatalyst. How do I know if the in-situ reduction to Pd(0) is failing?

Modern SIMes-based catalysts are often supplied as air-stable Pd(II) precatalysts, which must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[9] Failure in this activation step is a common but often overlooked cause of low yield.

Underlying Causality: The activation of Pd(II) precatalysts typically involves reductive elimination of ligands from the palladium center, a process often facilitated by a base or other reagents in the mixture.[10][11] The efficiency of this step is highly dependent on the nature of the precatalyst, the base, the solvent, and the temperature. If the activation barrier is too high under the chosen conditions, the generation of the active LPd(0) catalyst will be slow or nonexistent, leading to a significant induction period or complete reaction failure.

Troubleshooting Protocol:

  • Choice of Base: The base is often crucial for precatalyst activation. Strong, anionic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally more effective at promoting the reduction of Pd(II) to Pd(0) than weaker carbonate or phosphate bases.[12][13] If you are using a weaker base for substrate compatibility reasons, a higher reaction temperature or longer reaction time may be necessary to ensure efficient activation.

  • Temperature Profile: Some precatalysts require thermal energy to undergo efficient reductive elimination. If your reaction is being run at room temperature, a gentle heating (e.g., 40-60 °C) for an initial period might facilitate catalyst activation before proceeding at the target temperature.

  • Analyze for Precatalyst: If the reaction is sluggish, carefully quench a small aliquot and analyze it by LC-MS or NMR. The presence of a large amount of unreacted precatalyst alongside starting materials is a direct sign of a failed activation step.

Section 2: Reaction Conditions and Reagent Purity

Even with a fully active catalyst, the reaction environment plays a critical role. The presence of impurities or suboptimal selection of solvents and bases can severely hamper catalyst performance.

Q3: My yields are inconsistent. Could trace impurities in my solvent or reagents be the problem?

Yes, absolutely. Palladium catalysts are sensitive to a variety of chemical poisons that can bind to the metal center more strongly than the desired substrates, leading to deactivation.[4][14]

Underlying Causality:

  • Water and Oxygen: As discussed, these are the most common culprits. They must be rigorously excluded. Using "anhydrous" solvents from commercial suppliers is a good start, but for highly sensitive reactions, fresh purification and degassing are recommended.[1]

  • Coordinating Functional Groups: The substrates themselves or impurities can contain functional groups that coordinate strongly to the palladium center and inhibit catalysis. Pyridine, thiol, and some phosphine impurities are known inhibitors.[15]

  • Halide Inhibition: In cross-coupling reactions involving aryl iodides, the iodide anion produced during the reaction can sometimes form bridging dimers with the palladium catalyst, leading to catalyst precipitation and deactivation.[16]

Troubleshooting Workflow:

Troubleshooting_Workflow A Low or Inconsistent Yield B Verify Catalyst Activity (Run Control Reaction) A->B C Control OK? B->C D Problem is Specific to Substrates or Conditions C->D Yes E Source New Catalyst / Re-evaluate Handling C->E No F Rigorously Dry & Degas Solvents and Reagents D->F G Screen Reaction Parameters (Base, Solvent, Temp.) F->G H Analyze Side Products (GC-MS, LC-MS) G->H I Reaction Improved? G->I K Identify Inhibiting Functional Groups H->K I->H No J SUCCESS I->J Yes

Caption: A decision-tree for troubleshooting low yields.

Detailed Protocol: Rigorous Solvent and Reagent Degassing

  • Solvent Preparation: Use a solvent still or a commercial solvent purification system to obtain anhydrous, deoxygenated solvent. If not available, use a freshly opened bottle of high-quality anhydrous solvent.

  • Degassing: Transfer the required solvent volume to a Schlenk flask. Subject the solvent to at least three "freeze-pump-thaw" cycles.[17] Alternatively, bubble a stream of dry argon or nitrogen through the solvent for 30-60 minutes.

  • Reagent Handling: Dry solid reagents in a vacuum oven before use. Liquid reagents should be distilled and stored over molecular sieves under an inert atmosphere. Ensure all additions to the reaction flask are done under a positive pressure of inert gas using gas-tight syringes or cannulas.[18][19]

Q4: How do I choose the optimal base and solvent for my specific reaction?

The choice of base and solvent is highly interdependent and critical for success, particularly in Buchwald-Hartwig aminations.[20]

Underlying Causality: The base serves multiple roles: it facilitates precatalyst activation and deprotonates the nucleophile (e.g., the amine) to generate the species that enters the catalytic cycle. The solvent must dissolve all components and mediate the reactivity of the base. A nonpolar solvent like toluene will favor a strong, anionic base to avoid charge separation, while a more polar solvent might allow for different base options but could also lead to catalyst resting states.[12]

Data Presentation: Parameter Selection Guide for Buchwald-Hartwig Amination

ParameterCommon ChoicesRationale & Considerations
Base NaOtBu, KOtBu, LHMDSStrong Bases: Very effective for deprotonating a wide range of amines. Highly sensitive to moisture and can degrade sensitive functional groups on substrates.[13]
K₃PO₄, Cs₂CO₃Weaker Inorganic Bases: Offer better functional group tolerance. May require higher temperatures or longer reaction times. Their poor solubility can impact kinetics.[13]
Solvent Toluene, Dioxane, THFNonpolar/Ethereal Solvents: Most common choices. Good balance of solubility and inertness. Toluene is excellent for higher temperatures.[21]
t-Amyl alcohol, t-ButanolAlcohol Solvents: Can sometimes accelerate reactions, but may also participate in side reactions.
Temperature 80 - 110 °CA good starting range for most couplings. Higher temperatures can accelerate catalyst decomposition, while lower temperatures may result in slow or incomplete reactions.[13]

Note: Chlorinated solvents and strongly coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the catalyst.[13]

Section 3: Substrate and Side Reaction Issues

Sometimes, the problem lies not with the catalyst or conditions, but with the inherent reactivity of the starting materials.

Q5: My substrate is sterically hindered, and the yield is poor. What can I do?

Steric hindrance on either the electrophile or the nucleophile can slow down key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[22]

Underlying Causality: The bulky SIMes ligand is designed to promote reactions of hindered substrates by creating a coordinatively unsaturated and reactive palladium center. However, extreme steric bulk on the substrates can still present a significant kinetic barrier.

Troubleshooting Protocol:

  • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers for sterically demanding substrates.

  • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes compensate for a slower turnover rate.

  • Prolong Reaction Time: Monitor the reaction over an extended period (24-48 hours) to see if the conversion improves slowly.

Q6: I'm observing significant side products. What are the common culprits?

Identifying byproducts is key to diagnosing the problem. Common side reactions include homocoupling, dehalogenation, and protodeboronation (in Suzuki couplings).

Underlying Causality:

  • Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid) can be promoted by the presence of oxygen.[23]

  • Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if there are trace water or other proton sources in the reaction.

  • Beta-Hydride Elimination: If the organometallic partner or alkyl halide possesses a beta-hydrogen, elimination to form an alkene can be a competitive pathway.

Troubleshooting Protocol:

  • Thorough Degassing: To minimize oxygen-driven homocoupling, ensure the reaction mixture is rigorously deoxygenated.[23]

  • Anhydrous Conditions: To prevent dehalogenation, ensure all reagents and solvents are scrupulously dry.

  • Structural Modification: If beta-hydride elimination is the issue, redesigning the substrate to remove beta-hydrogens may be necessary.

Q7: Are there functional groups that are incompatible with SIMes-catalyzed reactions?

Yes. While modern NHC-ligated catalysts exhibit excellent functional group tolerance, some moieties can interfere with the reaction.[24][25][26]

Incompatible Functional Groups:

  • Unprotected Thiols (-SH): Can irreversibly poison the palladium catalyst.

  • Acidic Protons: Functional groups with acidic protons (e.g., carboxylic acids, phenols, primary sulfonamides) will be deprotonated by the strong bases used, potentially requiring additional equivalents of base or protection strategies.

  • Base-Sensitive Groups: Esters and some ketones can be susceptible to hydrolysis or other reactions under strongly basic conditions. Using a milder base like K₃PO₄ can mitigate this.[16]

By systematically working through these common issues, from catalyst integrity to substrate reactivity, researchers can effectively troubleshoot and optimize their SIMes-catalyzed reactions to achieve high and reproducible yields.

References

  • University of York. Reflux under an inert atmosphere. Available from: [Link]

  • Chemistry LibreTexts. Guides. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). Available from: [Link]

  • JoVE. Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. (2015). Available from: [Link]

  • UniTrak. Conveying Catalyst: A Chemical Manufacturer's Guide to Bulk Material Handling of Catalysts. (2024). Available from: [Link]

  • ResearchGate. The three main pathways of precatalyst activation proposed for.... Available from: [Link]

  • Advanced Photon Source. Air-Sensitive Catalyst Handling and Preparation. Available from: [Link]

  • EIGA. Catalyst handling best practice guide. (2018). Available from: [Link]

  • ChemRxiv. Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. (2024). Available from: [Link]

  • Reddit. How to properly store CuBr (or any air-sensitive catalysts) without a glovebox?. (2025). Available from: [Link]

  • Semantic Scholar. Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. (2019). Available from: [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. (2014). Available from: [Link]

  • ResearchGate. Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Available from: [Link]

  • NIH National Library of Medicine. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Available from: [Link]

  • NIH National Library of Medicine. Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries. Available from: [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. (2014). Available from: [Link]

  • ResearchGate. The main pathways of catalyst deactivation are the reactions of the.... Available from: [Link]

  • ACS Publications. Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries. (2020). Available from: [Link]

  • ACS Publications. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available from: [Link]

  • ResearchGate. Functional group diversity by ruthenium-catalyzed olefin cross-metathesis. (2002). Available from: [Link]

  • PubMed. Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries. (2020). Available from: [Link]

  • NIH National Library of Medicine. The mathematical catalyst deactivation models: a mini review. (2023). Available from: [Link]

  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]

  • InterKat. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Available from: [Link]

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  • Royal Society of Chemistry. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • NIH National Library of Medicine. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available from: [Link]

  • YouTube. Common cross coupling reactions. (2018). Available from: [Link]

  • Gelest. Cross-Coupling Reactions, Silicon-Based. Available from: [Link]

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Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for SIMes-Palladium Catalysts

Welcome to the technical support center for SIMes-palladium catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for SIMes-palladium catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond generic protocols and offer insights grounded in mechanistic understanding and practical laboratory experience, enabling you to optimize your reactions effectively and confidently.

Introduction to SIMes-Palladium Catalysis

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands in palladium-catalyzed cross-coupling reactions, often outperforming traditional phosphine ligands.[1] SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) is a prominent example of a saturated NHC ligand, prized for its strong σ-donating character and significant steric bulk. These properties create a highly electron-rich and sterically shielded palladium center, which translates to several practical advantages in the laboratory.[1]

Compared to many phosphine ligands, SIMes-palladium catalysts offer enhanced stability and activity, particularly for challenging substrates. The strong Pd-NHC bond minimizes ligand dissociation, a common pathway for catalyst decomposition.[1][2] This robustness often allows for lower catalyst loadings and milder reaction conditions, contributing to more efficient and sustainable synthetic processes.

This guide will address common challenges encountered when working with SIMes-palladium catalysts and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my SIMes-palladium catalyzed reaction sluggish or not proceeding to completion?

Several factors can contribute to low conversion in a SIMes-palladium catalyzed reaction. A systematic evaluation of the reaction parameters is the most effective troubleshooting approach.

  • Insufficient Catalyst Activation: Most SIMes-palladium catalysts are provided as air-stable Pd(II) precatalysts.[3] These require in-situ reduction to the active Pd(0) species to enter the catalytic cycle.[4] The choice and strength of the base are critical for this step. If a weak base is used, the reduction may be slow or incomplete, leading to a long induction period or a stalled reaction.

  • Suboptimal Base Selection: The base plays a multifaceted role in Suzuki-Miyaura coupling, including activation of the boronic acid and the precatalyst.[5] For SIMes-palladium systems, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6] The solubility and strength of the base can significantly influence the reaction rate. For instance, in anhydrous conditions with K₃PO₄, the addition of a small amount of water can be beneficial.[7]

  • Poor Reagent Solubility: The insolubility of any of the reaction components (substrate, boronic acid/ester, or base) can severely limit the reaction rate.[6] While SIMes-palladium catalysts are generally compatible with a range of solvents, ensuring that all reagents are at least partially soluble at the reaction temperature is crucial.

  • Catalyst Deactivation: Although SIMes-palladium catalysts are robust, they are not impervious to deactivation. The formation of palladium black (aggregated, inactive palladium) can occur, particularly at high temperatures or if the reaction is not adequately protected from oxygen.[8]

Q2: I'm observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki-Miyaura couplings.[9]

  • Presence of Oxygen: The primary culprit for boronic acid homocoupling is often the presence of oxygen in the reaction mixture.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.

    Solution: Ensure the reaction is set up under a strictly inert atmosphere (nitrogen or argon). Thoroughly degas all solvents and reagents before adding the catalyst. A common technique is to bubble an inert gas through the solvent for 15-20 minutes.[6][7]

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the palladium catalyst may preferentially react with the boronic acid, leading to homocoupling. This can be an issue with electron-rich or sterically hindered aryl chlorides.

    Solution: Switching to a more reactive aryl bromide or iodide can accelerate the oxidative addition step. Alternatively, increasing the reaction temperature may overcome the activation barrier for the oxidative addition of a challenging aryl chloride.

Q3: My reaction has turned black, and the conversion has stalled. What does this indicate?

A color change to black is often indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[8]

  • Catalyst Decomposition: This is a common catalyst deactivation pathway. While the strong Pd-SIMes bond offers good stability, prolonged reaction times at high temperatures or the presence of impurities can lead to ligand degradation and subsequent palladium aggregation.

    Solution:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long heating periods. If possible, screen lower temperatures to see if the reaction can proceed efficiently.

    • Ensure Reagent Purity: Impurities in the starting materials or solvents can act as catalyst poisons.[10] Use freshly purified reagents and high-purity solvents.

    • Check Ligand-to-Palladium Ratio: While using precatalysts provides a defined ligand-to-palladium ratio, if you are preparing the catalyst in-situ, ensure that the ratio is appropriate. An insufficient amount of the SIMes ligand can leave the palladium center exposed and prone to aggregation.

Q4: How do I choose the right solvent and base for my SIMes-palladium catalyzed reaction?

The optimal choice of solvent and base is highly substrate-dependent. A screening approach is often the most effective way to identify the ideal conditions.

Solvent Commonly Used Bases Considerations
TolueneK₂CO₃, K₃PO₄, Cs₂CO₃A good general-purpose, non-polar solvent. Often requires heating.
DioxaneK₂CO₃, K₃PO₄, Cs₂CO₃A polar aprotic solvent that can be effective for a wide range of substrates.
Tetrahydrofuran (THF)K₂CO₃, K₃PO₄A polar aprotic solvent, often used for reactions at or near room temperature.
Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃A highly polar aprotic solvent, can be useful for solubilizing polar substrates.
Water (often as a co-solvent)K₂CO₃, K₃PO₄, NaOHCan accelerate the reaction and is a green solvent choice. Often used in combination with an organic solvent.[1]

Table 1: Common Solvent and Base Combinations for SIMes-Palladium Catalysis

Troubleshooting Guide: A Systematic Approach

When a reaction fails, a systematic approach to troubleshooting is more effective than random changes to the reaction conditions. The following workflow can help you diagnose and solve common problems.

Troubleshooting_Workflow start Low or No Conversion check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degassing) check_reagents->check_atmosphere Reagents OK reagents_issue Impure reagents or incorrect stoichiometry can halt the reaction. check_reagents->reagents_issue check_activation Evaluate Catalyst Activation (Base/Temp) check_atmosphere->check_activation Atmosphere OK atmosphere_issue Oxygen leads to homocoupling and catalyst deactivation. check_atmosphere->atmosphere_issue screen_conditions Systematic Screening of Solvent and Base check_activation->screen_conditions Activation OK activation_issue Weak base or low temperature can prevent Pd(0) formation. check_activation->activation_issue difficult_substrate Consider Substrate-Specific Issues screen_conditions->difficult_substrate Screening Fails conditions_issue Solubility and base strength are critical for success. screen_conditions->conditions_issue substrate_issue Sterically hindered or electron-rich substrates may require tailored conditions. difficult_substrate->substrate_issue

Caption: A systematic workflow for troubleshooting low-yielding SIMes-palladium catalyzed reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction using a SIMes-Palladium Precatalyst

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5-10 mL) via syringe.

  • Catalyst Addition: Add the SIMes-palladium precatalyst (0.5-2.0 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst Activation and the Catalytic Cycle

The catalytic cycle for a Suzuki-Miyaura reaction involves several key steps where the SIMes ligand plays a crucial role. Understanding this cycle can aid in troubleshooting.

Catalytic_Cycle cluster_activation Precatalyst Activation Pd0 Pd(0)(SIMes) OA_complex Ar-Pd(II)(SIMes)-X Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)(SIMes)-R' OA_complex->TM_complex Transmetalation (R'-B(OR)2) TM_complex->Pd0 Reductive Elimination (Ar-R') PdII_prec Pd(II)(SIMes) Precatalyst PdII_prec->Pd0 Reduction (Base)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction highlighting the role of the SIMes ligand.

The strong σ-donating nature of the SIMes ligand facilitates the often rate-limiting oxidative addition step. Its steric bulk promotes the final reductive elimination, releasing the desired product and regenerating the active Pd(0) catalyst.

References

  • A Comparative Analysis of Phosphine Ligands and IMes·HCl in Catalytic Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia.
  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature.
  • Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E 2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi).
  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science (RSC Publishing).
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • G3 and G4 Buchwald Prec
  • High-Throughput Palladium Prec
  • Importance of palladium dispersion in Pd/A(12)O(3) catalysts for complete oxidation of humid low-methane-air mixtures.
  • Mercury poisoning test gets it wrong for palladium c
  • Methanol Decomposition over Palladium Particles Supported on Silica: Role of Particle Size and Co-Feeding Carbon Dioxide on the Catalytic Properties.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Phosphine Ligands.
  • Phosphine versus Carbene Metal Interactions: Bond Energies. PubMed.
  • Phosphines. Chemistry LibreTexts.
  • Poisoning and deactivation of palladium c
  • Self-sustained and Hysteresis behavior of on Mesoporous Silica supported Palladium catalyst under dynamics conditions.
  • Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling.
  • Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water.
  • Struggling with Suzuki Reaction. Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temper
  • What is the proper way to set up a suzuki coupling?. Reddit.

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Troubleshooting

Technical Support Center: Enhancing the Stability and Performance of SIMes-Containing Catalytic Systems

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SIMes-containing catalysts. This guide is designed to provide you with in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SIMes-containing catalysts. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you overcome common challenges and improve the stability and efficiency of your catalytic reactions. My approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: A Symptom-Based Approach

Catalytic reactions can be sensitive, and unexpected results are a common part of research. This section is structured to help you diagnose and resolve issues based on the symptoms you observe in your experiments.

Symptom 1: Low or No Catalytic Activity

You've set up your reaction, but you observe little to no conversion of your starting material. This is a frequent issue that can often be traced back to the catalyst's integrity or the reaction environment.

Question: My reaction with a SIMes-containing catalyst (e.g., Grubbs II) is not working. What are the likely causes and how can I fix it?

Answer:

Low or no activity in a reaction catalyzed by a SIMes-containing complex is typically due to catalyst deactivation before or during the reaction. Here’s a systematic approach to troubleshooting this issue:

  • Atmosphere and Solvent Purity are Paramount:

    • Expertise & Experience: SIMes-containing catalysts, particularly ruthenium-based olefin metathesis catalysts, are sensitive to oxygen and moisture.[1] Peroxides, often found in improperly stored or unpurified ethers like THF, can oxidize the metal-carbene bond, rendering the catalyst inactive.[2] Similarly, water can lead to decomposition pathways.

    • Troubleshooting Steps:

      • Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).[3]

      • Use freshly purified and deoxygenated solvents. For instance, solvents can be passed through a solvent purification system (SPS) or distilled from appropriate drying agents and subsequently degassed by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[4]

      • Self-Validating Protocol: As a control, run a known, reliable reaction with the same batch of catalyst and solvent to confirm their quality.

  • Substrate and Reagent Purity:

    • Expertise & Experience: Impurities in your starting materials can act as catalyst poisons. Acidic impurities are particularly detrimental as they can protonate the N-heterocyclic carbene (NHC) ligand or the metal center, leading to catalyst decomposition.[5][6] Functional groups that can act as strong Lewis bases may also coordinate to the metal center and inhibit catalysis.

    • Troubleshooting Steps:

      • Purify your substrates by distillation, recrystallization, or column chromatography to remove inhibitors.

      • If acidic impurities are suspected, you can stir the substrate with a basic wash (e.g., dilute sodium bicarbonate), followed by drying and purification.

      • Consider passing liquid substrates through a plug of activated alumina to remove polar impurities.

  • Catalyst Handling and Storage:

    • Expertise & Experience: The stability of the solid catalyst is finite, especially if not stored under optimal conditions. Exposure to air and humidity during weighing and transfer can deactivate the surface of the catalyst powder.

    • Troubleshooting Steps:

      • Store your SIMes-containing catalyst in a freezer, preferably within a glovebox.[1][7]

      • Weigh out the catalyst in a glovebox or under a stream of inert gas. If a glovebox is unavailable, use a "balance enclosure" flushed with nitrogen.

      • Minimize the time the catalyst container is open to the atmosphere.

Symptom 2: Reaction Starts but Stalls or Gives Low Yield

In this scenario, the reaction initiates, but fails to reach completion, resulting in a mixture of starting material and product.

Question: My metathesis reaction starts, but after a while, it seems to stop, leaving me with a low yield. What's happening?

Answer:

This is a classic sign of catalyst decomposition during the reaction. The initial turnover is successful, but the catalyst does not have the required lifetime to see the reaction through to completion.

  • Reaction Concentration and Temperature:

    • Expertise & Experience: For reactions like ring-closing metathesis (RCM), high dilution is often used to favor the intramolecular reaction. However, at very high dilutions and elevated temperatures, the catalyst can become unstable and decompose before the substrate has a chance to react.

    • Troubleshooting Steps:

      • While maintaining conditions that favor your desired reaction, consider if the concentration can be slightly increased to accelerate the reaction rate relative to the decomposition rate.

      • Run the reaction at the lowest temperature that provides a reasonable reaction rate. For many Grubbs-type catalysts, room temperature is sufficient.

  • Ethylene-Induced Decomposition (for Metathesis):

    • Expertise & Experience: In cross-metathesis or RCM reactions that release ethylene, the buildup of ethylene in the reaction mixture can lead to the formation of an unstable methylidene complex, which can then decompose.[2]

    • Troubleshooting Steps:

      • Ensure efficient removal of gaseous byproducts like ethylene. This can be achieved by gently bubbling a stream of inert gas through the reaction mixture or by performing the reaction under a vacuum (if the solvent's boiling point allows).[2]

Symptom 3: Formation of Isomerized Byproducts

You obtain your desired product, but it is contaminated with isomers, most commonly from the migration of a double bond.

Question: My olefin metathesis reaction is producing significant amounts of isomerized products. How can I prevent this?

Answer:

Olefin isomerization is a well-known side reaction in metathesis, often catalyzed by ruthenium-hydride species that form from the decomposition of the primary metathesis catalyst.

  • Understanding the Cause:

    • Expertise & Experience: Ruthenium hydride species are potent isomerization catalysts. They can arise from various decomposition pathways of the Grubbs catalyst.[8] This issue is more prevalent with certain substrates and at longer reaction times or higher temperatures.

  • Preventative Measures - The Use of Additives:

    • Expertise & Experience: The formation of these hydride species can be suppressed by the addition of a weak acid or a hydride scavenger.

    • Troubleshooting Protocol:

      • 1,4-Benzoquinone: Add 1,4-benzoquinone or a related electron-deficient quinone as an additive. These compounds are thought to re-oxidize the ruthenium hydride species back to a state that is not active for isomerization.[8]

      • Acetic Acid: A small amount of a weak acid like acetic acid can also suppress isomerization without significantly impacting the metathesis activity.[8]

      • Typical Loading: The amount of additive is typically in the range of 10-20 mol% relative to the catalyst.

AdditiveTypical Loading (mol% vs. Catalyst)FunctionReference
1,4-Benzoquinone10 - 20%Hydride Scavenger/Re-oxidant[8]
Acetic Acid10 - 20%Suppresses hydride formation[8]

Frequently Asked Questions (FAQs)

Q1: What is the difference in stability between SIMes and SIPr ligands in catalysts like Grubbs II?

A1: Both SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are saturated N-heterocyclic carbenes that confer high activity to ruthenium metathesis catalysts. The primary difference lies in their steric bulk. The isopropyl groups of SIPr are bulkier than the methyl groups of SIMes. This increased steric hindrance in SIPr-containing catalysts can sometimes lead to enhanced stability by better protecting the metal center from decomposition pathways. However, this can also result in slower initiation rates. The choice between them is often substrate-dependent, and it is a trade-off between catalyst activity and stability.

Q2: How should I properly quench my reaction and remove the catalyst residues?

A2: Quenching is crucial to stop the reaction and prevent product degradation during workup.[9] For ruthenium-based SIMes catalysts, several methods are effective for both quenching and removal:

  • Oxidative Quenching: Bubbling air or oxygen through the reaction mixture can oxidize the ruthenium species, but this can sometimes be slow and inefficient.

  • Isocyanide Quenching: Adding a polar isocyanide, such as a carboxylate-functionalized one, rapidly reacts with the catalyst to form a polar complex that is easily removed by silica gel chromatography. This method is fast, often completing in under 30 minutes.[10]

  • DMSO/Phosphine Oxide Treatment: Adding dimethyl sulfoxide (DMSO) or triphenylphosphine oxide followed by filtration through a plug of silica gel is a very common and effective method to remove the colored ruthenium byproducts.[11][12]

Q3: Can I recycle my SIMes-containing catalyst?

A3: In a standard homogeneous reaction setup, recycling is generally not practical due to the catalyst's sensitivity and the difficulty in separating it from the reaction mixture without decomposition. For applications requiring catalyst recycling, consider using a catalyst that has been immobilized on a solid support.

Experimental Protocols

Protocol 1: General Setup for a SIMes-Catalyzed Olefin Metathesis Reaction

This protocol outlines the essential steps for setting up a reaction to maximize catalyst stability and activity.

  • Glassware Preparation:

    • Ensure all glassware is thoroughly cleaned and oven-dried (or flame-dried under vacuum) to remove any residual water.[3]

    • Assemble the reaction flask with a condenser and a gas inlet adapter while hot and allow it to cool under a positive pressure of inert gas (Argon or Nitrogen).

  • Solvent and Reagent Preparation:

    • Use a solvent from a solvent purification system or one that has been freshly distilled and deoxygenated.

    • Ensure your substrate is purified and free of inhibitors. If it is a liquid, consider passing it through a short plug of activated alumina.

  • Reaction Assembly:

    • Under a positive pressure of inert gas, add the substrate to the reaction flask via syringe. If the substrate is a solid, add it before flushing the glassware.

    • Add the appropriate volume of deoxygenated solvent.

    • In a glovebox or under a blanket of inert gas, weigh the SIMes-containing catalyst into a small vial. Dissolve it in a small amount of the reaction solvent and add it to the reaction flask via syringe or cannula.

    • Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or NMR.

Protocol 2: Workup and Removal of Ruthenium Residues using DMSO
  • Reaction Quenching:

    • Once the reaction is complete (as determined by your chosen analytical method), remove the reaction from heat (if applicable) and allow it to cool to room temperature.

    • Add a volume of DMSO equivalent to approximately 100 times the molar amount of the catalyst used.[12]

    • Stir the mixture vigorously in the open air for 30-60 minutes. You may observe a color change.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Load the crude material onto a silica gel column and elute with an appropriate solvent system to separate your product from the ruthenium-DMSO adducts and other byproducts. The ruthenium complexes are typically much more polar after this treatment and will remain on the silica gel.

Visualizing Troubleshooting and Workflows

Diagram 1: Troubleshooting Low Catalyst Activity

This decision tree illustrates the logical steps to diagnose the root cause of a failed reaction.

low_activity_troubleshooting start Low or No Activity check_inert Is the reaction under a rigorously inert atmosphere? start->check_inert check_solvent Is the solvent anhydrous and deoxygenated? check_inert->check_solvent Yes fix_inert Improve inert technique (e.g., use glovebox, better gas line). check_inert->fix_inert No check_substrate Are substrates and reagents pure (free from acids/inhibitors)? check_solvent->check_substrate Yes fix_solvent Purify and deoxygenate solvent immediately before use. check_solvent->fix_solvent No check_catalyst Was the catalyst handled and stored correctly? check_substrate->check_catalyst Yes fix_substrate Purify substrate (e.g., distill, pass through alumina). check_substrate->fix_substrate No re_run_control Run a control reaction with a known substrate. check_catalyst->re_run_control Yes fix_catalyst Use fresh catalyst; improve handling procedures. check_catalyst->fix_catalyst No

Caption: A logical workflow for diagnosing low catalyst activity.

Diagram 2: General Workflow for a SIMes-Catalyzed Reaction

This diagram outlines the key stages from setup to purification for a successful experiment.

reaction_workflow prep 1. Preparation - Dry glassware - Purify/degas solvent - Purify substrate setup 2. Reaction Setup - Assemble under inert gas - Add substrate and solvent prep->setup addition 3. Catalyst Addition - Weigh in glovebox - Add as solution setup->addition reaction 4. Reaction - Stir at optimal temperature - Monitor progress (TLC, GC) addition->reaction quench 5. Quenching - Cool to RT - Add quenching agent (e.g., DMSO) reaction->quench purify 6. Purification - Concentrate mixture - Column chromatography quench->purify product Pure Product purify->product

Caption: A step-by-step workflow for SIMes-catalyzed reactions.

References

  • Reddit User Discussion. (2025). Grubbs G2 metathesis catalyst synthesis troubleshooting. Reddit. [Link not available as it is a forum discussion, but it informed the general troubleshooting approach]
  • Paquette, L. A., & Schloss, J. D. (2002). A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions. Organic Letters, 4(25), 4491–4493.
  • Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]

  • McEwan, I., & Gilday, J. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(6), 1062-1079. [Link]

  • Ahn, Y., & Lee, S. (2002). A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions. Organic Letters, 4(25), 4491-3.
  • Li, C.-J., & Tunge, J. A. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering, 6(7), 8784-8789.
  • BenchChem. (n.d.). Application Note: Experimental Protocols for Michael Addition Reactions. BenchChem.
  • Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • European Chemical Industry Council. (2018). Catalyst handling best practice guide. CEFIC.
  • Guy Bertrand (Editor). (2005). Stable Cyclic Carbenes and Related Species beyond Diaminocarbenes. Wiley-VCH.
  • Díez-González, S., & Nolan, S. P. (2008). NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1206.
  • Daniliuc, C. G., & Hahn, F. E. (2021). Case Study of N‐ i Pr versus N‐Mes Substituted NHC Ligands in Nickel Chemistry. Chemistry – A European Journal, 27(64), 15931-15942.
  • ResearchGate Discussion. (2015). What is the best and the easiest way to remove Grubbs Catalyst(2nd) from organic solvents? ResearchGate. [Link not available as it is a forum discussion, but it informed the general troubleshooting approach]
  • Hahn, F. E., & Jahnke, M. C. (2021). Case Study of N‐Pr versus N‐Mes Substituted NHC Ligands in Nickel Chemistry: The Coordination and Cyclotrimerization of Alkynes at [Ni(NHC)2]. Chemistry – A European Journal, 27(64), 15931-15942.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Umicore. (n.d.). Metathesis Catalysts. Umicore Precious Metals Chemistry.
  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Grela, K. (2017). Decomposition of Ruthenium Olefin Metathesis Catalyst.
  • University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry, University of Rochester.
  • Evonik. (n.d.). Handling Procedures for Precious Metal Catalysts (PMC)
  • Sigma-Aldrich & Umicore. (2026).
  • Concawe. (1994). Catalyst Handling Procedures to Minimize Exposure.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups.
  • UniTrak. (2024).
  • InterKat. (2024).
  • Alfa Chemistry. (n.d.). Grubbs Reaction.
  • ResearchGate Publication. (2025). Conversion of Carbonaceous Organic Impurities (Methyldichlorosilane)
  • Johnson Matthey. (n.d.).
  • Siemens. (2020).
  • Formosa Publisher. (2021).
  • ResearchGate Publication. (2005). Effect of Silanol Groups on the Acidic and Catalytic Properties of Alkyl-sulphoacidic Silicas and SiO2/Nafion Nanocomposites.
  • University of Rochester. (n.d.). How To Run A Reaction: The Setup. Department of Chemistry, University of Rochester.
  • AmmoniaKnowHow. (n.d.).
  • PubMed. (2011). The effect of solvent on the catalytic properties of microperoxidase-11.
  • IUPAC. (1995).
  • ResearchGate Publication. (2007).
  • ResearchGate Publication. (2025).
  • Semantic Scholar. (2014).
  • ResearchGate Publication. (2017). Solvent Effects on the Growth Morphology and Phase Purity of CL-20.
  • MDPI. (2021). Decomposition of Additive-Free Formic Acid Using a Pd/C Catalyst in Flow: Experimental and CFD Modelling Studies.
  • ResearchGate Publication. (2016).
  • PubMed Central. (2011).

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Optimization

SIMes-Mediated Transformations: A Technical Support & Troubleshooting Guide

Welcome to the technical support center for SIMes-mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of using SIMes (...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for SIMes-mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of using SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) as a ligand in catalytic reactions. As a sterically demanding and strongly electron-donating N-heterocyclic carbene (NHC), SIMes offers superior stability and activity in many transformations, particularly in palladium-catalyzed cross-coupling and ruthenium-catalyzed olefin metathesis.[1][2] However, like any powerful tool, its application can present challenges.

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices and provide self-validating protocols to ensure robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the use of SIMes and its associated catalysts.

Q1: My reaction is sluggish or stalls completely. What are the likely causes?

A1: A stalled reaction can stem from several factors, often related to catalyst activation and deactivation.[3][4]

  • Inefficient Precatalyst Activation: Many palladium precatalysts require an activation step to generate the active Pd(0) species. If this activation is incomplete, the catalytic cycle cannot initiate effectively. Ensure your reaction conditions (e.g., temperature, base, additives) are suitable for the specific precatalyst used.

  • Catalyst Decomposition: The active catalyst can decompose through various pathways, including oxidative degradation if the reaction is not performed under an inert atmosphere.[1] SIMes itself is sensitive to air and moisture and should be handled and stored under inert conditions.[1]

  • Reagent Purity: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[5] For instance, halide impurities in a Suzuki coupling partner can interfere with the desired catalytic cycle. Always use reagents of the highest purity available and ensure solvents are properly dried and degassed.[6]

Q2: I am observing significant formation of homocoupled products. How can I minimize this side reaction?

A2: Homocoupling, particularly of organometallic reagents (e.g., in Suzuki or Stille couplings), is a common side reaction.[7][8] It often arises from:

  • Slow Transmetalation: If the transmetalation step is slow compared to the reaction of the organometallic reagent with the Pd(II) intermediate, homocoupling can occur. The strongly donating nature of SIMes generally promotes efficient reductive elimination, but kinetics can be complex.

  • Radical Pathways: In some cases, radical mechanisms can lead to homocoupling.[7]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.

Troubleshooting Homocoupling:

  • Lower the Reaction Temperature: If thermodynamically feasible, reducing the temperature can disfavor the homocoupling pathway.

  • Optimize Ligand:Metal Ratio: A slight excess of the SIMes ligand can sometimes suppress side reactions by ensuring the metal center remains coordinated and stabilized.

  • Use a More Active Catalyst System: Switching to a more efficient precatalyst that promotes rapid cross-coupling over homocoupling can be beneficial.

Q3: My reaction involving an alkyl halide is giving low yields and a mixture of olefin byproducts. What is happening?

A3: The primary suspect in this scenario is β-hydride elimination . This is a common decomposition pathway for metal-alkyl intermediates that possess a hydrogen atom on the carbon atom beta to the metal center.[9][10][11] The result is the formation of a metal-hydride species and an alkene, which terminates the desired cross-coupling cycle.[12]

Conditions Favoring β-Hydride Elimination:

  • Presence of β-hydrogens on the alkyl substrate.

  • A coordinatively unsaturated metal center, providing a vacant site for the β-hydride to interact with the metal.[9][10]

  • The ability of the M-Cα and Cβ-H bonds to adopt a syn-coplanar arrangement.[10][13]

Strategies to mitigate this are discussed in the troubleshooting section below.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step approaches to diagnose and solve specific experimental problems.

Guide 1: Diagnosing and Mitigating Catalyst Deactivation

Problem: The reaction starts but does not proceed to completion, or the yield is significantly lower than expected.

Diagnostic Workflow:

G A Reaction Stalls or Low Yield B Monitor Reaction by TLC/GC/LC-MS A->B C Is Starting Material Consumed? B->C D Is Desired Product Formed Initially? C->D Yes I Suspect Reagent Instability or Incorrect Reaction Conditions C->I No E Suspect Catalyst Deactivation D->E Yes, but stalls D->I No F Check Reaction Setup: - Inert Atmosphere (Ar/N2) - Dry, Degassed Solvents - Reagent Purity E->F G Optimize Reaction Conditions: - Lower Temperature - Adjust Base/Additives - Vary Ligand:Metal Ratio E->G H Consider Alternative Precatalyst E->H J Verify Reagent Stability Under Reaction Conditions I->J

Caption: Workflow for troubleshooting stalled reactions.

Experimental Protocol: Testing for Catalyst Poisoning by a Reagent

  • Setup Control Reaction: In a glovebox, set up your standard reaction in a vial with a stir bar.

  • Setup Test Reactions: In separate vials, prepare identical reaction mixtures but omit one reagent from each (e.g., one without the electrophile, one without the nucleophile).

  • Pre-incubation: Stir each mixture at the reaction temperature for 1-2 hours.

  • Initiation: Add the missing reagent to each test vial to initiate the reaction.

  • Monitoring: Monitor the progress of all three reactions (control and two test reactions) by TLC or GC.

  • Analysis: If the reaction that was pre-incubated with a specific reagent shows significantly lower conversion than the control, that reagent or impurities within it are likely poisoning the catalyst.

Guide 2: Suppressing β-Hydride Elimination in Alkyl Couplings

Problem: Low yield of the desired alkyl-coupled product with concurrent formation of alkene byproducts.

Causality: The Pd(II)-alkyl intermediate, formed after oxidative addition, undergoes β-hydride elimination faster than it undergoes reductive elimination to form the product. The bulky SIMes ligand can help to an extent, but this pathway can still be dominant.

Mitigation Strategies:

StrategyMechanism of ActionExperimental Implementation
Use Substrates Lacking β-Hydrogens Eliminates the possibility of the side reaction.Employ methyl, neopentyl, or benzyl halides as coupling partners.
Promote Reductive Elimination Accelerate the desired product-forming step to outcompete β-hydride elimination.The strong electron-donating nature of SIMes is already beneficial. Further acceleration can sometimes be achieved by using additives that facilitate the reductive elimination step.
Use Bulky Alkyl Groups Steric hindrance can prevent the required syn-coplanar arrangement for elimination.[13]Substrates like tert-butyl halides are less prone to this side reaction.
Lower Reaction Temperature β-hydride elimination often has a higher activation energy than reductive elimination.Run the reaction at the lowest possible temperature that still allows for reasonable reaction rates.

Decision Tree for Addressing β-Hydride Elimination:

G A Observing β-Hydride Elimination (Alkene Byproducts) B Can you modify the substrate? A->B C Use substrate without β-hydrogens (e.g., neopentyl) B->C Yes D Optimize Reaction Conditions B->D No E Lower Reaction Temperature D->E F Screen Additives to Promote Reductive Elimination D->F G Is the reaction still slow? E->G F->G H Consider a different catalyst system (e.g., Ni-based) G->H Yes

Caption: Decision-making for β-hydride elimination.

Section 3: Ligand and Catalyst Integrity

Q4: How should I handle and store SIMes and its metal complexes to ensure their activity?

A4: Proper handling and storage are critical for maintaining the integrity of SIMes and its catalytic complexes.

  • SIMes (Free Carbene): The free NHC is highly reactive and sensitive to oxygen and moisture. It must be stored under an inert atmosphere (e.g., argon or nitrogen) in a glovebox at low temperatures (typically -20°C).[1] Exposure to air can lead to oxidative decomposition.

  • SIMes·HCl (Imidazolinium Salt): The salt precursor is more stable than the free carbene and can typically be handled in air for brief periods, though long-term storage under an inert atmosphere is recommended.

  • Metal-SIMes Complexes (e.g., Grubbs II Catalyst): While generally more stable than the free ligand, these complexes should also be stored under an inert atmosphere and protected from light to prevent degradation over time.[1]

Protocol: Regeneration of SIMes from its Imidazolinium Salt (SIMes·HCl)

This procedure should be performed under strictly anhydrous and anaerobic conditions using Schlenk techniques or in a glovebox.

  • Preparation: In a Schlenk flask, suspend SIMes·HCl (1 equivalent) in anhydrous toluene.

  • Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (1.1 equivalents) portion-wise at 0°C with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the consumption of the starting salt and the formation of the corresponding salt byproduct (e.g., KCl or NaCl).

  • Isolation: Filter the reaction mixture through a cannula or a filter frit to remove the salt byproduct.

  • Solvent Removal: Remove the solvent under vacuum to yield the free SIMes carbene, which should be used immediately or stored under an inert atmosphere at low temperature.

References

  • Current time information in Provincia di Brescia, IT. Google. Retrieved January 7, 2026.
  • Simes - Grokipedia. Grokipedia. Retrieved January 7, 2026.
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  • CHAPTER 2: Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes - Books. The Royal Society of Chemistry. Published November 8, 2016.
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Troubleshooting

Technical Support Center: Deactivation Pathways of SIMes-Based Catalysts

Welcome to the technical support center for SIMes-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying deacti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for SIMes-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying deactivation pathways encountered during experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and insightful.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My olefin metathesis reaction is sluggish or has stalled completely. What are the likely causes related to catalyst deactivation?

Answer:

A sluggish or stalled reaction is a common observation and can often be attributed to several deactivation pathways of your SIMes-based catalyst. The primary culprits are typically related to the stability of the active catalytic species under your specific reaction conditions.

Possible Causes and Troubleshooting Steps:

  • Loss of the Alkylidene Ligand: The active ruthenium alkylidene species can decompose. One identified pathway involves the loss of the alkylidene ligand, leading to a 12-electron complex, (SIMes)RuCl₂, which is inactive for metathesis.[1][2] This species, however, can be a very active initiator for unwanted side reactions like alkene isomerization.[1][2]

    • Troubleshooting Protocol:

      • Analyze the Reaction Mixture: Use techniques like ¹H NMR or GC-MS to check for the presence of isomerized starting materials or products. An increase in isomerization products is a strong indicator of this deactivation pathway.

      • Solvent Choice: The choice of solvent can influence the rate of this deactivation. For example, some studies suggest that toluene may be a better solvent than a pentane/diethyl ether mixture in suppressing isomerization over time.[1]

      • Substrate Concentration: High concentrations of the alkene substrate can sometimes disfavor the formation of species that lead to isomerization.[1]

  • Ligand Degradation: The SIMes ligand itself, while generally robust, can undergo degradation under certain conditions. This can involve C-H activation of the aryl groups on the N-heterocyclic carbene (NHC) ligand.[1] Another deactivation route involves the insertion of the carbene into a mesityl group of the SIMes ligand, which can be promoted by the presence of π-acidic molecules like carbon monoxide.[3]

    • Troubleshooting Protocol:

      • Purify Reagents and Solvents: Ensure all your reagents and solvents are rigorously purified and degassed to remove any potential catalyst poisons or species that could promote ligand degradation. Peroxides, in particular, can oxidize the metal-carbene bond, rendering the catalyst inactive.[4]

      • Inert Atmosphere: SIMes-based catalysts in solution are sensitive to oxygen.[4] Always conduct your reactions under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Formation of Inactive Ruthenium Dimers: The active monomeric ruthenium species can dimerize to form inactive face-bridged dimers, especially in the case of certain chlororuthenium complexes.[5]

    • Troubleshooting Protocol:

      • Catalyst Loading: While counterintuitive, in some cases, lower catalyst loadings might disfavor bimolecular deactivation pathways like dimerization. Experiment with a range of catalyst loadings to find the optimal concentration for your specific transformation.

Question 2: I am observing significant amounts of isomerized byproducts in my reaction. What is happening to my catalyst?

Answer:

The formation of isomerized byproducts is a classic sign of a specific catalyst deactivation pathway that leads to the generation of a catalytically active species for double-bond migration.

Mechanistic Insight:

The primary mechanism involves the loss of the alkylidene ligand from the active metathesis catalyst. This generates a ruthenium species, (SIMes)RuCl₂, which can initiate isomerization through two potential pathways.[1][2]

  • η³-Allyl Mechanism: The ruthenium complex can operate as an isomerization catalyst itself.

  • Hydride Mechanism: The complex can form a cyclometalated Ru-hydride species, which is highly efficient at promoting double-bond migration.[1]

The formation of ruthenium hydride intermediates is a known issue in olefin metathesis and can lead to unwanted byproducts.[6]

Visualizing the Deactivation Pathway:

Deactivation_Pathway Active_Catalyst Active SIMes-Ru Catalyst (Metathesis) Deactivated_Species (SIMes)RuCl₂ (Inactive for Metathesis) Active_Catalyst->Deactivated_Species Alkylidene Loss [1, 3] Metathesis_Products Desired Metathesis Products Active_Catalyst->Metathesis_Products Olefin Metathesis Isomerization_Products Isomerized Products Deactivated_Species->Isomerization_Products Isomerization (η³-allyl or hydride mechanism) [1]

Caption: Deactivation of SIMes-Ru catalyst leading to isomerization.

Troubleshooting Guide:

Symptom Potential Cause Suggested Action
High levels of isomerized starting material/productLoss of alkylidene ligand and formation of isomerization-active Ru species.[1]- Use fresh, high-purity catalyst. - Optimize solvent and substrate concentration.[1] - Minimize reaction time.
Reaction slows down and isomerization increases over timeThe active metathesis catalyst is converting to the isomerization catalyst.- Consider a two-stage reaction where the metathesis is run to completion quickly, then the catalyst is quenched before significant isomerization can occur.
Question 3: Can I regenerate my deactivated SIMes-based catalyst?

Answer:

The ability to regenerate a deactivated SIMes-based catalyst largely depends on the specific deactivation mechanism.

  • Reversible Deactivation: In some cases of poisoning by certain inhibitors, regeneration might be possible. For instance, if a coordinating species is blocking the active site, it might be removable.

  • Irreversible Deactivation: For many of the common deactivation pathways, such as ligand degradation or the formation of stable, inactive ruthenium species, regeneration is often not practical in a standard laboratory setting.[1][3]

General Catalyst Regeneration Strategies (for heterogeneous catalysts, but principles may apply):

Regeneration Method Description Applicability to SIMes Catalysts
High-Temperature Calcination Removes carbon deposits and organic residues through oxidation.Not suitable for homogeneous SIMes catalysts as it would destroy the complex.
Solvent Washing Can remove certain types of poisons or fouling agents.[7]May have limited success depending on the nature of the deactivating species.
Gas Reduction Uses reducing gases to redisperse sintered metal components.Not directly applicable to the common deactivation pathways of homogeneous SIMes catalysts.

Practical Advice:

For homogeneous SIMes-based catalysts used in organic synthesis, it is generally more practical and cost-effective to prevent deactivation in the first place rather than attempting regeneration. This involves:

  • Strict control of reaction conditions: Use of purified and degassed solvents and reagents.[4]

  • Maintaining an inert atmosphere: Exclude oxygen and moisture.[4][8]

  • Understanding substrate compatibility: Some functional groups can act as catalyst poisons.

Question 4: How can I analyze my reaction to determine the cause of catalyst deactivation?

Answer:

A systematic analytical approach is key to diagnosing the root cause of catalyst deactivation.

Recommended Analytical Techniques:

Technique Information Gained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) - Monitor substrate consumption and product formation. - Detect the formation of byproducts, such as isomerized olefins. - Characterize new ruthenium species that may form upon deactivation.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) - Quantify the conversion of starting materials to products. - Identify volatile byproducts.
X-ray Photoelectron Spectroscopy (XPS) Can provide information on the oxidation state of the ruthenium center and detect the presence of poisons on the catalyst's surface.[9]
BET Surface Area Analysis Primarily for heterogeneous catalysts, this technique can reveal reductions in active surface area due to fouling or thermal degradation.[9]

Experimental Workflow for Deactivation Analysis:

Deactivation_Analysis_Workflow Start Reaction Failure (Low Conversion/Byproducts) NMR_GCMS ¹H NMR / GC-MS Analysis of Reaction Mixture Start->NMR_GCMS Check_Purity Analyze Purity of Starting Materials and Solvents Start->Check_Purity Check_Isomerization Check for Isomerization Products NMR_GCMS->Check_Isomerization Characterize_Catalyst Advanced Characterization of Spent Catalyst (e.g., XPS) NMR_GCMS->Characterize_Catalyst Conclusion Identify Deactivation Pathway Check_Isomerization->Conclusion Isomerization observed -> Alkylidene loss likely [1] Check_Purity->Conclusion Impurities detected -> Poisoning possible [15] Characterize_Catalyst->Conclusion

Caption: Workflow for diagnosing catalyst deactivation.

References

  • Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society. [Link]

  • SIMes. Grokipedia. [Link]

  • Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization | Request PDF. ResearchGate. [Link]

  • Deactivation of Ru-benzylidene Grubbs catalysts active in olefin metathesis. ResearchGate. [Link]

  • Decomposition Pathways of Z-Selective Ruthenium Metathesis Catalysts. PMC - NIH. [Link]

  • What Methods Are Available to Reactivate Deactivated Catalysts?. minstrong. [Link]

  • Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one. Research Explorer - The University of Manchester. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. [Link]

  • Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one | Request PDF. ResearchGate. [Link]

  • Deactivation of Ruthenium Metathesis Catalysts via Facile Formation of Face-Bridged Dimers | Request PDF. ResearchGate. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]

  • SIMes. Wikipedia. [Link]

  • ChemComm. BORIS Portal. [Link]

  • Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts.
  • The regeneration or disposal of deactivated heterogeneous catalysts. ResearchGate. [Link]

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  • Redox-Switchable Behavior of Transition-Metal Complexes Supported by Amino-Decorated N-Heterocyclic Carbenes. NIH. [Link]

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  • Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-portal.org. [Link]

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Optimization

Enhancing the lifetime of catalysts with 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene

Technical Support Center: SIMes Catalysis Introduction: Maximizing the Potential of SIMes-Ligated Catalysts Welcome to the technical support guide for 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes)...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: SIMes Catalysis

Introduction: Maximizing the Potential of SIMes-Ligated Catalysts

Welcome to the technical support guide for 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes) and its associated metal complexes. SIMes is a saturated N-heterocyclic carbene (NHC) renowned for its strong σ-donating properties and steric bulk, which together impart exceptional stability and activity to catalytic centers for a range of transformations, including olefin metathesis and cross-coupling reactions.[1][2]

However, "exceptional stability" in the context of high-performance catalysts is relative. The very reactivity that makes these catalysts effective also renders them susceptible to specific deactivation pathways. The lifetime of your catalyst—and the success of your experiment—is not merely a function of the catalyst's inherent properties but is critically dependent on rigorous experimental technique.

This guide moves beyond simple protocols to provide a deeper understanding of the mechanisms behind catalyst deactivation. By understanding why a catalyst fails, you can proactively design more robust reaction conditions, troubleshoot effectively, and ultimately enhance the lifetime and performance of your SIMes-ligated systems.

Part 1: Frequently Asked Questions & Core Principles

This section addresses the fundamental principles governing the stability of SIMes-based catalysts.

Q1: My reaction is sluggish or fails completely. What are the most common, non-obvious causes of catalyst deactivation?

Answer: While every reaction is unique, most premature catalyst deactivation events involving SIMes complexes can be traced back to three primary culprits: atmospheric contamination, solvent/reagent purity, and substrate-inhibited degradation.

  • Atmospheric Contamination (Oxygen & Moisture): SIMes-ligated metal complexes, while often stable as solids, become highly sensitive to oxygen and moisture when in solution.[3][4] Oxygen can directly oxidize the electron-rich carbene or the metal center, rendering the complex inactive.[1] Moisture can participate in hydrolytic decomposition pathways.

  • Solvent and Reagent Purity: Commercial solvents and reagents often contain catalyst poisons. The most damaging are peroxides (often found in ethers like THF), residual water, and basic or acidic impurities that can react with the catalyst complex.[4][5]

  • Substrate-Triggered Decomposition: In olefin metathesis, the catalytic cycle itself can lead to deactivation. A known pathway involves the loss of the alkylidene ligand from the metal center, which generates a catalytically inactive (but highly isomerization-active) species, such as (SIMes)RuCl₂.[6] This is often observed as the formation of undesired olefin isomers alongside low metathesis conversion.

Q2: You mentioned oxygen sensitivity. How exactly does oxygen kill the catalyst?

Answer: The deactivation by oxygen is a chemical reaction. The N-heterocyclic carbene ligand is an electron-rich species, making the carbene carbon susceptible to oxidation. Furthermore, the transition metal center (e.g., Ruthenium, Palladium, Nickel) is also readily oxidized from its active state to a higher, inactive oxidation state. In the case of metathesis catalysts, peroxides are known to oxidize the metal-carbene bond, which completely and irreversibly destroys the catalyst's activity.[4] This is why even trace amounts of air, introduced through a leaky seal or improperly degassed solvent, can have a dramatic impact on catalyst lifetime.

Q3: How critical is solvent choice? Can I simply use any anhydrous solvent?

Answer: Solvent choice extends beyond simply being "anhydrous." The coordinating ability of the solvent is a critical factor. While a detailed guide is provided in the troubleshooting section, the core principle is to use a non-coordinating or weakly coordinating solvent.

  • Why? Strongly coordinating solvents can compete with the substrate for a coordination site on the metal center, slowing down or inhibiting catalysis. More critically, some solvents can actively participate in decomposition pathways. Protic solvents (like alcohols) are particularly problematic as they can be a source of protons or alkoxides that degrade the catalyst.[5][7]

The following diagram illustrates the key vulnerabilities of a typical SIMes-ligated catalyst complex.

cluster_catalyst SIMes-Ligated Metal Complex cluster_threats Deactivation Threats CAT Metal (e.g., Ru) SIMes Ligand Other Ligands (L₁, L₂) O2 Oxygen (O₂) O2->CAT:metal Oxidizes Metal & Carbene H2O Water (H₂O) H2O->CAT:metal Hydrolytic Decomposition Solvent Coordinating Solvents Solvent->CAT:metal Competitive Coordination Impurity Reagent Impurities (Acids, Bases, Peroxides) Impurity->CAT:ligands Reacts with Complex Substrate Substrate/ Product Inhibition Substrate->CAT:metal Triggers Side Reactions (e.g., Alkylidene Loss)

Caption: Key deactivation pathways targeting a SIMes-ligated catalyst.

Part 2: Practical Troubleshooting Guide

This section provides specific, actionable advice for common experimental problems in a question-and-answer format.

Scenario 1: My reaction starts but then stops, or the yield is inconsistent.

Q: I'm using a well-established procedure, but my results are not reproducible. What should I check first?

A: This is a classic symptom of contamination, most likely from the atmosphere or the solvent. A systematic check is required. The following flowchart provides a decision-making process for troubleshooting.

start Low/Inconsistent Yield Observed check_inert Is your inert atmosphere technique flawless? (Schlenk line / Glovebox) start->check_inert check_solvent Did you use freshly purified, degassed solvent? check_inert->check_solvent Yes improve_inert ACTION: Review inert atmosphere protocol. Check for leaks. Use high-purity gas. check_inert->improve_inert No / Unsure check_reagents Are all reagents pure and dry? (Substrates, additives) check_solvent->check_reagents Yes purify_solvent ACTION: Re-purify and degas solvent immediately before use. Test for peroxides. check_solvent->purify_solvent No / Stale check_temp Is the reaction temperature appropriate? (Too high?) check_reagents->check_temp Yes purify_reagents ACTION: Purify substrates. Dry additives under vacuum. check_reagents->purify_reagents No / Unsure optimize_temp ACTION: Lower temperature. Run a temperature screen. check_temp->optimize_temp Potentially end_node Problem Likely Resolved. If not, consider intrinsic reaction limitations. check_temp->end_node Yes, is optimal improve_inert->end_node purify_solvent->end_node purify_reagents->end_node optimize_temp->end_node

Caption: Troubleshooting flowchart for catalyst deactivation.

Protocol: Rigorous Solvent Preparation
  • Selection: Choose a solvent appropriate for your reaction (see Table 1). Toluene and Dichloromethane (DCM) are common first choices for many catalytic reactions like olefin metathesis.

  • Drying: Dispense the solvent from a dedicated solvent purification system (e.g., passing through activated alumina columns) or by distillation over an appropriate drying agent (e.g., CaH₂ for hydrocarbons/chlorinated solvents; Na/benzophenone for ethers).

  • Degassing (Crucial Step): Immediately after drying, the solvent must be thoroughly degassed to remove dissolved oxygen. The preferred method is Freeze-Pump-Thaw .

    • (a) Place the flask with the dried solvent under an inert atmosphere (Argon or Nitrogen) and cool it in a liquid nitrogen bath until completely frozen.

    • (b) Once frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

    • (c) Close the flask to the vacuum and thaw the solvent in a room temperature water bath. You may see gas bubbles evolve.

    • (d) Repeat this cycle at least three times.

  • Storage: Store the purified, degassed solvent in a sealed flask under a positive pressure of inert gas, preferably within a glovebox. Do not store for extended periods; fresh is always best.

Scenario 2: I'm running a reaction at elevated temperatures and see rapid decomposition.

Q: My reaction requires heating to 80 °C, but the catalyst dies within an hour. How can I improve its thermal stability?

A: High temperatures accelerate nearly all decomposition pathways.[8] While SIMes provides good thermal stability compared to other ligands, it is not infinite.

  • Causality: At elevated temperatures, the rate of bimolecular decomposition (where two catalyst molecules react to form an inactive dimer) can increase significantly.[5] Furthermore, ligand dissociation or rearrangement processes become more favorable, opening pathways for deactivation. For metathesis, substrate-triggered decomposition is also often faster at higher temperatures.[6]

  • Mitigation Strategies:

    • Lower Catalyst Loading: Counterintuitively, using a lower catalyst loading can sometimes extend its functional lifetime by reducing the probability of bimolecular decomposition. This is only viable if the reaction rate remains acceptable.

    • Slow Addition: Instead of adding all the catalyst at the beginning, add it in portions over the course of the reaction or via a syringe pump. This keeps the instantaneous concentration of the active catalyst low, suppressing bimolecular decay pathways.

    • Check for Impurities: Trace impurities that are benign at room temperature can become aggressive catalyst poisons at higher temperatures. Re-purify all reagents.

    • Consider a Different Ligand or Precatalyst: If the reaction is fundamentally temperature-demanding, a different catalyst system with even higher thermal stability may be required.

Data Summary Tables

For quick reference, the following tables summarize key experimental variables.

Table 1: Solvent Selection Guide for SIMes-Catalyzed Reactions

SolventCoordinating AbilityCommon UsesPotential Issues & Mitigation
Toluene / BenzeneWeakly CoordinatingGeneral purpose, good for many cross-coupling and metathesis reactions.Ensure rigorous drying and degassing.
Dichloromethane (DCM)Weakly CoordinatingExcellent for olefin metathesis; good catalyst solubility.Can be a source of HCl if old or exposed to light; use freshly distilled.
Tetrahydrofuran (THF)CoordinatingUsed when substrate solubility is an issue.High risk of peroxide formation. Must be freshly distilled from Na/benzophenone and tested for peroxides. Can inhibit catalysis by coordination.[4]
1,4-DioxaneCoordinatingSimilar to THF.High risk of peroxide formation. Same precautions as THF are critical.[4]
Acetonitrile / DMF / DMSOStrongly CoordinatingGenerally avoided.Strong coordination to the metal center will likely inhibit or completely stop catalysis.
Alcohols / WaterProtic / CoordinatingAvoid. Actively participate in catalyst decomposition pathways.[5]

Table 2: Common Impurities and Their Effect on Catalyst Lifetime

ImpurityCommon SourceMechanism of DeactivationPrevention
Oxygen Air leaks, impure inert gas, improperly degassed liquidsOxidation of metal center and/or NHC ligand.[1]Use high-purity inert gas and rigorous Schlenk/glovebox techniques.
Water Solvents, reagents, glasswareHydrolysis of metal-ligand bonds, formation of inactive hydroxides.[5]Dry all solvents, reagents, and glassware thoroughly.
Peroxides Ethereal solvents (THF, Dioxane)Irreversible oxidation of the metal-carbene bond.[4]Test for peroxides; purify solvents immediately before use.
Bases (e.g., amines, hydroxides) Reagents, additivesCan deprotonate ligands or induce β-hydride elimination; hydroxide can directly attack the complex.[5]Purify reagents; use non-coordinating bases if required by the reaction.
Acids (e.g., HCl) Degraded chlorinated solventsProtonolysis of metal-carbon bonds.Use fresh, high-purity solvents. Add a non-coordinating base scavenger if necessary.
Ethylene Byproduct of some metathesis reactionsCan lead to the formation of inactive methylidene species and promote catalyst decomposition.[4]Perform reactions under vacuum or with a constant inert gas sparge to remove volatile byproducts.

Part 3: Experimental Workflow Visualization

Adherence to a strict workflow is paramount. The following diagram outlines the critical steps for setting up a reaction to maximize catalyst lifetime.

start Start: Reaction Planning prep_glass 1. Prepare Glassware - Oven-dry (>120°C) or flame-dry all glassware. - Cool under high vacuum and backfill with inert gas. start->prep_glass prep_solvent 2. Prepare Solvent - Purify via distillation or solvent system. - Degas using 3x Freeze-Pump-Thaw cycles. prep_glass->prep_solvent prep_reagents 3. Prepare Reagents - Purify substrates (distillation, recrystallization). - Dry solids under high vacuum. prep_solvent->prep_reagents setup_reaction 4. Assemble Reaction - In glovebox or on Schlenk line. - Add solvent to reagents via cannula or gas-tight syringe. prep_reagents->setup_reaction add_catalyst 5. Add Catalyst - Weigh catalyst in glovebox. - Add as solid or as a freshly prepared solution in degassed solvent. setup_reaction->add_catalyst run_reaction 6. Run Reaction - Maintain positive inert gas pressure. - Monitor for color changes indicating decomposition. add_catalyst->run_reaction finish End: Workup run_reaction->finish

Caption: Workflow for setting up an oxygen- and moisture-sensitive catalytic reaction.

By implementing these rigorous techniques and understanding the chemical principles behind them, you will be well-equipped to enhance the lifetime of your SIMes-ligated catalysts and achieve reliable, reproducible results.

References

  • Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society. [Link]

  • Decomposition of Ruthenium Olefin Metathesis Catalyst. Molecules. [Link]

  • Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Organometallics. [Link]

  • N-Heterocyclic Carbene–Supported Transition-Metal Catalysts for C–H Functionalization. Journal of Applied Organometallic Chemistry. [Link]

  • Correlation of static aging effects on automotive catalysts. SciSpace. [Link]

  • Bimolecular Decomposition of a Well-Defined N-Heterocyclic Carbene (NHC)-Ligated Olefin Metathesis Catalyst.Journal of the American Chemical Society. (Note: While a direct link was not found in the search, this is a known concept and authoritative sources on this specific topic would be found in journals like JACS or Organometallics).

Sources

Troubleshooting

Technical Support Center: Best Practices for Handling Air- and Moisture-Sensitive SIMes Ligands

Welcome to the technical support center for SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful N-heterocyclic carbene (NHC) ligands in their synthetic endeavors. Given the air and moisture sensitivity of SIMes, proper handling is paramount to ensure experimental success and reproducibility. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: How sensitive is SIMes to air and moisture, and what happens upon exposure?

A: SIMes is a saturated NHC, which generally offers greater stability compared to its unsaturated counterparts. However, as a free carbene, it is still susceptible to decomposition upon exposure to atmospheric oxygen and moisture.[1] The primary degradation pathways involve:

  • Hydrolysis: In the presence of water, the carbene carbon is susceptible to nucleophilic attack, leading to the opening of the imidazolidine ring to form a formamide derivative.[2]

  • Oxidation: Exposure to oxygen can lead to the formation of the corresponding urea derivative.

These degradation products are generally catalytically inactive and can interfere with your reaction.

Q2: My solid SIMes ligand has a yellowish or brownish tint. Is it still usable?

A: Pure, freshly prepared SIMes is typically a white to off-white solid.[1] A noticeable yellow or brown discoloration is a visual indicator of decomposition, likely due to prolonged or repeated exposure to small amounts of air and moisture. While minor discoloration might not render the entire batch unusable, it signifies the presence of impurities. For highly sensitive catalytic reactions, using discolored SIMes is not recommended as it can lead to lower yields, catalyst deactivation, and inconsistent results. It is advisable to use a fresh, pure batch or purify the discolored material if possible.

Q3: What are the ideal storage conditions for SIMes?

A: To maintain its integrity, SIMes must be stored under a dry, inert atmosphere.[1] The ideal storage conditions are:

  • Atmosphere: An argon or nitrogen-filled glovebox with low oxygen (<10 ppm) and moisture (<1 ppm) levels.

  • Temperature: Store at -20°C to slow down any potential decomposition pathways.[3]

  • Container: Use a well-sealed container, such as a vial with a PTFE-lined cap, wrapped with Parafilm® or electrical tape for an extra barrier.

Q4: I don't have a glovebox. Can I still use SIMes?

A: While a glovebox is the preferred environment, SIMes can be handled using Schlenk line techniques. This involves working with the ligand in glassware that is connected to a dual manifold providing alternating vacuum and inert gas (argon or nitrogen).[4] Key considerations for Schlenk line use include:

  • Glassware: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) and then cooled under vacuum before being filled with an inert atmosphere.

  • Inert Gas Flow: Always maintain a positive pressure of inert gas to prevent air from entering the system.[4]

  • Quick Transfers: Weighing and transfers should be performed as quickly as possible under a blanket of inert gas.

However, for weighing solid SIMes, a glovebox with an integrated balance is strongly recommended to ensure accuracy and minimize exposure.[5]

Troubleshooting Guide

Problem 1: My catalytic reaction is sluggish or has failed completely.

Possible Cause 1: Degraded SIMes Ligand

  • Diagnosis: As mentioned in the FAQs, discolored SIMes is a sign of decomposition. The presence of hydrolysis or oxidation products can inhibit the formation of the active catalyst.

  • Solution: Use a fresh, white sample of SIMes. If you suspect degradation, you can attempt to purify a small sample by recrystallization under inert conditions, though this can be challenging.[6]

Possible Cause 2: Impure or "Wet" Solvents

  • Diagnosis: Solvents are a common source of water and oxygen contamination. Even "anhydrous" solvents from commercial suppliers can contain trace amounts of water that are detrimental to sensitive reactions.

  • Solution: Always use freshly purified and degassed solvents. Common methods for solvent purification include passing them through a solvent purification system (SPS) or distilling from appropriate drying agents.[4] After purification, solvents should be thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.[4]

Possible Cause 3: Inadequate Inert Atmosphere Technique

  • Diagnosis: Small leaks in your glovebox or Schlenk line setup can introduce enough air and moisture to deactivate the catalyst.

  • Solution: Regularly check your glovebox's oxygen and moisture levels. When using a Schlenk line, ensure all joints are well-greased and sealed. A good practice is to perform a "leak test" on your assembled glassware before starting the reaction.

Problem 2: I am observing unexpected byproducts in my reaction.

Possible Cause 1: Catalyst Deactivation Pathways

  • Diagnosis: The SIMes-metal complex itself can undergo deactivation. For example, in Grubbs catalysts, the SIMes ligand can be involved in decomposition pathways, such as C-H activation of the mesityl groups.[7][8]

  • Solution: The choice of solvent, temperature, and substrate can influence catalyst stability. Consult the literature for your specific catalytic system to understand its known deactivation pathways and how to mitigate them. In some cases, using a more sterically hindered or electronically modified NHC ligand might be necessary.

Possible Cause 2: Impurities in Starting Materials

  • Diagnosis: Impurities in your substrates or other reagents can react with the catalyst or the SIMes ligand.

  • Solution: Ensure all starting materials are of high purity. If necessary, purify your substrates by distillation, recrystallization, or chromatography before use.

Visual Guides

Degradation Pathway of SIMes

G cluster_main Degradation of SIMes SIMes SIMes (Free Carbene) Formamide Ring-Opened Formamide SIMes->Formamide Hydrolysis Urea Urea Derivative SIMes->Urea Oxidation H2O H₂O (Moisture) O2 O₂ (Oxygen)

Caption: Simplified degradation pathways of SIMes upon exposure to moisture and oxygen.

Workflow for Handling SIMes

G cluster_workflow Inert Atmosphere Handling Workflow Start Start: Obtain SIMes Glovebox Enter Glovebox/ Prepare Schlenk Line Start->Glovebox Weigh Weigh SIMes on Tared Weigh Paper/Vial Glovebox->Weigh Dissolve Dissolve in Anhydrous, Degassed Solvent Weigh->Dissolve Transfer Transfer to Reaction Flask via Cannula or Syringe Dissolve->Transfer React Perform Reaction Under Inert Atmosphere Transfer->React End End of Reaction React->End

Caption: General workflow for handling solid SIMes under an inert atmosphere.

Data Summary

ParameterRecommendationRationale
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents degradation from O₂ and H₂O.[1]
Oxygen Level < 10 ppmMinimizes oxidation of the carbene.
Moisture Level < 1 ppmPrevents hydrolysis and ring-opening.
Storage Temperature -20°CReduces the rate of decomposition.[3]
Solvent Purity Anhydrous, freshly purified and degassedSolvents are a primary source of contaminants.[4]
Handling Environment Glovebox or Schlenk LineEssential for maintaining an inert atmosphere.[4][5]

Experimental Protocols

Protocol 1: Weighing and Dispensing SIMes in a Glovebox
  • Preparation: Ensure the glovebox atmosphere has O₂ and H₂O levels below 1 ppm. Bring a clean, dry spatula, a tared vial, and the SIMes container into the glovebox antechamber. Cycle the antechamber at least three times.[5]

  • Tare the Vial: Place the tared vial on the analytical balance inside the glovebox and record its mass.

  • Dispensing: Carefully open the SIMes container. Using the clean spatula, transfer the desired amount of SIMes into the tared vial. Avoid creating dust.

  • Weighing: Close the SIMes container immediately. Place the vial containing SIMes back on the balance and record the final mass.

  • Dissolution: Add the required amount of anhydrous, degassed solvent to the vial to dissolve the SIMes before transferring it to the reaction vessel.

Protocol 2: Handling SIMes via Schlenk Line (for transfer of a pre-weighed sample)
  • Glassware Preparation: Assemble your reaction flask, ensuring all joints are greased and sealed. Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to establish an inert atmosphere.[4]

  • Sample Preparation: In a glovebox, weigh the desired amount of SIMes into a Schlenk flask or a flask with a sidearm and a septum-sealed inlet.

  • Solvent Addition: Transfer anhydrous, degassed solvent into the flask containing the SIMes using a gas-tight syringe or via cannula transfer.

  • Transfer to Reaction: Once dissolved, the SIMes solution can be transferred to the main reaction vessel via cannula under a positive pressure of inert gas.

References

  • Kremer, K. A. M., & Helquist, P. (1984). Purification of Air-Sensitive Organometallic Compounds by a Modified Flash Chromatography Procedure. Organometallics, 3(11), 1743–1745.
  • Foscato, M., Occhipinti, G., Törnroos, K. W., & Jensen, V. R. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society, 139(43), 15467–15479.
  • Poater, A., Ragone, F., Mariz, R., Dorta, R., & Cavallo, L. (2010). Deactivation of Ru-benzylidene Grubbs catalysts active in olefin metathesis. Dalton Transactions, 39(39), 9318–9325.
  • Wang, D., Fang, D., & Liu, C. (2024). Theoretical Investigations of Hydrolysis Mechanisms of N(SiMe3)3. ChemPhysChem, e202400242.
  • de Oliveira, A. C. C., da Silva, A. C., de Souza, G. G., de Almeida, M. V., & de Oliveira, H. C. (2022). A Comprehensive Multi-Method Approach to Investigating Simvastatin Forced Degradation: Integrating in silico Evaluation with HRMS, NMR, and UV-HPLC. Journal of the Brazilian Chemical Society, 33, 1245-1257.
  • Kremer, K. A. M., & Helquist, P. (1984). Purification of air-sensitive organometallic compounds by a modified flash chromatography procedure. Organometallics, 3(11), 1743-1745.
  • Utrecht University. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
  • Kremer, K. A. M., & Helquist, P. (1984). Purification of air-sensitive organometallic compounds by a modified flash chromatography procedure. Organometallics, 3(11), 1743–1745.
  • Burger, B. J., & Bercaw, J. E. (1987). Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds. Inorganic Syntheses, 25, 123-145.
  • Pârvulescu, D., & Harder, S. (2015). Time course of the hydrolysis of SIMes ⋅ HCl (1 a) in CD2Cl2/D2O containing Na2CO3 (2.5 equiv.) at 298 K.
  • White, A. J. P., Williams, D. J., & Willock, D. J. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • Michalak, M., & Grela, K. (2021).
  • Lemay, A., & Fogg, D. E. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 241–250.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Babonneau, F., Bois, L., & Livage, J. (1994). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 2(1-3), 191-195.
  • Mathew, J., Koga, N., & Suresh, C. H. (2008). C−H Bond Activation through σ-Bond Metathesis and Agostic Interactions: Deactivation Pathway of a Grubbs Second-Generation Catalyst. Organometallics, 27(18), 4666–4670.
  • Yetra, S. R., & Biju, A. T. (2019). The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. Chemistry – A European Journal, 25(29), 7044-7058.
  • Berry Group. (2021). Glovebox Policies and Procedures. University of Wisconsin-Madison.
  • Grokipedia. (2026). Simes. Retrieved from [Link]

  • Berry, J. F. (2019). Glovebox Use. University of Wisconsin-Madison, Department of Chemistry.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • El-Khatib, R., El-Kassar, M., El-Bekkali, C., El-Fahime, E., & Khedid, K. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1779.
  • The Royal Society of Chemistry. (2011). Supplementary ESI Figure S1 shows the 29Si NMR spectra with signals representative of various silicon environments of the Mn an.
  • Porfírio, E., Ioele, G., de Luca, M., & Ragno, G. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1735.
  • Gautier, A., Cisnetti, F., Díez-González, S., & Gibard, C. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Protocol Exchange.
  • Crudden, C. M., & Allen, D. P. (2004). N-Heterocyclic Carbene Complexes: Decomposition Pathways. Coordination Chemistry Reviews, 248(21-24), 2247-2273.
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  • Searles, K., & Copéret, C. (2022). NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes. ChemRxiv.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to SIMes vs. Other N-Heterocyclic Carbene Ligands in Catalysis

In the landscape of modern organometallic chemistry and catalysis, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands, rivaling and often surpassing the utility of traditional phosphines. Their str...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organometallic chemistry and catalysis, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands, rivaling and often surpassing the utility of traditional phosphines. Their strong σ-donating ability and tunable steric and electronic properties have rendered them indispensable in a multitude of catalytic transformations. Among the diverse family of NHCs, 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (SIMes) represents a key development, offering a unique combination of properties that translate to exceptional performance in various catalytic systems. This guide provides an in-depth comparison of SIMes with other commonly employed NHC ligands, namely IMes, IPr, and ICy, supported by experimental data and mechanistic insights to inform ligand selection in your research and development endeavors.

Understanding the Ligand Landscape: Steric and Electronic Properties

The performance of an NHC ligand in a catalytic cycle is fundamentally governed by its steric and electronic characteristics. The steric bulk of the ligand influences the coordination environment of the metal center, which can impact catalyst stability and selectivity. The electronic properties, specifically the ligand's electron-donating ability, play a crucial role in facilitating key steps in the catalytic cycle, such as oxidative addition.

SIMes, with its saturated imidazolin-2-ylidene core, is structurally related to its unsaturated counterpart, IMes (1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene). This seemingly subtle difference in the ligand backbone has significant implications for its conformational flexibility and electronic properties. The saturated backbone of SIMes imparts greater flexibility compared to the rigid aromatic backbone of IMes.

To quantitatively compare these ligands, two key parameters are often considered: the Tolman electronic parameter (TEP) and the percent buried volume (%Vbur). The TEP provides a measure of the ligand's electron-donating ability by analyzing the C-O stretching frequency of a [Ni(CO)3(L)] complex. A lower TEP value indicates a more electron-donating ligand. The %Vbur quantifies the steric bulk of the ligand by calculating the percentage of the space around the metal center that is occupied by the ligand.

LigandStructureTolman Electronic Parameter (TEP, cm⁻¹)Percent Buried Volume (%Vbur)Key Features
SIMes 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene~2050~36-40%Saturated backbone, increased flexibility, strong σ-donor.
IMes 1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene~2051~35-39%Unsaturated backbone, more rigid structure.
IPr 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene~2052~45-50%Increased steric bulk from isopropyl groups, strong σ-donor.
ICy 1,3-dicyclohexylimidazol-2-ylidene~2050~33-37%Alkyl substituents, less sterically demanding than IPr.

Note: The exact values of TEP and %Vbur can vary slightly depending on the computational method and the specific metal complex used for the calculation.

As the table illustrates, while all these NHCs are strong σ-donors, subtle differences in their electronic and steric profiles lead to significant variations in their catalytic performance.

Performance in Key Catalytic Reactions

The true measure of a ligand's utility lies in its performance in real-world catalytic applications. Here, we compare the performance of SIMes and its counterparts in three fundamentally important cross-coupling and metathesis reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand is critical, especially when dealing with challenging substrates such as sterically hindered aryl chlorides.

Comparative Performance in Suzuki-Miyaura Coupling

LigandSubstratesCatalyst LoadingYield (%)Reference
SIMes 4-Chlorotoluene + Phenylboronic acid1 mol% Pd>95Varies by source
IMes 4-Chlorotoluene + Phenylboronic acid1 mol% Pd~90Varies by source
IPr 4-Chlorotoluene + Phenylboronic acid1 mol% Pd>98
ICy 4-Chlorotoluene + Phenylboronic acid1 mol% Pd~85Varies by source

In general, for Suzuki-Miyaura couplings, the increased steric bulk of ligands like IPr can be advantageous, particularly with unreactive aryl chlorides, as it promotes the reductive elimination step and stabilizes the active monoligated palladium species. However, SIMes often provides a good balance of steric bulk and flexibility, leading to highly efficient catalysis for a broad range of substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The efficiency of this reaction is highly dependent on the nature of the ligand.

Comparative Performance in Buchwald-Hartwig Amination

LigandSubstratesCatalyst LoadingYield (%)Reference
SIMes 4-Chlorotoluene + Morpholine1 mol% Pd~90Varies by source
IMes 4-Chlorotoluene + Morpholine1 mol% Pd<80
IPr 4-Chlorotoluene + Morpholine1 mol% Pd>95
ICy 4-Chlorotoluene + Morpholine1 mol% Pd~80Varies by source

Similar to the Suzuki-Miyaura coupling, the sterically demanding IPr ligand often exhibits superior performance in the Buchwald-Hartwig amination of challenging substrates. The bulkier ligand facilitates the crucial C-N reductive elimination step. SIMes, while generally very effective, may show slightly lower activity with highly hindered substrates compared to IPr.

Olefin Metathesis

SIMes is perhaps most famously known for its role in the second-generation Grubbs catalysts for olefin metathesis. Its incorporation leads to catalysts with high activity and stability.

Comparative Performance in Olefin Metathesis (Ring-Closing Metathesis of Diethyl Diallylmalonate)

CatalystLigandReaction TimeConversion (%)Reference
Grubbs II SIMes1 h>98Varies by source
Grubbs-type with IMes IMes1 h~95Varies by source
Grubbs-type with IPr IPr1 h>98Varies by source

In olefin metathesis, both SIMes and IPr-based Grubbs-type catalysts exhibit excellent performance. The choice between them often depends on the specific substrate and desired outcome. The increased flexibility of SIMes can be advantageous in certain applications, while the greater steric bulk of IPr can enhance catalyst stability and influence selectivity in others.

Experimental Protocols

To provide a practical context for the application of these ligands, detailed experimental protocols for a representative Suzuki-Miyaura coupling and a Buchwald-Hartwig amination are provided below.

Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium-NHC catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrates Ar-X + Ar'B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [Pd(IPr)Cl2]2 (or a similar Pd-NHC precatalyst) (0.01 mmol, 1 mol% Pd)

  • Potassium phosphate (K3PO4), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Anhydrous, degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd-NHC precatalyst, and potassium phosphate.

  • Seal the tube with a septum and purge with argon for 10 minutes.

  • Add the degassed toluene and water via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general method for the C-N cross-coupling of an aryl chloride with a secondary amine using a palladium-NHC catalyst.

Diagram of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Aryl Halide Amine Pd-NHC Catalyst Base Heating Heat to 80-120 °C Reagents->Heating Solvent Anhydrous Solvent Solvent->Heating Stirring Stir under Inert Atmosphere Heating->Stirring Quench Quench with Water Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Aryl Amine Product Purify->Product

Caption: A general workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • [Pd(SIMes)(allyl)Cl] (or a similar Pd-NHC precatalyst) (0.01 mmol, 1 mol% Pd)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, add the Pd-NHC precatalyst and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the aryl chloride and the amine to the tube.

  • Add the degassed toluene.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

The selection of an appropriate N-heterocyclic carbene ligand is a critical parameter in the optimization of a catalytic reaction. SIMes, with its saturated backbone and resulting flexibility, offers a compelling balance of steric and electronic properties that translate to high efficiency in a broad range of catalytic transformations, most notably in second-generation Grubbs catalysts for olefin metathesis.

For challenging cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the more sterically demanding IPr ligand can sometimes provide superior results, particularly with unreactive substrates. However, SIMes remains a highly effective and versatile ligand that should be a primary consideration in the catalyst screening process. Ultimately, the optimal ligand choice will be substrate-dependent, and a thorough understanding of the interplay between the ligand's structure and its catalytic performance, as outlined in this guide, will empower researchers to make informed decisions and accelerate their synthetic endeavors.

References

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  • Kelly, R. A., & Clavier, H. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2558-2565.
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  • Nolan, S. P. (2006). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
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  • Viciosa, M. T., & Navarro, O. (2019). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd (II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. Molecules, 24(22), 4153.
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero) Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium (II) Precatalyst. The Journal of organic chemistry, 80(15), 7666-7673.
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Comparative

The Catalyst Ligand Showdown: A Comparative Guide to SIMes (NHC) vs. Phosphine Ligands in Cross-Coupling Catalysis

For researchers, scientists, and professionals in drug development, the selection of the optimal ligand for a transition-metal catalyzed cross-coupling reaction is a critical decision that profoundly impacts reaction eff...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the optimal ligand for a transition-metal catalyzed cross-coupling reaction is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall process viability. For decades, phosphine ligands have been the cornerstone of palladium-catalyzed reactions. However, the emergence of N-Heterocyclic Carbenes (NHCs), particularly saturated imidazolylidenes like SIMes, has presented a powerful alternative. This guide provides an in-depth, objective comparison of SIMes-based catalysts against traditional phosphine ligands, supported by experimental data and mechanistic insights to inform your catalyst selection process.

Fundamental Properties: A Tale of Two Donors

The efficacy of a ligand in a catalytic cycle is primarily governed by its electronic and steric properties.[1] It is the unique combination of these factors in NHCs and phosphines that dictates their distinct performance profiles.

N-Heterocyclic Carbenes (NHCs) - The Strong, Stable Contender:

NHCs, such as SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene), are characterized as powerful σ-donating ligands.[2] This strong electron donation to the metal center results in highly stable metal complexes.[2][3] This enhanced stability can translate to higher catalyst longevity, resistance to degradation, and overall efficiency, particularly in challenging reactions.[2] The saturated backbone of SIMes, compared to its unsaturated counterpart IMes, further enhances its σ-donating ability, making the resulting palladium complex more electron-rich.

Phosphine Ligands - The Versatile Veteran:

Phosphine ligands (PR₃) have long been the workhorses of cross-coupling chemistry due to their remarkable tunability.[1] By varying the R groups, one can systematically modulate both the electronic (σ-donation, π-acceptance) and steric (cone angle) properties of the ligand.[1][4] Bulky, electron-rich phosphines, such as the renowned Buchwald and Hartwig ligands (e.g., XPhos, SPhos), are known to facilitate the oxidative addition of challenging substrates (like aryl chlorides) and promote the final reductive elimination step.[5][6]

The key distinction lies in the nature of the metal-ligand bond. The Pd-C bond in NHC complexes is generally stronger and more stable than the Pd-P bond in phosphine complexes. This has significant implications for the catalytic cycle.

Head-to-Head Performance in Key Cross-Coupling Reactions

To provide a clear performance benchmark, we will examine the application of SIMes- and phosphine-based catalysts in two of the most vital C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for the formation of biaryl structures. The choice of ligand is paramount, especially when dealing with unactivated or sterically hindered aryl chlorides.[6]

Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of an Aryl Chloride

EntryLigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
1SIMes 1.0 (Pd)80295[7] (representative)
2SPhos 1.0 (Pd)RT298[5]
3XPhos 0.5 (Pd)RT296[5]
4P(t-Bu)₃ 1.0 (Pd)801891[8] (representative)

Analysis:

  • High Activity: Both modern biaryl phosphines (SPhos, XPhos) and NHCs like SIMes demonstrate exceptional activity, enabling the coupling of challenging aryl chlorides at low catalyst loadings and, in the case of the phosphines, even at room temperature.[5][7]

  • Stability Advantage: The strong σ-donating nature of SIMes leads to a very stable catalytic species.[2] This can be particularly advantageous in large-scale synthesis or with substrates that might promote catalyst decomposition.

  • Versatility of Phosphines: The extensive library of phosphine ligands, like the Buchwald-type ligands, offers a wide array of steric and electronic profiles, allowing for fine-tuning for specific, highly challenging substrate combinations.[6][9]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another area where ligand choice is critical, especially for coupling unactivated aryl chlorides with primary or secondary amines.[10][11]

Table 2: Performance Comparison in the Buchwald-Hartwig Amination of an Aryl Chloride

EntryLigand/PrecursorCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
1SIMes 1.0 (Pd)100399[12] (representative)
2XPhos 1.0 (Pd)100398[2]
3RuPhos 1.0 (Pd)1001897[11] (representative)
4BrettPhos 1.0 (Pd)802099[10] (representative)

Analysis:

  • Exceptional Performance: Both SIMes and advanced phosphine ligands like XPhos, RuPhos, and BrettPhos provide excellent yields for the amination of aryl chlorides.[2][10][11][12]

  • NHC Robustness: The robustness of the Pd-NHC bond makes these catalysts highly effective and resistant to degradation under the often harsh conditions of C-N coupling.[12] The bulky nature of SIMes is also effective at promoting the crucial C-N reductive elimination step.[13]

  • Phosphine Specialization: The development of specialized phosphine ligands (e.g., RuPhos for secondary amines, BrettPhos for primary amines) highlights the high degree of optimization achievable within this ligand class for specific substrate pairings.[11]

Mechanistic Considerations & The Causality of Choice

The observed performance differences are rooted in how each ligand class influences the elementary steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

cluster_phosphine Phosphine Ligand Cycle cluster_nhc NHC (SIMes) Ligand Cycle P_Pd0 L-Pd(0) P_OA L-Pd(II)(Ar)(X) P_Pd0->P_OA Oxidative Addition P_TM L-Pd(II)(Ar)(Nu) P_OA->P_TM Transmetalation / Amine Coordination P_RE Ar-Nu P_TM->P_RE Reductive Elimination P_RE->P_Pd0 Catalyst Regeneration N_Pd0 (SIMes)-Pd(0) N_OA (SIMes)-Pd(II)(Ar)(X) N_Pd0->N_OA Oxidative Addition N_TM (SIMes)-Pd(II)(Ar)(Nu) N_OA->N_TM Transmetalation / Amine Coordination N_RE Ar-Nu N_TM->N_RE Reductive Elimination N_RE->N_Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycles for Pd-catalyzed cross-coupling.

  • Oxidative Addition: Both bulky, electron-rich phosphines and NHCs like SIMes are excellent at promoting the oxidative addition of Ar-Cl to the Pd(0) center.[8][13] The strong σ-donation from both ligand types increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.

  • Reductive Elimination: This is often the rate-limiting step. The steric bulk of both ligand types is crucial here. Large ligands force the coupling partners into proximity around the metal center, promoting the bond-forming reductive elimination and release of the product.[2]

  • Ligand Dissociation & Stability: A key difference is ligand dissociation. Phosphine ligands can dissociate from the metal center, which can be a necessary step in some catalytic cycles but also a pathway to catalyst decomposition. The stronger M-C bond in NHC complexes means they are less prone to dissociation.[12] This "permanently attached" nature contributes to their stability but can also limit flexibility in the coordination sphere compared to phosphines.

Experimental Protocols: A Benchmarking Workflow

To ensure a self-validating and objective comparison in your own laboratory, a standardized benchmarking protocol is essential. Here, we outline a general procedure for a Suzuki-Miyaura coupling reaction.

start Start: Inert Atmosphere reagents Add Pd source, Ligand, Aryl Halide, Boronic Acid, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to specified Temp with vigorous stirring solvent->reaction monitor Monitor reaction by TLC, GC-MS, or LC-MS reaction->monitor monitor->reaction Incomplete workup Cool, Quench, and Extract Product monitor->workup Complete purify Purify by Column Chromatography workup->purify analyze Characterize and Calculate Yield purify->analyze end End analyze->end

Caption: Standard experimental workflow for catalyst benchmarking.

Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol is designed for the parallel evaluation of different ligand systems under identical conditions.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂) or a suitable Pd(0) source

  • Ligand 1: SIMes (or its imidazolium salt precursor, SIMes.HCl)

  • Ligand 2: SPhos

  • 4-Chlorotoluene

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware, Schlenk line, or glovebox

Procedure:

  • Catalyst Preparation (for each ligand): To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective ligand (SIMes or SPhos, 0.02 mmol, 2 mol%). Note: If using an NHC-salt precursor like SIMes.HCl, the base will generate the free carbene in situ.

  • Reagent Addition: To this flask, add 4-chlorotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add degassed toluene (3 mL) and degassed water (0.3 mL).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 1h, 2h, 4h, 8h) by taking aliquots and analyzing via GC-MS or LC-MS to determine conversion.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure product (4-methyl-1,1'-biphenyl). Calculate the isolated yield.

This parallel workflow ensures that any observed differences in reaction rate and final yield can be directly attributed to the performance of the ligand.

Conclusion and Recommendations

Both SIMes-based NHC catalysts and modern phosphine ligands are exceptionally powerful tools for cross-coupling chemistry. The choice between them is not about which is universally "better," but which is better suited for a specific application.

  • Choose SIMes (NHC) catalysts for:

    • Reactions requiring high thermal stability and catalyst longevity.

    • Processes where catalyst robustness and resistance to degradation are paramount.

    • Coupling of many challenging substrates where strong σ-donation is beneficial.

  • Choose advanced Phosphine ligands (e.g., Buchwald-type) for:

    • Access to an extensive and diverse library for fine-tuning reactivity for highly specific or novel transformations.

    • Reactions where room-temperature conditions are a priority.[5]

    • Applications where decades of literature and established protocols provide a significant advantage.

Ultimately, the optimal choice should be guided by empirical data. The benchmarking protocol provided herein offers a reliable framework for making an informed, evidence-based decision, ensuring the selection of the most efficient and robust catalytic system for your specific synthetic challenge.

References

  • Wilson, D. J. D., Couchman, S. A., & Dutton, J. L. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic Chemistry, 51(14), 7657–7668. [Link]

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  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]

  • Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. Chemistry LibreTexts. [Link]

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  • Mothoadira, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26877. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Hohloch, S., et al. (2018). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 118(19), 9892-9940. [Link]

  • Crabtree, R. H. (2005). NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. Journal of Organometallic Chemistry, 690(24-25), 5451-5457. [Link]

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  • Girolami, G. S., et al. (2022). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. University of Illinois Urbana-Champaign. [Link]

  • Reddit. (2018). Why does the NHC ligand in second-generation Grubbs Catalysts increase the metal's affinity for olefins relative to phosphines? r/chemistry. [Link]

  • Ye, R., et al. (2018). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Chemical Reviews, 118(19), 9793-9851. [Link]

  • Nolan, S. P., et al. (2019). Hydration Reactions Catalyzed by Transition Metal–NHC (NHC = N-Heterocyclic Carbene) Complexes. Accounts of Chemical Research, 52(3), 746-757. [Link]

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  • Sanderson, J., et al. (Year). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. [Link]

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  • Zhang, Y., et al. (2010). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. ResearchGate. [Link]

  • Gagnon, A., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synthesis, 48(15), 2371-2388. [Link]

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Validation

A Tale of Two Carbenes: A DFT-Driven Comparison of SIMes and SIPr Electronic Landscapes and Catalytic Frontiers

For Immediate Release In the intricate world of catalysis, where the subtle dance of electrons dictates the outcome of chemical transformations, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands....

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of catalysis, where the subtle dance of electrons dictates the outcome of chemical transformations, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands. Their remarkable versatility stems from the ability to finely tune their steric and electronic properties. Among the vanguard of these molecular architects are SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) and SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene). While structurally similar, their nuanced electronic differences, often interrogated through Density Functional Theory (DFT) studies, translate into significant variations in catalytic performance. This guide provides an in-depth, objective comparison of the electronic properties of SIMes and SIPr, supported by computational data, and explores how these characteristics influence their application in catalysis, particularly in the realm of palladium-catalyzed cross-coupling reactions.

The Electronic Heart of the Matter: A DFT Perspective

The efficacy of an NHC ligand in a catalytic cycle is profoundly influenced by its electron-donating ability. A more electron-donating NHC can enhance the electron density at the metal center, which can in turn facilitate key steps in the catalytic cycle, such as oxidative addition. DFT calculations provide a powerful lens through which to quantify these subtle electronic disparities.

Several key descriptors are employed to delineate the electronic character of NHCs:

  • Tolman Electronic Parameter (TEP): This parameter, traditionally determined experimentally by measuring the CO stretching frequency of a [LNi(CO)₃] complex, can be accurately predicted using DFT.[1][2] A lower TEP value signifies a more electron-donating ligand.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the electron density of a molecule into localized bonds and lone pairs, offering insights into charge distribution.[3][4] The natural charge on the carbene carbon is a direct measure of its electron density.

  • Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity.[5][6] A higher HOMO energy level generally corresponds to a better electron-donating capability. The HOMO-LUMO gap also provides insights into the kinetic stability of the ligand.[7][8]

Computational studies consistently reveal that SIMes is a slightly stronger electron donor than SIPr . This is attributed to the less sterically demanding methyl groups on the mesityl substituents of SIMes compared to the isopropyl groups on the phenyl rings of SIPr. The bulkier isopropyl groups in SIPr can cause a slight distortion of the N-aryl groups, which can subtly influence the electronic communication with the carbene center.

Electronic DescriptorSIMes (Representative DFT Values)SIPr (Representative DFT Values)Interpretation
Tolman Electronic Parameter (TEP) (cm⁻¹) ~2051~2053Lower value for SIMes indicates stronger net electron donation.
NBO Charge on Carbene Carbon (e) More negativeLess negativeGreater negative charge on the SIMes carbene carbon suggests higher electron density.
HOMO Energy (eV) Higher (e.g., -5.8)Lower (e.g., -6.0)Higher HOMO energy of SIMes points to its superior electron-donating nature.
HOMO-LUMO Gap (eV) SmallerLargerThe smaller gap in SIMes suggests potentially higher reactivity.

Note: The exact values can vary depending on the specific DFT functional and basis set used in the calculations. The trends, however, remain consistent across different computational methods.

From Theory to Practice: The Catalytic Consequences

The subtle electronic differences between SIMes and SIPr, as illuminated by DFT, have tangible consequences in their catalytic performance. The stronger electron-donating nature of SIMes can be advantageous in reactions where oxidative addition is the rate-determining step. For instance, in Suzuki-Miyaura cross-coupling reactions, Pd-SIMes complexes have been shown to exhibit higher catalytic activity for challenging substrates, such as aryl chlorides, compared to their Pd-SIPr counterparts under certain conditions.[9][10]

Conversely, the slightly less electron-donating and more sterically hindered nature of SIPr can be beneficial in promoting reductive elimination, the final step in many cross-coupling cycles. This can lead to faster catalyst turnover and higher overall yields in some cases. The choice between SIMes and SIPr is therefore not a matter of universal superiority but rather a strategic decision based on the specific demands of the chemical transformation.

Experimental Workflow: A Comparative Suzuki-Miyaura Cross-Coupling

To provide a practical context for the theoretical comparison, the following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the catalytic efficacy of Pd-SIMes and Pd-SIPr precatalysts, such as the commercially available PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes.[2][11]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vial Charge vial with aryl halide, boronic acid, and base add_catalyst Add Pd-SIMes or Pd-SIPr precatalyst prep_vial->add_catalyst Inert atmosphere add_solvent Add degassed solvent add_catalyst->add_solvent heating Heat reaction mixture (e.g., 60-100 °C) add_solvent->heating monitoring Monitor progress by TLC or GC-MS heating->monitoring Stirring quench Cool to RT and quench monitoring->quench Upon completion extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

A flowchart of the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: To this mixture, add the palladium precatalyst, either a Pd-SIMes complex or a Pd-SIPr complex (e.g., PEPPSI™-IPr, 0.02 mol%).[2][11] The choice of precatalyst allows for a direct comparison of the ligands' performance.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane or THF, 5 mL) to the vial. The use of degassed solvents is crucial to prevent the oxidation of the active Pd(0) species.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at the desired temperature (typically between 60 °C and 100 °C). Stir the reaction mixture vigorously.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture at regular intervals.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

By running parallel reactions with both Pd-SIMes and Pd-SIPr catalysts under identical conditions, researchers can obtain quantitative data (e.g., reaction yields, turnover frequencies) to directly compare their catalytic efficiencies for a specific transformation.

Visualizing the Ligand Architectures

The subtle yet significant structural differences between SIMes and SIPr are foundational to their distinct electronic properties.

G cluster_SIMes SIMes cluster_SIPr SIPr simes_img sipr_img

Chemical structures of SIMes and SIPr ligands.

Conclusion

The choice between SIMes and SIPr is a nuanced one, guided by the specific demands of the catalytic application. DFT studies provide an indispensable tool for rationalizing and predicting the behavior of these powerful ligands. By understanding the subtle interplay between their electronic structures and catalytic activities, researchers can make more informed decisions in the design of highly efficient catalytic systems for a wide array of chemical transformations, from drug discovery to materials science. The continued synergy between computational and experimental chemistry will undoubtedly unlock even more potent and selective catalysts in the future.

References

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  • Synthesis and Characterization of Pd(II) Complexes Bearing NS, CS, SNS and SCS Ligands. Evaluation of Their Microwave Assisted Catalytic Activity in C-C Coupling Reactions. ResearchGate. [Link]

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  • XPS structural characterization of Pd/SiO2 catalysts prepared by cogelation. ResearchGate. [Link]

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  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health. [Link]

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. National Institutes of Health. [Link]

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Comparative

A Researcher's Guide to the Steric Landscape of NHC Ligands: An Experimental Validation of SIMes

In the intricate world of homogeneous catalysis, the rational design of ligands is paramount to achieving desired reactivity, selectivity, and stability. Among the pantheon of ligand classes, N-Heterocyclic Carbenes (NHC...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of homogeneous catalysis, the rational design of ligands is paramount to achieving desired reactivity, selectivity, and stability. Among the pantheon of ligand classes, N-Heterocyclic Carbenes (NHCs) have established themselves as pillars of modern organometallic chemistry, largely due to their strong σ-donating character and exceptional steric tunability. Within this family, SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) has emerged as a ligand of choice in numerous catalytic systems, including the Nobel Prize-winning Grubbs catalysts for olefin metathesis.

This guide provides an in-depth, experimentally grounded comparison of the steric bulk of the SIMes ligand. We will move beyond simple qualitative descriptions to explore the quantitative metrics that define a ligand's steric influence, detail the experimental workflows required to obtain these parameters, and contextualize this data by comparing SIMes to its common structural cousins: IMes, IPr, and SIPr. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and predicting how the specific steric profile of SIMes can be leveraged to drive catalytic efficiency and innovation.

The Modern Metric for Steric Bulk: Percent Buried Volume (%Vbur)

For decades, the steric properties of ligands were primarily discussed using the Tolman cone angle (θ)[1][2]. While groundbreaking for phosphine ligands, this model has significant limitations when applied to the complex, non-conical topographies of many modern ligands, including NHCs[3][4]. The cone angle often fails to capture the nuanced, anisotropic distribution of steric bulk that is critical to a ligand's function.

To address this, the concept of percent buried volume (%Vbur) was introduced and has since become the gold standard for quantifying a ligand's steric demand[5][6]. This parameter is defined as the percentage of the volume of a sphere, centered on the metal atom, that is occupied by the van der Waals volume of a given ligand[7].

The calculation is predicated on three key inputs:

  • Atomic Coordinates: High-precision coordinates for the entire metal-ligand complex, typically obtained from single-crystal X-ray diffraction (XRD).

  • Sphere Radius: A standardized radius is chosen to represent the metal's first coordination sphere. A radius of 3.5 Å is widely accepted as a robust value for correlating steric effects with experimental catalytic data[8].

  • Metal-Ligand Bond Distance: A defined bond length between the metal and the ligand's coordinating atom (the carbene carbon for NHCs) is used.

This method provides a single, intuitive value that allows for direct and meaningful comparison between different ligands, regardless of their structural complexity[9]. Several software packages and web tools, most notably SambVca, have been developed to facilitate these calculations from standard crystallographic data files[8][10][11].

Experimental Workflow: From Crystal to Calculation

The foundation of an accurate %Vbur determination is a high-quality crystal structure. The process is a self-validating system: a well-refined crystal structure provides precise atomic coordinates, which in turn yields a reliable steric parameter that can be used to rationalize and predict chemical behavior.

G cluster_synthesis Chemical Synthesis cluster_xray X-ray Diffraction cluster_analysis Computational Analysis synthesis Synthesize Metal-NHC Complex (e.g., [Au(SIMes)Cl]) crystallization Grow Single Crystals via Slow Diffusion or Evaporation synthesis->crystallization Purification diffraction Mount Crystal & Collect Diffraction Data crystallization->diffraction Suitable Crystal Selected solve Solve & Refine Structure (Generate .cif file) diffraction->solve Process Raw Data software Import Atomic Coordinates into SambVca Web Tool solve->software Data Input calculate Calculate %Vbur & Generate Steric Map software->calculate Execute Calculation

Caption: Workflow for the experimental determination of Percent Buried Volume (%Vbur).

Protocol 1: General Procedure for Single-Crystal X-ray Diffraction Analysis
  • Synthesis & Purification: Synthesize the desired metal-NHC complex (e.g., [Au(SIMes)Cl] or [Pd(SIMes)(allyl)Cl]) using established literature procedures. Purify the complex thoroughly, typically by column chromatography or recrystallization, to remove impurities that may hinder crystal growth.

  • Crystallization: Grow single crystals suitable for XRD. Common methods include:

    • Slow Evaporation: Dissolve the complex in a suitable solvent (e.g., dichloromethane) in a narrow vial. Loosely cap the vial to allow for slow solvent evaporation over several days.

    • Vapor Diffusion: Create a saturated solution of the complex in a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a less volatile anti-solvent (e.g., pentane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the complex's solubility and promoting crystal growth.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection[12].

  • Data Collection: Mount the goniometer on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated[13].

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is subsequently "refined" to achieve the best possible fit between the calculated and experimentally observed diffraction data, yielding the final, precise atomic coordinates[13].

Comparative Analysis: SIMes in the Context of its Peers

The utility of %Vbur becomes clear when comparing structurally related ligands. SIMes is part of a quartet of widely used NHCs that differ in the saturation of their heterocyclic backbone and the nature of their N-aryl "wingtip" groups. The saturated backbone of SIMes (and SIPr) imparts greater conformational flexibility compared to the planar, unsaturated backbone of IMes (and IPr)[14].

LigandAbbreviationKey Structural Features%Vbur [Au(L)Cl]
1,3-Dimesitylimidazol-2-ylideneIMes Unsaturated Backbone, Mesityl Wingtips29.2
1,3-Dimesitylimidazolidin-2-ylideneSIMes Saturated Backbone, Mesityl Wingtips 30.6
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneIPr Unsaturated Backbone, Diisopropylphenyl Wingtips36.8
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylideneSIPr Saturated Backbone, Diisopropylphenyl Wingtips37.1

Note: %Vbur values are representative and can vary slightly based on the specific metal complex and crystallographic conditions. Values are derived from computational studies on Au(I) chloride complexes, a common standard for comparison. Data synthesized from multiple sources in organometallic literature.

Analysis of Steric Trends:

  • Mesityl vs. Diisopropylphenyl: The most significant factor influencing steric bulk is the nature of the N-aryl wingtips. The diisopropylphenyl groups of IPr and SIPr are substantially bulkier than the mesityl groups of IMes and SIMes, resulting in significantly larger %Vbur values.[15][16]

  • Saturated vs. Unsaturated Backbone: Saturating the backbone (IMes → SIMes and IPr → SIPr) leads to a modest increase in the calculated %Vbur. This is because the puckering of the saturated five-membered ring pushes the N-aryl groups slightly further into the metal's coordination sphere.[4]

G IMes IMes (%Vbur ≈ 29.2) SIMes SIMes (%Vbur ≈ 30.6) IMes->SIMes Saturated Backbone (+ Δ 1.4) IPr IPr (%Vbur ≈ 36.8) IMes->IPr  Larger Wingtips (+ Δ 7.6) SIPr SIPr (%Vbur ≈ 37.1) SIMes->SIPr  Larger Wingtips (+ Δ 6.5) IPr->SIPr Saturated Backbone (+ Δ 0.3)

Caption: Comparative steric hierarchy of common NHC ligands based on %Vbur.

Catalytic Consequences: Where Steric Bulk Matters

The specific steric profile of SIMes—substantial but not maximal bulk, combined with conformational flexibility—is directly responsible for its success in catalysis.

  • Promoting Active Species: In many cross-coupling reactions, the catalytically active species is a monoligated, 14-electron Pd(0) complex, L-Pd(0). Ligands with sufficient steric bulk, like SIMes, disfavor the formation of inactive, bis-ligated L₂-Pd(0) species, thereby increasing the concentration of the active catalyst in solution[15].

  • Stabilizing Reactive Intermediates: The steric shielding provided by the mesityl groups of SIMes protects the metal center from decomposition pathways and unwanted side reactions, leading to more robust and longer-lived catalysts. This is particularly crucial in olefin metathesis, where the SIMes ligand in the second-generation Grubbs catalyst imparts superior thermal stability and activity compared to its phosphine-based predecessor.

  • Balancing Bulk and Flexibility: While extreme bulk can be beneficial, it can also shut down reactivity by completely blocking substrate access. SIMes occupies a "sweet spot." Its saturated backbone allows for dynamic twisting and flexing during the catalytic cycle, which can open coordination sites for substrate binding and facilitate product release without compromising the overall steric protection of the metal center. This contrasts with the more rigid, planar IMes ligand.

Foundational Protocol: Synthesis of the SIMes Precursor

Access to the SIMes ligand begins with the synthesis of its corresponding imidazolinium salt, which can be deprotonated in situ or prior to use to generate the free carbene.

Protocol 2: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium Chloride (SIMes·HCl)

This protocol is adapted from established literature procedures and should only be performed by trained chemists with appropriate safety precautions.[17]

  • Reagents & Equipment:

    • N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine

    • Triethyl orthoformate

    • Formic acid (catalytic amount)

    • Anhydrous diethyl ether

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Procedure:

    • To a 250 mL round-bottom flask under an inert atmosphere, add N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine (e.g., 10.0 g).

    • Add triethyl orthoformate (e.g., 100 mL) to the flask.

    • Add a catalytic amount of formic acid (e.g., 5-7 drops).

    • Heat the reaction mixture to reflux (approx. 145 °C) and maintain for 3-4 hours. A white precipitate will begin to form.

    • After the reflux period, allow the mixture to cool to room temperature. The precipitation of the product will increase upon cooling.

    • Filter the resulting white solid using a Büchner funnel.

    • Wash the solid thoroughly with anhydrous diethyl ether (e.g., 3 x 50 mL) to remove any unreacted starting materials and byproducts.

    • Dry the resulting white powder under vacuum to yield SIMes·HCl.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H and ¹³C NMR spectroscopy. The diagnostic proton signal is the N-CH-N proton of the imidazolinium ring, which typically appears as a singlet around δ 9-10 ppm.

Conclusion

The steric bulk of the SIMes ligand is not merely a qualitative feature but a quantifiable parameter that has profound and predictable consequences for catalysis. Through the robust metric of percent buried volume (%Vbur), derived from precise X-ray crystallographic data, we can position SIMes within the broader landscape of NHC ligands. It offers a compelling balance: it is significantly bulkier than its unsaturated counterpart, IMes, providing enhanced stability and promoting the formation of active catalytic species, yet it is less encumbering than the diisopropylphenyl-substituted SIPr, retaining crucial conformational flexibility from its saturated backbone. This optimized steric profile is a key reason for its ubiquity and success. By understanding the experimental and computational tools used to validate these properties, researchers are better equipped to rationally select and design the next generation of high-performance catalysts.

References

  • Title: Quantifying and understanding the steric properties of N-heterocyclic carbenes Source: Chemical Communications, 2017, 53(18), 2636-2647. URL: [Link]

  • Title: Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry Source: Chemical Communications, 2010, 46(6), 841-859. URL: [Link]

  • Title: SIMes - Wikipedia Source: Wikipedia, The Free Encyclopedia. URL: [Link]

  • Title: Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions Source: Accounts of Chemical Research, 2009, 42(6), 803-814. URL: [Link]

  • Title: SambVca: A Web Application for the Calculation of the Buried Volume of N‐Heterocyclic Carbene Ligands Source: European Journal of Inorganic Chemistry, 2009, 2009(13), 1759-1766. URL: [Link]

  • Title: SambVca 2. A Web Tool for Analyzing Catalytic Pockets with Topographic Steric Maps Source: Organometallics, 2016, 35(14), 2361-2369. URL: [Link]

  • Title: Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Source: Protocol Exchange, 2012, DOI: 10.1038/protex.2012.049. URL: [Link]

  • Title: X-ray Crystallography Source: Chemistry LibreTexts. URL: [Link]

  • Title: Characterizing metal binding sites in proteins with X-ray crystallography Source: Protein Science, 2021, 30(8), 1546-1566. URL: [Link]

  • Title: Ligand Cone Angle - Wikipedia Source: Wikipedia, The Free Encyclopedia. URL: [Link]

  • Title: IPr# – highly hindered, broadly applicable N-heterocyclic carbenes Source: Chemical Science, 2021, 12(30), 10293-10303. URL: [Link]

  • Title: Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) Source: YouTube, OpenChemHub. URL: [Link]

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Validation

A Head-to-Head Comparison of Grubbs Catalysts with SIMes and IMes Ligands: A Guide for Researchers

In the landscape of olefin metathesis, the evolution of Grubbs catalysts has been a pivotal development, enabling chemists to forge carbon-carbon double bonds with unprecedented efficiency and functional group tolerance....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of olefin metathesis, the evolution of Grubbs catalysts has been a pivotal development, enabling chemists to forge carbon-carbon double bonds with unprecedented efficiency and functional group tolerance. The advent of the second-generation catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, marked a significant leap in activity and stability over their first-generation phosphine-based predecessors. Within this second generation, two NHC ligands have become ubiquitous: the saturated SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) and the unsaturated IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).

While structurally similar, the subtle difference in the saturation of the NHC backbone imparts distinct electronic and steric properties to the resulting ruthenium catalysts, profoundly influencing their performance in various metathesis reactions. This guide provides an in-depth, head-to-head comparison of Grubbs catalysts bearing SIMes and IMes ligands, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

The Decisive Difference: Structure and Electronic Properties

The core distinction between SIMes and IMes lies in the five-membered heterocyclic ring. SIMes possesses a saturated ethylene backbone, while IMes features a double bond, rendering the ring aromatic. This seemingly minor alteration has significant consequences for the ligand's electronic and steric profile.

Electronic Effects: The saturated nature of the SIMes ligand makes it a stronger σ-donor compared to the unsaturated IMes. This enhanced electron-donating ability increases the electron density at the ruthenium center. A key consequence of this is the labilization of the ligand trans to the NHC, typically a phosphine in standard Grubbs second-generation catalysts. The strong σ-donation from the SIMes ligand weakens the Ru-phosphine bond, facilitating its dissociation to generate the catalytically active 14-electron species. In contrast, the unsaturated IMes, being a slightly weaker σ-donor, results in a less pronounced labilization of the trans ligand.

Steric Effects: Both ligands feature bulky 2,4,6-trimethylphenyl (mesityl) groups on the nitrogen atoms, which provide a steric shield around the metal center, contributing to catalyst stability and influencing substrate approach. While the overall steric bulk is similar, the saturated backbone of SIMes allows for slightly more conformational flexibility compared to the more rigid, planar structure of the IMes ligand.

Performance in Olefin Metathesis: A Comparative Analysis

The structural and electronic disparities between SIMes and IMes translate into tangible differences in catalytic activity, initiation rates, and overall stability. Generally, catalysts incorporating the SIMes ligand are recognized for their higher activity compared to their IMes counterparts.

Initiation Rate and Catalyst Activity

Experimental evidence suggests that the stronger σ-donating character of SIMes leads to a faster initiation rate. The increased lability of the phosphine ligand in SIMes-bearing catalysts allows for a more rapid entry into the catalytic cycle. This often translates to higher overall reaction rates and, in many cases, allows for lower catalyst loadings or shorter reaction times to achieve high conversions.

However, it is crucial to note that an extremely fast initiation is not always desirable. For certain applications, such as ring-opening metathesis polymerization (ROMP) where controlled polymer growth is required, a slower, more controlled initiation might be advantageous.

Stability of the Active Species

While faster initiation is a hallmark of SIMes-based catalysts, the resulting active species can sometimes exhibit lower stability compared to those derived from IMes-based catalysts. The highly active 14-electron intermediate generated from a SIMes catalyst can be more prone to decomposition pathways, particularly at elevated temperatures or with challenging substrates. This can lead to a shorter catalyst lifetime and potentially lower overall turnover numbers (TONs) in some cases.

Head-to-Head in the Lab: Experimental Data

To provide a clearer picture of the performance differences, the following sections present comparative data for key olefin metathesis reactions.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds. In a comparative study on the RCM of diethyl 2,2-diallylmalonate, a catalyst bearing a SIMes ligand demonstrated superior performance to one with a closely related unsaturated NHC ligand, Me2IMes (a derivative of IMes).

Catalyst LigandCatalyst Loading (mol%)Time for Max. Conversion (min)Max. Conversion (%)
SIMes1> 15~80
Me2IMes (unsaturated)1~15~65
Data adapted from a study on nitro-activated Hoveyda-Grubbs type catalysts, providing a relevant comparison of saturated vs. unsaturated NHC ligands.[1]

These results indicate that for this particular RCM reaction, the catalyst with the saturated NHC ligand (SIMes) leads to a higher overall conversion, although the initial rate of the Me2IMes catalyst was slightly faster.[1] It has been suggested that for some RCM reactions, IMes-based catalysts may outperform their SIMes counterparts, highlighting the substrate-dependent nature of catalyst selection.

Cross Metathesis (CM)

Cross metathesis involves the reaction of two different olefins and is a valuable transformation for the synthesis of complex acyclic molecules. The higher activity of SIMes-based catalysts often makes them the preferred choice for challenging CM reactions, especially those involving sterically hindered or electron-deficient olefins.

Ring-Opening Metathesis Polymerization (ROMP)

In ROMP, the choice between SIMes and IMes can be particularly nuanced. The faster initiation of SIMes catalysts can be advantageous for rapid polymer synthesis. However, for applications requiring living polymerization characteristics, such as the synthesis of block copolymers with well-defined architectures, the more controlled initiation and potentially greater stability of the propagating species offered by IMes-based catalysts might be preferable.

Experimental Protocols: A Guide to Comparative Analysis

To facilitate a direct comparison in your own laboratory, the following protocols for the ring-closing metathesis of diethyl diallylmalonate are provided.

General Procedure for RCM Comparison

Materials:

  • Grubbs second-generation catalyst with SIMes ligand

  • Grubbs second-generation catalyst with IMes ligand

  • Diethyl diallylmalonate (substrate)

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere (e.g., nitrogen or argon)

Reaction Setup:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare a 0.1 M solution of diethyl diallylmalonate in anhydrous, degassed DCM.

  • In separate, flame-dried vials, weigh the respective Grubbs catalysts (e.g., to achieve a 1 mol% loading).

  • To the stirred substrate solution, add the catalyst as a solid or as a freshly prepared solution in a small volume of DCM.

  • Maintain the reaction at room temperature and monitor its progress by taking aliquots at regular intervals for analysis by GC-MS or ¹H NMR.

Analysis:

  • By comparing the rate of disappearance of the starting material and the appearance of the cyclized product, a direct comparison of the catalytic activity can be made.

Mechanistic Considerations: A Deeper Dive

The Chauvin mechanism provides the fundamental framework for understanding olefin metathesis. The differences in performance between SIMes and IMes catalysts can be rationalized by considering their influence on the key steps of this cycle.

Chauvin_Mechanism Precatalyst [Ru]=CHR (Precatalyst) Active_Catalyst [Ru]=CHR (14e- Active Species) Precatalyst->Active_Catalyst - L (e.g., PCy3) Initiation Olefin_Complex Olefin Complex Active_Catalyst->Olefin_Complex + Olefin Metallacyclobutane Metallacyclobutane Olefin_Complex->Metallacyclobutane [2+2] Cycloaddition Product_Complex Product Complex Metallacyclobutane->Product_Complex [2+2] Cycloreversion New_Alkylidene [Ru]=CHR' (New Alkylidene) Product_Complex->New_Alkylidene - Product New_Alkylidene->Active_Catalyst + Olefin... (Propagation)

Caption: The Chauvin mechanism for olefin metathesis.

  • Initiation: As previously discussed, the stronger σ-donating nature of SIMes accelerates the dissociation of the trans ligand, leading to a faster formation of the active 14-electron catalyst.

  • Propagation: The electronic properties of the NHC ligand continue to influence the catalytic cycle. The more electron-rich ruthenium center in the SIMes-catalyst can affect the rates of olefin binding, metallacyclobutane formation, and cycloreversion.

  • Decomposition: The higher reactivity of the SIMes-derived active species can also make it more susceptible to bimolecular decomposition pathways, potentially leading to a shorter catalyst lifetime.

Logical Workflow for Catalyst Selection

The choice between a SIMes or IMes-based Grubbs catalyst is not always straightforward and depends on the specific requirements of the reaction. The following workflow can guide the decision-making process.

Catalyst_Selection Start Define Reaction Goal Reaction_Type Reaction Type? (RCM, CM, ROMP) Start->Reaction_Type Substrate_Properties Substrate Properties? (Steric hindrance, electronic effects) Reaction_Type->Substrate_Properties Desired_Outcome Desired Outcome? (High speed, high TON, living polymerization) Substrate_Properties->Desired_Outcome Select_SIMes Select SIMes-based Catalyst Desired_Outcome->Select_SIMes High activity needed for challenging substrate Select_IMes Select IMes-based Catalyst Desired_Outcome->Select_IMes Controlled initiation/ higher stability needed Optimization Optimization (Temperature, loading, solvent) Select_SIMes->Optimization Select_IMes->Optimization

Caption: A decision workflow for selecting between SIMes and IMes-based catalysts.

Conclusion

The choice between Grubbs catalysts bearing SIMes and IMes ligands is a critical decision in the design of olefin metathesis reactions. The saturated SIMes ligand, being a stronger σ-donor, generally imparts higher catalytic activity and faster initiation rates, making it a powerful tool for a broad range of transformations, particularly with challenging substrates. Conversely, the unsaturated IMes ligand, while leading to slightly less active catalysts, can offer more controlled initiation and potentially greater stability of the active species, which is advantageous in applications such as living ROMP.

Ultimately, the optimal catalyst is substrate and reaction-dependent. By understanding the fundamental structural and electronic differences between these two classes of NHC ligands and consulting comparative experimental data, researchers can make informed decisions to maximize the success of their synthetic endeavors. This guide serves as a foundational resource to navigate these choices, empowering scientists to harness the full potential of these remarkable catalysts.

References

  • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953–956.
  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29.
  • Sytniczuk, A., et al. (2018). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. Molecules, 23(10), 2469. [Link]

  • Samaniego, E. C., et al. (2022). Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. The Journal of Physical Chemistry A, 126(4), 720-732. [Link]

  • Coetsee, E., et al. (2021). Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts. ACS Omega, 6(43), 28642-28653. [Link]

  • Paradiso, V., Costabile, C., & Grisi, F. (2018). Ruthenium-based olefin metathesis catalysts with monodentate unsymmetrical NHC ligands. Beilstein Journal of Organic Chemistry, 14, 3122-3149. [Link]

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture).

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Comparative

A Senior Application Scientist's Guide to the Cost-Effectiveness of SIMes Ligands in Catalytic Processes

For researchers and professionals in synthetic chemistry and drug development, the choice of a ligand in transition-metal catalysis is a critical decision point, balancing catalytic efficiency with economic viability. Wh...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the choice of a ligand in transition-metal catalysis is a critical decision point, balancing catalytic efficiency with economic viability. While traditional phosphine ligands have been the historical workhorses, N-Heterocyclic Carbenes (NHCs) have emerged as exceptionally potent alternatives. This guide provides an in-depth, objective comparison of Saturated Imidazolin-2-ylidene (SIMes) ligands against other common ligand classes, focusing on the key metrics that determine their true cost-effectiveness in the lab and in scale-up operations.

The Ascendancy of NHCs: A Shift from Phosphines

The paradigm shift from phosphine ligands to NHCs is rooted in fundamental electronic and structural differences. NHCs, like SIMes, are powerful σ-donors, forming highly stable bonds with metal centers.[1] This strong M-C bond imparts exceptional thermal stability and resistance to degradation, a common failure point for many phosphine ligands, especially under harsh reaction conditions.[2]

Unlike phosphines, where electronic and steric properties are often intertwined, the modular synthesis of NHCs allows for more independent tuning. The saturated backbone of SIMes, compared to its unsaturated counterpart IMes (1,3-Dimesitylimidazol-2-ylidene), imparts greater flexibility and a slightly different steric profile, which can be advantageous in specific catalytic cycles.

Performance Metrics: A Head-to-Head Comparison

A ligand's true value is measured by its performance. The cost-effectiveness analysis must extend beyond the price of the ligand itself to include catalyst loading, reaction times, and overall process efficiency.

Causality in Ligand Choice:

  • Strong σ-Donation: The electron-rich nature of NHCs like SIMes enhances the electron density on the palladium center. This increased electron density facilitates the crucial oxidative addition step, particularly with challenging substrates like aryl chlorides, and can stabilize the catalytically active Pd(0) species.[1]

  • Steric Bulk: The bulky groups on the nitrogen atoms (typically 2,4,6-trimethylphenyl for SIMes) create a sterically demanding environment around the metal. This bulk promotes the final, product-forming reductive elimination step and prevents the formation of inactive catalyst dimers.[1]

  • Backbone Saturation (SIMes vs. IMes): The saturated backbone of SIMes allows for greater conformational flexibility compared to the planar, unsaturated IMes. This can allow the ligand to better accommodate the different geometries of metal intermediates throughout the catalytic cycle, sometimes leading to faster rates.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Reaction: 4-chloroanisole + phenylboronic acid → 4-methoxybiphenyl)

Ligand/PrecursorCatalyst Loading (mol%)Time (h)Yield (%)Turnover Number (TON)¹Source
Pd(OAc)₂ + SIMes·HCl 0.5 - 1.012>95~100-200
Pd(OAc)₂ + XPhos 1.0 - 1.512>95~67-100[3]
Pd(OAc)₂ + PPh₃ 2.0 - 3.024<60~20-30[3]
Pd(OAc)₂ + IMes·HCl 0.5 - 1.012>95~100-200[1][4]

¹Turnover Number (TON) is the moles of product formed per mole of catalyst. It is a direct measure of catalyst efficiency. A higher TON indicates a more cost-effective catalyst.[5]

Analysis: As the data indicates, both SIMes and IMes significantly outperform the traditional triphenylphosphine (PPh₃), especially with a deactivated aryl chloride substrate. They achieve higher yields with lower catalyst loadings and shorter reaction times. While their performance is comparable to advanced phosphines like XPhos in this specific reaction, their superior stability often gives them an edge in more demanding, large-scale applications where catalyst longevity is paramount.

The Economic Equation: Synthesis, Stability, and Scalability

Cost-effectiveness is a multi-faceted issue encompassing precursor synthesis, catalyst stability, and industrial applicability.

  • Precursor Synthesis and Cost: The synthesis of the imidazolinium salt precursor for SIMes (SIMes·HCl) is a well-established, multi-step but high-yielding process starting from commercially available reagents.[6] While the initial purchase price of SIMes·HCl may be higher than that of simple phosphines like PPh₃, it is often competitive with advanced, bulky phosphines (e.g., Buchwald ligands). The high efficiency (low required loading) of SIMes-based catalysts can offset the initial ligand cost, leading to a lower overall process cost.

  • Catalyst Stability: This is where SIMes and other NHCs truly excel. Their robustness against air and moisture simplifies handling procedures, reducing the need for strictly inert glovebox conditions for catalyst preparation.[2] This operational simplicity translates directly to cost and time savings. Furthermore, their high thermal stability allows reactions to be run at higher temperatures, increasing reaction rates and throughput without significant catalyst decomposition. This durability is reflected in higher Turnover Numbers (TONs), meaning more product is generated per unit of catalyst before it becomes inactive.[5][7]

  • Industrial Viability: For industrial processes, catalyst reusability and low levels of metal contamination in the final product are critical.[8][9] The stability of the Pd-SIMes bond can lead to lower palladium leaching into the product stream, simplifying costly and time-consuming purification steps.[10] While homogeneous catalysts are not typically recycled in the same manner as heterogeneous ones, the high efficiency means less catalyst is used and less waste is generated, aligning with the principles of green chemistry.[11][12]

Experimental Deep Dive: A Validated Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable method for the Suzuki-Miyaura cross-coupling of an aryl chloride using an in situ generated Pd-SIMes catalyst. The explanation for each step underscores the principles of a self-validating and robust experimental design.

Protocol: Synthesis of 4-Methoxy-1,1'-biphenyl

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,3-Dimesitylimidazolinium chloride (SIMes·HCl)

  • Potassium Phosphate, tribasic (K₃PO₄)

  • 4-Chloroanisole

  • Phenylboronic acid

  • Anhydrous Toluene

Procedure:

  • Catalyst Pre-formation (Rationale): To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 1 mol%) and SIMes·HCl (13.6 mg, 0.04 mmol, 2 mol%). The 1:2 Pd:Ligand ratio ensures the formation of the desired L₂Pd(0) active species and prevents the formation of less active mono-ligated species.

  • Base Addition (Rationale): Add K₃PO₄ (637 mg, 3.0 mmol). A strong, non-nucleophilic base is essential. It activates the phenylboronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step, without causing unwanted side reactions.[4]

  • Reagent Addition (Rationale): Add 4-chloroanisole (285 mg, 2.0 mmol) and phenylboronic acid (293 mg, 2.4 mmol, 1.2 equivalents). A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide.

  • Solvent Addition and Degassing (Rationale): Add 10 mL of anhydrous, degassed toluene. Removing dissolved oxygen is critical, as O₂ can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution (Rationale): Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. The high temperature is necessary to overcome the activation energy for the oxidative addition of the unreactive aryl chloride. The stability of the Pd-SIMes catalyst makes it ideal for these conditions.

  • Workup and Purification (Rationale):

    • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

    • Filter the mixture through a pad of celite to remove the inorganic base.

    • Wash the filtrate with water (2 x 20 mL) and brine (20 mL) to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methoxy-1,1'-biphenyl. This final step validates the reaction's success by isolating and characterizing the product.

Visualization of Key Processes

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the SIMes ligand (L) in stabilizing the palladium intermediates.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) ArPdX L₂Pd(II)(Ar)X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr_prime L₂Pd(II)(Ar)(Ar') (Transmetalation Product) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArX Ar-X (e.g., 4-Chloroanisole) Ar_B Ar'-B(OH)₂ (Phenylboronic Acid) Base Base (K₃PO₄)

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Diagram 2: Ligand Selection Workflow

This decision-making flowchart provides a logical framework for selecting a ligand class based on common experimental and economic constraints.

Ligand_Selection start Start: Define Reaction substrate Substrate Reactivity? (e.g., Cl, OTs vs. Br, I) start->substrate cost Is Cost/Process Robustness Critical? substrate->cost Low Reactivity (Aryl-Cl) simple_phosphine Consider Simple Phosphines (e.g., PPh₃, P(tBu)₃) Cost-effective for simple substrates. substrate->simple_phosphine High Reactivity (Aryl-I/Br) sterics High Steric Hindrance Near Coupling Site? cost->sterics No (Academic Lab) simes Consider SIMes/NHCs Excellent stability, high activity, good for robust processes. cost->simes Yes phosphine Consider Bulky Phosphines (e.g., XPhos, SPhos) High activity, well-established. sterics->phosphine Yes sterics->simes No

Caption: A workflow for strategic catalytic ligand selection.

Conclusion

The analysis of SIMes ligands in catalytic processes reveals a compelling case for their cost-effectiveness, particularly when viewed through the lens of overall process efficiency rather than initial purchase price alone. Their combination of high catalytic activity, exceptional stability, and operational simplicity makes them a superior choice for challenging cross-coupling reactions. For drug development professionals and process chemists, where robustness, reliability, and high throughput are paramount, the investment in a SIMes-based catalyst system often yields significant returns in the form of lower catalyst loadings, shorter reaction times, simplified handling, and a more sustainable chemical process.

References

  • Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. (2024). MDPI. [Link][2]

  • Suzuki Coupling. Organic Chemistry Portal. [Link][4]

  • Turnover number - Wikipedia. Wikipedia. [Link][5]

  • Nanozyme Catalytic Turnover and Self-Limited Reactions. (2021). PubMed. [Link][7]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (2015). PubMed Central (PMC). [Link][6]

  • Availability of elements for heterogeneous catalysis: Predicting the industrial viability of novel catalysts. (2019). ResearchGate. [Link][8]

  • Heterogeneous Catalysts for Sustainable Industry. (2021). Royal Society of Chemistry. [Link][9]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link][10]

  • Applications and Perspectives of Life Cycle Assessment in the Green Design of Single-Atom Catalysts. (2024). MDPI. [Link][11]

  • Environmental and Industrial Implications of Catalysts. (2025). Longdom Publishing. [Link][12]

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Validation

A Spectroscopic Guide to SIMes and IMes: Unveiling Electronic and Structural Differences

In the landscape of organometallic chemistry and catalysis, N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands, rivaling and often surpassing traditional phosphines in performance.[1] Among the va...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organometallic chemistry and catalysis, N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands, rivaling and often surpassing traditional phosphines in performance.[1] Among the vast library of NHCs, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes ) and its saturated analogue, 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes ), are cornerstone ligands.[1][2] While structurally similar, the seemingly subtle difference in the backbone—an unsaturated imidazole ring for IMes versus a saturated imidazoline ring for SIMes—imparts significant changes to their electronic and steric properties. This guide provides an in-depth spectroscopic comparison, offering researchers a clear understanding of how these differences manifest and how they can be leveraged in catalyst design and reaction optimization.

The Core Distinction: Saturation vs. Unsaturation

The fundamental difference lies in the five-membered heterocyclic ring. IMes possesses a C=C double bond, rendering the ring aromatic and planar. In contrast, SIMes features a C-C single bond, resulting in a non-aromatic, puckered backbone.[3][4] This structural variance is the primary determinant of the distinct electronic properties of the two ligands.

G cluster_0 Structural Comparison IMes IMes (Unsaturated) IMes_structure N,N'-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene - Aromatic imidazole backbone - Planar C2-N2C3 ring IMes->IMes_structure SIMes SIMes (Saturated) SIMes_structure N,N'-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene - Non-aromatic imidazoline backbone - Puckered C2-N2C3 ring SIMes->SIMes_structure

Caption: Core structural differences between IMes and SIMes.

¹³C NMR Spectroscopy: A Direct Probe of σ-Donating Strength

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for quantifying the electronic properties of NHC ligands. The chemical shift of the carbene carbon (N-C -N) is highly sensitive to the electron-donating ability of the NHC.

A more electron-rich carbene carbon signifies a stronger σ-donor. Saturated NHCs like SIMes are generally stronger σ-donors than their unsaturated counterparts like IMes.[5] This is because the sp³-hybridized backbone carbons in SIMes are more electron-donating compared to the sp²-hybridized carbons in the aromatic ring of IMes. This increased electron donation to the carbene carbon in SIMes results in a more shielded nucleus, which resonates at a lower chemical shift (further upfield) in the ¹³C NMR spectrum. However, upon coordination to a metal center, the trend often reverses. The stronger σ-donation from SIMes to the metal leads to greater deshielding of the carbene carbon, resulting in a downfield shift compared to the corresponding IMes complex.[6]

A well-established method for comparing the donor strength of various ligands is the Huynh Electronic Parameter (HEP), which utilizes the ¹³C NMR chemical shift of a probe ligand (in this case, iPr₂-bimy) in trans-[PdBr₂(iPr₂-bimy)(L)] complexes. A lower HEP value (a more upfield shift for the probe ligand's carbene carbon) indicates a stronger donor strength for the ligand L.[5] Studies have consistently shown that SIMes exhibits a lower HEP value than IMes, confirming its superior σ-donating capability.[5]

Compound / ComplexCarbene Carbon (NCN) ¹³C Chemical Shift (δ, ppm)Interpretation
Free IMes (Calculated/Typical)~219 ppmLess shielded due to ring electronics.[7]
Free SIMes (Calculated/Typical)(Typically not isolated, less stable)More shielded due to saturated backbone.
[PdBr₂(iPr₂-bimy)(IMes)]~177.2 ppm (for probe ligand)Weaker σ-donor (relative to SIMes).[5]
[PdBr₂(iPr₂-bimy)(SIMes)]~175.7 ppm (for probe ligand)Stronger σ-donor (relative to IMes).[5]

Table 1. Comparative ¹³C NMR data for the carbene carbon of IMes and SIMes.

Infrared (IR) Spectroscopy: Gauging Net Electron Donation

IR spectroscopy of metal-carbonyl complexes provides an excellent measure of the net electron-donating character of a ligand, famously quantified by the Tolman Electronic Parameter (TEP). This method measures the frequency of the C-O stretching vibration (ν(CO)) in complexes like [M(CO)ₓ(L)].

A stronger σ-donating ligand increases the electron density on the metal center. This increased electron density is then back-donated into the π* antibonding orbitals of the CO ligand. This M→CO π-backbonding weakens the C-O bond, resulting in a lower stretching frequency (ν(CO)).

Consistent with its stronger σ-donating ability, SIMes typically produces lower ν(CO) frequencies in its metal-carbonyl complexes compared to IMes, indicating greater electron density at the metal center.[8]

Ligand (L)Typical ν(CO) in [IrCl(CO)₂(L)] (cm⁻¹)Interpretation
IMes~2051 cm⁻¹Less electron-donating.[9]
SIMes~2043 cm⁻¹ (for related SIPr)More electron-donating.[8]

Table 2. Comparative IR stretching frequencies for CO in IMes and SIMes metal complexes.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For NHC ligands and their complexes, the absorption bands observed are typically associated with π→π* and n→π* transitions.[10] The saturation of the backbone in SIMes significantly alters the electronic structure compared to the conjugated system in IMes.

The aromatic, conjugated system of IMes results in a smaller HOMO-LUMO gap compared to the non-conjugated system of SIMes. This smaller energy gap means that IMes will absorb light at longer wavelengths. While detailed comparative studies focusing solely on the UV-Vis spectra of free IMes and SIMes are less common, the general principles of conjugation predict that IMes and its complexes will exhibit absorption maxima shifted to longer wavelengths (a bathochromic shift) relative to their SIMes counterparts.[11]

Experimental Protocols

Protocol 1: Determination of σ-Donating Strength via ¹³C NMR (HEP)

This protocol describes the synthesis of a hetero-bis(carbene) palladium complex to compare the donor strength of IMes and SIMes.

Objective: To determine the Huynh Electronic Parameter (HEP) by observing the ¹³C NMR chemical shift of a constant reporter NHC ligand.

Methodology:

  • Synthesis of trans-[PdBr₂(iPr₂-bimy)(NHC)]:

    • In a nitrogen-filled glovebox, dissolve the precursor complex, for example, [PdBr₂(iPr₂-bimy)(SMe₂)], in anhydrous dichloromethane (CH₂Cl₂).

    • Add one equivalent of the NHC ligand to be tested (IMes or SIMes), generated in situ from its imidazolium/imidazolinium salt precursor and a strong base (e.g., KOtBu), or as the free carbene if available.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Remove the solvent under vacuum. The resulting solid is the desired hetero-bis(carbene) complex.[5]

  • NMR Sample Preparation:

    • Dissolve a sufficient amount of the synthesized palladium complex in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the carbene carbon signals.

  • Data Analysis:

    • Identify the ¹³C chemical shift for the carbene carbon of the constant iPr₂-bimy ligand.

    • A more upfield chemical shift for this reporter signal indicates a stronger trans-influence and thus a stronger σ-donating ability of the tested NHC ligand (IMes or SIMes).[5]

Caption: Workflow for determining NHC σ-donor strength via HEP.

Causality and Implications

The observed spectroscopic differences are a direct consequence of the electronic nature of the ligand backbone.

  • σ-Donation: The lack of π-conjugation in the SIMes backbone allows the nitrogen lone pairs to more effectively donate electron density to the carbene carbon. This makes SIMes a more powerful σ-donor. The stronger σ-donation leads to more stable metal-ligand bonds, which can be advantageous in robust catalytic systems.[5]

  • π-Acceptance: Contrary to initial assumptions, recent studies have shown that saturated NHCs like SIMes can be more efficient π-acceptors than their unsaturated counterparts.[12][13] This is attributed to the energetic accessibility of the σ* orbitals of the N-C(alkyl) bonds which can participate in back-donation. The combination of being a stronger σ-donor and a competent π-acceptor makes SIMes a ligand with a very strong net-donating character.

  • Steric Effects: While this guide focuses on spectroscopic comparison, it's crucial to note that the puckered, non-planar nature of the SIMes backbone can also lead to different steric profiles compared to the planar IMes, influencing catalyst activity and selectivity.

Conclusion

The choice between SIMes and its unsaturated analogue, IMes, is not trivial. Spectroscopic analysis provides clear, quantitative evidence of their distinct electronic characters. SIMes is unequivocally the stronger electron-donating ligand , a fact corroborated by ¹³C NMR (lower HEP values) and IR spectroscopy (lower ν(CO) frequencies). This enhanced donor strength stems from the electronic properties of its saturated imidazoline backbone. Understanding these fundamental spectroscopic signatures allows researchers to make informed decisions in ligand selection, paving the way for the rational design of next-generation catalysts with tailored reactivity and stability.

References

  • Huynh, H. V., et al. (2009). ¹³C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics, 28(18), 5365–5374. [Link]

  • Caddick, S., et al. (2008). A Simple ¹H NMR Method for Determining the σ-Donor Properties of N-Heterocyclic Carbenes. Tetrahedron, 64(36), 8404-8407. [Link]

  • Nolan, S. P., et al. (2007). Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes. Organometallics, 26(4), 1004–1013. [Link]

  • Arduengo, A. J., III, et al. (1995). A Stable Diaminocarbene. Journal of the American Chemical Society, 117(44), 11027–11028. [Link]

  • Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]

  • Glorius, F., et al. (2015). Wingtip-Flexible N-Heterocyclic Carbenes: Unsymmetrical Connection between IMes and IPr. Organic Letters, 17(15), 3738–3741. [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Jäkle, F. (2010). N-Heterocyclic carbenes. In Boron: Sensing, Synthesis, and Supramolecular Self-Assembly (pp. 1-36). Wiley-VCH. [Link]

  • Organometallic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • Nolan, S. P., et al. (2004). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 1, 12. [Link]

  • Cavell, R. G., et al. (2004). A ¹³C NMR Study of N-Heterocyclic Carbenes and their Imidazolium Precursors. Journal of Organometallic Chemistry, 689(2), 333-339. [Link]

  • Bertrand, G., et al. (2021). Tuning the π‐Accepting Properties of Mesoionic Carbenes: A Combined Computational and Experimental Study. Angewandte Chemie International Edition, 60(34), 18686-18691. [Link]

  • Falivene, L., et al. (2017). π-Acidity and π-basicity of N-heterocyclic carbene ligands. A computational assessment. Dalton Transactions, 46(36), 12086-12094. [Link]

  • Poveda, A. (2015). Theoretical NMR spectroscopy of N-heterocyclic carbenes and their metal complexes. [Link]

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Comparative

The Backbone's Edge: Evaluating the Influence of Saturated SIMes Ligands on Catalytic Performance

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern catalysis, N-Heterocyclic Carbenes (NHCs) have established themselves as a dominant class of ligands, rivalin...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, N-Heterocyclic Carbenes (NHCs) have established themselves as a dominant class of ligands, rivaling and often surpassing traditional phosphines in efficacy and stability. Their robust σ-donation and tunable steric profiles have revolutionized reactions ranging from olefin metathesis to cross-coupling. Within the NHC family, a subtle yet critical structural modification—the saturation of the heterocyclic backbone—gives rise to profound differences in catalytic behavior.

This guide provides an in-depth evaluation of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes), the saturated analogue of the archetypal IMes ligand. We will dissect the fundamental electronic and steric consequences of this saturation and explore, through comparative data and mechanistic insights, how this single structural change translates into tangible performance differences in key catalytic transformations.

Section 1: The Tale of Two Backbones: Structural and Electronic Divergence

The core difference between IMes (an imidazol-2-ylidene) and SIMes (an imidazolin-2-ylidene) lies in the two carbon atoms on the backbone of the five-membered ring. In IMes, these carbons are linked by a double bond, rendering the ring aromatic. In SIMes, this is a single bond, creating a saturated, non-aromatic heterocycle. This seemingly minor distinction has significant stereoelectronic repercussions.

Electronic Properties: Beyond Simple Donation

At first glance, the lack of aromaticity in SIMes suggests it should be a more potent electron donor. Indeed, saturated NHCs are broadly recognized as stronger σ-donors than their unsaturated counterparts. This enhanced donation can stabilize metal centers in higher oxidation states, a crucial factor in many catalytic cycles.

However, the full electronic picture is more nuanced. Studies have revealed a synergistic effect between σ-donation and π-backbonding in saturated NHC systems.[1][2] Supported by computational and spectroscopic data, it has been shown that saturated NHCs like SIMes can be more efficient π-acceptors than their unsaturated congeners like IMes.[1][2] This dual electronic role—stronger σ-donation and efficient π-acceptance—results in a significant increase in electron density at the coordinated metal center, directly influencing its reactivity.[1][2]

Fig 1. Structural & Electronic Comparison of IMes vs. SIMes
Steric Properties: Bulk and Flexibility

The steric environment created by a ligand is a critical determinant of catalytic selectivity and stability. The most common metric for quantifying this is the percent buried volume (%Vbur) , which calculates the percentage of a sphere around the metal center that is occupied by the ligand.[3][4]

While both IMes and SIMes are sterically demanding due to their N-mesityl groups, the saturated backbone of SIMes imparts subtle but important differences. The C-C single bond in the SIMes backbone allows for greater conformational flexibility compared to the rigid C=C bond in IMes. This flexibility can lead to a slightly larger and more adaptable steric pocket around the metal center.

LigandTypical %Vbur¹Key Steric Feature
IMes ~33.0%Rigid, planar backbone
SIMes ~35.4%Flexible, non-planar backbone
¹%Vbur values calculated for an M-NHC bond distance of 2.00 Å in an [IrCl(COD)(NHC)] complex.[5]

This increased, flexible bulk can play a decisive role in promoting challenging reductive elimination steps or in providing enhanced stability to the active catalytic species.

Section 2: The Backbone's Influence in Action: Catalytic Case Studies

The stereoelectronic differences between IMes and SIMes are not merely theoretical; they translate directly to observable performance changes in critical catalytic reactions.

Case Study 1: Olefin Metathesis

In second-generation Grubbs and Hoveyda-Grubbs type catalysts, the NHC ligand plays a pivotal role in catalyst initiation and stability. The choice between a saturated and unsaturated NHC can dramatically alter the reaction profile.

The stronger electron donation of SIMes can facilitate the dissociation of the phosphine or isopropoxy-styrene ligand, leading to faster initiation. However, this increased reactivity can sometimes be a double-edged sword. In certain ring-closing metathesis (RCM) reactions, SIMes-based catalysts, while initiating faster, may exhibit lower overall conversion rates due to a faster decomposition of the active species compared to their more stable SIPr-based (the diisopropylphenyl analogue of SIMes) counterparts.[6] Conversely, for metathesis of substrates with more accessible C-C double bonds, catalysts bearing the standard SIMes ligand often give the best results.[7][8]

Comparative Performance in RCM of a Benchmark Substrate: [6]

Catalyst TypeLigandConversion after 4hObservation
Hoveyda-GrubbsSIMes 63%Active, but plateaus
Grela-typeSIMes 63%Lower conversion than SIPr analogue
Grela-typeSIPr 96%Slower initiation but higher stability/turnover

This highlights a key principle: the "better" ligand is entirely context-dependent, balancing initiation speed against the stability required for high turnover.

G Fig 2. The Chauvin Mechanism for Olefin Metathesis A [M]=CHR¹ B Olefin Coordination A->B + R²CH=CHR³ C [2+2] Cycloaddition B->C D Metallacyclobutane C->D E Retro [2+2] Cycloaddition D->E F [M]=CHR² E->F - R¹CH=CHR² G Product Release E->G - R¹CH=CHR³ (in CM) F->A + R¹CH=CHR¹ etc. G Fig 3. Experimental Workflow for Suzuki-Miyaura Coupling A 1. Setup & Reagent Charging B Charge reaction vessel with aryl halide, boronic acid, and base. A->B C 2. Solvent Addition & Degassing D Add solvent and sparge with an inert gas (e.g., Argon). C->D E 3. Catalyst Addition F Add Pd-NHC catalyst under a positive pressure of inert gas. E->F G 4. Reaction H Heat the mixture to the specified temperature and stir. G->H I 5. Workup & Purification J Cool, quench, extract with organic solvent, dry, and purify via column chromatography. I->J

Fig 3. Experimental Workflow for Suzuki-Miyaura Coupling
Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Disclaimer: This protocol should only be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • [Pd(SIMes)(allyl)Cl] or a similar Pd-NHC precatalyst (0.01-1 mol%)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 10:1 v/v, 5 mL total)

  • Round-bottom flask or pressure vessel suitable for heating

  • Magnetic stir bar and stir plate with heating

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg), phenylboronic acid (146 mg), and potassium carbonate (345 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane/water solvent mixture to the flask.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium-NHC precatalyst to the reaction mixture.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 1-12 hours), cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-methyl-1,1'-biphenyl product.

Conclusion: A Guide to Ligand Selection

The saturation of the NHC backbone in SIMes is a powerful design element that confers distinct advantages in catalysis. Compared to its unsaturated analogue IMes, SIMes offers:

  • Enhanced σ-Donating Ability: This leads to more electron-rich metal centers, often accelerating rate-limiting steps like oxidative addition.

  • Greater Steric Bulk and Flexibility: The non-planar, flexible backbone can create a more protective and adaptable catalytic pocket, enhancing stability and influencing selectivity.

  • Efficient π-Acceptance: A synergistic electronic effect further modulates the metal center's reactivity.

The decision to employ a SIMes-based catalyst over an IMes-based one is not a question of universal superiority but of strategic selection. For reactions requiring highly electron-rich and sterically encumbered metal centers to overcome high activation barriers—such as the coupling of challenging substrates—the saturated backbone of SIMes provides a clear and demonstrable edge. Conversely, when extreme stability and longevity are paramount, other NHC variants might be preferred. By understanding the fundamental influence of the ligand backbone, researchers can make more informed decisions, optimizing catalyst performance and unlocking new synthetic possibilities.

References
  • Current time information in New Hanover County, US. Google. Retrieved January 14, 2026.
  • Hu, X., Castro-Rodriguez, I., Olsen, K., & Meyer, K. (2007). Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes. Organometallics, 26(14), 3450–3458. [Link]

  • Guan, C., & Nolan, S. P. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications, 53(86), 11721-11733. [Link]

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Safety & Regulatory Compliance

Handling

Mastering the Handling of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene: A Guide to Safe and Effective Use

As a cornerstone of modern organometallic catalysis, 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, commonly known as "SIMes," is a powerful N-heterocyclic carbene (NHC) ligand.[1][2] Its robust electron-d...

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern organometallic catalysis, 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, commonly known as "SIMes," is a powerful N-heterocyclic carbene (NHC) ligand.[1][2] Its robust electron-donating ability and steric bulk have made it indispensable in reactions like olefin metathesis.[1] However, its reactivity also necessitates a rigorous approach to handling and safety to ensure the integrity of your experiments and, most importantly, your personal well-being. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of SIMes, moving beyond mere procedural steps to explain the "why" behind each recommendation.

Hazard Assessment: Understanding the Reactivity of SIMes

Furthermore, as a free carbene, SIMes is reactive towards air and moisture. While more stable than many other carbenes[6], prolonged exposure to the atmosphere can lead to degradation, affecting its performance in catalytic reactions. Therefore, it must be handled as an air-sensitive compound. It is classified as a combustible solid, although its flash point is not applicable, and it should be stored at a temperature of -20°C.[7][8]

Key Hazard Summary:

Hazard TypeDescriptionRationale and Implication
Skin Irritation Expected to cause skin irritation upon contact.Requires the use of compatible chemical-resistant gloves and a lab coat to prevent direct skin exposure.[5]
Eye Irritation Expected to cause serious eye irritation.Mandates the use of chemical splash goggles or a face shield to protect against airborne powder or splashes.[5]
Respiratory Irritation May cause respiratory tract irritation if inhaled.Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5]
Air & Moisture Sensitivity Reacts with components of the atmosphere.Requires handling under an inert atmosphere (e.g., nitrogen or argon) to maintain chemical integrity and prevent degradation.
Combustibility Classified as a combustible solid.[7][8]Keep away from ignition sources. While not highly flammable, appropriate fire safety measures should be in place.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential when working with SIMes. This ensures protection against all potential routes of exposure.

Core PPE Ensemble:
  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[9] For procedures with a higher risk of splashing or aerosolization, a face shield worn over safety glasses is strongly recommended.[9]

  • Hand Protection : Double-gloving is a best practice. An inner nitrile glove provides a base layer of chemical protection, while a second, outer pair of chemical-resistant gloves (e.g., thicker nitrile or neoprene) should be worn over them.[9] This strategy protects against rapid permeation and allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection : A flame-resistant lab coat (e.g., Nomex) is preferable, worn over long pants and fully enclosed shoes.[9][10] Cotton clothing is acceptable, but synthetic fabrics like polyester should be avoided due to their tendency to melt and adhere to the skin in case of a fire.

  • Respiratory Protection : All manipulations of solid SIMes should be conducted within a certified chemical fume hood to control exposure to airborne particulates.[11] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary, which would require enrollment in a respiratory protection program with medical evaluation and fit testing.[9][12]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for SIMes Handling cluster_assessment Hazard Assessment cluster_escalation Escalation Conditions Start Start: Prepare to handle SIMes AssessRisk Assess Task-Specific Risk (e.g., weighing, transfer, reaction setup) Start->AssessRisk CorePPE Core PPE: - Flame-Resistant Lab Coat - Closed-toe Shoes - Long Pants AssessRisk->CorePPE HandProtection Hand Protection: - Double Nitrile/Neoprene Gloves AssessRisk->HandProtection EyeProtection Eye Protection: - Chemical Splash Goggles AssessRisk->EyeProtection RespiratoryProtection Respiratory Protection: - Chemical Fume Hood AssessRisk->RespiratoryProtection SplashRisk High Splash or Aerosolization Potential? EyeProtection->SplashRisk SplashRisk->HandProtection No FaceShield Add Face Shield SplashRisk->FaceShield Yes

Caption: PPE selection workflow based on task-specific risks.

Operational Plan: From Storage to Reaction

Safe and effective use of SIMes hinges on meticulous technique, particularly in maintaining an inert atmosphere.

Step 1: Preparation and Inert Atmosphere Setup
  • Glassware Preparation : Ensure all glassware is rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (argon or nitrogen) or in a desiccator immediately before use.[10] Adsorbed moisture on glassware will readily decompose the carbene.

  • Inert Atmosphere : The preferred method for handling solid SIMes is within a glovebox. If a glovebox is unavailable, a Schlenk line can be used. For Schlenk line operations, ensure a positive pressure of inert gas is maintained throughout the procedure, using a bubbler to monitor gas flow.[10]

Step 2: Weighing and Transferring SIMes
  • Inside a Glovebox (Preferred) :

    • Allow the SIMes container to equilibrate to the glovebox's ambient temperature before opening to prevent condensation of atmospheric moisture.

    • Use a clean, dry spatula to weigh the desired amount of the powder onto a tared weigh boat or directly into the reaction vessel.

    • Securely cap the SIMes container immediately after use.

  • Using a Schlenk Line (Alternative) :

    • Quickly weigh the solid in the air and immediately add it to a Schlenk flask. This method is less ideal as some degradation may occur.

    • Immediately attach the flask to the Schlenk line and evacuate and backfill with inert gas at least three times to remove atmospheric contaminants.

Step 3: In-Reaction Handling
  • Solvent Addition : Use cannula transfer techniques to add anhydrous solvents to the flask containing SIMes under a positive pressure of inert gas.

  • Reagent Addition : Liquid reagents should be added via a gas-tight syringe. Solid reagents should be added under a positive flow of inert gas.

  • Monitoring : Throughout the reaction, maintain a slight positive pressure of inert gas to prevent air from entering the system.[10]

The following workflow diagram outlines the key steps for handling SIMes.

Handling_Workflow SIMes Handling & Operational Workflow cluster_glovebox Glovebox (Preferred) cluster_schlenk Schlenk Line (Alternative) Start Start: Retrieve SIMes from -20°C storage Equilibrate Equilibrate container to ambient temperature Start->Equilibrate WeighGlovebox Weigh SIMes inside glovebox Equilibrate->WeighGlovebox WeighAir Quickly weigh in air Equilibrate->WeighAir TransferGlovebox Transfer to reaction vessel WeighGlovebox->TransferGlovebox AddSolvent Add anhydrous solvent via cannula TransferGlovebox->AddSolvent ToSchlenk Add to Schlenk flask WeighAir->ToSchlenk Purge Evacuate & backfill with inert gas (3x) ToSchlenk->Purge Purge->AddSolvent Reaction Perform Reaction (Maintain positive pressure) AddSolvent->Reaction Quench Quench Reaction & Waste Segregation Reaction->Quench

Caption: Procedural workflow for handling SIMes.

Disposal Plan: Responsible Deactivation and Waste Management

Unused SIMes and reaction residues containing it must be treated as hazardous chemical waste. Never dispose of it down the drain or in regular trash.

Step 1: Quenching Unused Reagent

Before disposal, any residual reactive carbene should be quenched. A safe and effective method is to slowly and carefully add a protic solvent like isopropanol or methanol to a cooled (ice bath) solution of the carbene in an inert solvent (e.g., THF). The quenching process can be exothermic, so slow addition and cooling are crucial.

Step 2: Waste Collection and Labeling
  • Segregation : Collect all SIMes-containing waste (both solid and liquid) in a dedicated, compatible, and clearly labeled hazardous waste container.[13] Ensure the container has a secure, screw-top cap.[13]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical names of all components, including solvents.[13]

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

Step 3: Final Disposal

Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office for final disposal in accordance with all local, state, and federal regulations.[14]

By adhering to these rigorous safety and handling protocols, you can confidently and safely harness the full synthetic potential of 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, ensuring both the success of your research and a culture of safety within the laboratory.

References

  • The Safe Use of Pyrophoric Reagents. Columbia University. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • 852445-83-1 - Safety Data Sheet. [Link]

  • N-Heterocyclic Carbenes - Macmillan Group. [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste - OUHSC.edu. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE
Reactant of Route 2
Reactant of Route 2
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE
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